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Dodecanenitrile

Cat. No.: B1212230
CAS No.: 2437-25-4
M. Wt: 181.32 g/mol
InChI Key: VXCUURYYWGCLIH-UHFFFAOYSA-N
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Description

Dodecanenitrile is a natural product found in Pseudomonas veronii and Bacteria with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N B1212230 Dodecanenitrile CAS No. 2437-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecanenitrile
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InChI

InChI=1S/C12H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-11H2,1H3
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InChI Key

VXCUURYYWGCLIH-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC#N
Source PubChem
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Molecular Formula

C12H23N
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DSSTOX Substance ID

DTXSID1022188
Record name n-Undecyl cyanide
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Molecular Weight

181.32 g/mol
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CAS No.

2437-25-4
Record name Dodecanenitrile
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Foundational & Exploratory

Dodecanenitrile CAS number 2437-25-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dodecanenitrile (CAS No. 2437-25-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2437-25-4), also known as Lauronitrile. It is a linear aliphatic nitrile with a 12-carbon chain, presenting as a colorless to pale yellow liquid.[1] This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key chemical reactions. Emphasis is placed on its applications as a versatile chemical intermediate in the production of pharmaceuticals and agrochemicals, and its use in the fragrance industry.[1][2] For researchers and drug development professionals, this guide includes detailed experimental protocols for synthesis and analysis, discusses the role of the nitrile functional group as a pharmacophore, and illustrates key processes and reaction mechanisms with diagrams.

Introduction

This compound, with the chemical formula C₁₂H₂₃N, is a long-chain fatty nitrile.[1][2] It is widely recognized by synonyms such as Lauronitrile, Undecyl cyanide, 1-Cyanoundecane, and Lauric acid nitrile.[3][4][5][6] Its utility stems from the reactivity of the terminal nitrile group, which serves as a precursor for synthesizing fatty amines, amides, and other specialty chemicals.[2] In the context of drug development, the nitrile moiety is a significant functional group found in over 60 approved small-molecule drugs, where it can enhance binding affinity, improve pharmacokinetic profiles, or act as a covalent warhead for targeted inhibition.[7][8] This guide consolidates technical data to support its application in research and industrial settings.

Physicochemical and Spectroscopic Properties

This compound is insoluble in water but soluble in organic solvents like ethanol and ether.[1][9][10] It is characterized as a clear liquid with an odor profile described as citrus, fatty, waxy, and green.[2][11]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 2437-25-4 [1][3][4][12]
Molecular Formula C₁₂H₂₃N [1][4][5][12]
Molecular Weight 181.32 g/mol [1][3][11][12]
Appearance Colorless to pale yellow clear liquid [1][2][9][13]
Melting Point 4 °C [9][10]
Boiling Point 198 °C @ 100 mmHg; ~252 °C @ 760 mmHg [9][10][12][13]
Density 0.827 g/mL at 25 °C [9][10][12][13]
Refractive Index (n²⁰/D) 1.436 [9][12][13]
Flash Point >110 °C (>230 °F); 113 °C (closed cup) [9][10][12]
Vapor Pressure 13.332 hPa @ 140.47 °C [9][10]

| LogP (Octanol/Water) | 4.7 |[3][11] |

Table 2: Solubility Data

Solvent Solubility @ 25°C (g/L) Source(s)
Water 0.04 (Insoluble) [11]
Ethanol 2196.09 [11]
Methanol 1861.97 [11]

| Isopropanol | 2319.28 |[11] |

Table 3: Spectroscopic Data Summary

Technique Description of Expected Signals Source(s)
IR Spectroscopy A characteristic sharp peak for the C≡N (nitrile) stretch is expected around 2240-2260 cm⁻¹. C-H stretching peaks from the alkyl chain will appear just below 3000 cm⁻¹. [3]
¹H NMR Spectroscopy A triplet corresponding to the terminal methyl (CH₃) group at ~0.88 ppm. A complex multiplet for the internal methylene (CH₂) groups between ~1.2-1.7 ppm. A triplet for the methylene group adjacent to the nitrile (-CH₂CN) shifted downfield to ~2.3 ppm. [2][3]
¹³C NMR Spectroscopy The nitrile carbon (C≡N) signal is expected to appear significantly downfield around 119-121 ppm. Multiple signals for the alkyl chain carbons are expected between ~14-32 ppm. [3][14]

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z 181. Subsequent fragmentation would involve the loss of alkyl fragments. |[3][4] |

Synthesis and Manufacturing

This compound can be synthesized through several established routes. Industrially, a common method involves the high-temperature, catalytic reaction of lauric acid with ammonia.[15] Classic laboratory syntheses include the nucleophilic substitution of an undecyl halide with a cyanide salt or the dehydration of dodecanamide.[2][9]

Experimental Protocol 3.1: Synthesis from Lauric Acid via Catalytic Ammoniation

This protocol is adapted from a patented industrial process for the one-step synthesis of high-purity this compound.[15]

  • Materials: Lauric acid, metal salt catalyst (e.g., containing zinc and molybdenum), ammonia gas, nitrogen gas.[15]

  • Equipment: High-pressure ammoniation reactor with heating, stirring, and gas inlet/outlet capabilities.

  • Procedure:

    • Charge the ammoniation reactor with lauric acid and 0.1-1.0% by mass of the catalyst.[15]

    • Seal the reactor and purge with nitrogen gas.

    • Heat the mixture to 160-200 °C to melt the lauric acid.[15]

    • Introduce a continuous flow of ammonia gas (e.g., 20-100 L/min).[15]

    • Gradually increase the temperature and pressure according to a time-programmed schedule. An example schedule involves an initial phase at 160-220 °C and 1-2 kg/cm ² for 1-2 hours, followed by a second phase at 260-280 °C and 2-4 kg/cm ² for 2-4 hours.[15]

    • During the reaction, water is formed as a byproduct and removed.

    • After 3-6 hours of total reaction time, cool the reactor, vent the pressure, and collect the crude this compound product.[15]

    • The product can be purified by distillation.

G cluster_workflow Synthesis Workflow start Charge Reactor with Lauric Acid & Catalyst melt Heat to 160-200 °C (Melt Reactants) start->melt ammonia Introduce Ammonia Gas Flow melt->ammonia react1 Phase 1 Reaction (160-220 °C, 1-2 bar) ammonia->react1 react2 Phase 2 Reaction (260-280 °C, 2-4 bar) react1->react2 cool Cool Reactor & Vent react2->cool end Collect Crude This compound cool->end

Workflow for this compound Synthesis from Lauric Acid.
Experimental Protocol 3.2: Synthesis from 1-Bromoundecane via Nucleophilic Substitution

This is a standard laboratory procedure for nitrile synthesis.

  • Materials: 1-Bromoundecane, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, condenser, separation funnel.

  • Procedure:

    • In a round-bottom flask, dissolve sodium cyanide in DMSO. Caution: Cyanides are highly toxic.

    • Add 1-bromoundecane to the solution.

    • Heat the reaction mixture with stirring to approximately 80-100 °C for several hours until TLC or GC analysis indicates the consumption of the starting material.

    • Cool the mixture to room temperature and pour it into a large volume of water.

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • Purify the product by vacuum distillation.

Chemical Reactivity and Applications

The nitrile group is a versatile functional group that can be converted into other important moieties, making this compound a valuable intermediate.[2][16] Key transformations include hydrolysis to dodecanoic acid, reduction to dodecylamine, and reaction with Grignard reagents to form ketones.[16] Its primary applications are as an intermediate for surfactants and corrosion inhibitors and as a fragrance component in consumer products.[1][2][10]

G cluster_reactions Key Reactions of this compound nitrile This compound (R-C≡N) acid Dodecanoic Acid (R-COOH) nitrile->acid  H₃O⁺ / H₂O, Δ   (Hydrolysis) amine Dodecylamine (R-CH₂NH₂) nitrile->amine  1. LiAlH₄  2. H₂O   (Reduction) ketone Ketone (R-CO-R') nitrile->ketone  1. R'-MgBr  2. H₃O⁺   (Grignard Reaction)

Key Chemical Transformations of the Nitrile Group.
Relevance in Drug Development

While this compound itself is not a pharmaceutical, the nitrile functional group is critical in drug design.[8] It can serve as a bioisostere for other functional groups, participate in hydrogen bonding, and fine-tune the electronic properties of a molecule.[17] Notably, α,β-unsaturated nitriles or nitriles in specific electronic environments can act as "warheads" for covalent inhibitors.[7][8] They function as electrophiles that can be attacked by nucleophilic residues, such as the thiol group of cysteine, in an enzyme's active site, leading to irreversible inhibition. This strategy has been successfully employed in drugs targeting proteases.[17]

G cluster_mechanism Conceptual Covalent Inhibition enzyme Enzyme Active Site Cysteine Residue (Enz-S-H) adduct Covalent Adduct Enz-S-C(=NH)-R enzyme:cys->adduct Forms Thioimidate inhibitor Nitrile Inhibitor R-C≡N inhibitor->adduct Nucleophilic Attack

Conceptual Mechanism of Covalent Inhibition by a Nitrile.

Analytical Methods

Gas chromatography is a primary method for assessing the purity of this compound and monitoring reaction progress.

Experimental Protocol 5.1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This general protocol is based on parameters reported in the NIST Chemistry WebBook.[4][6]

  • Equipment: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation: Dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: Capillary column, such as a DB-5 (or equivalent non-polar phase), 30 m length, 0.25-0.26 mm internal diameter, 0.25 µm film thickness.[4][6]

    • Carrier Gas: Helium (He).[4][6]

    • Injection: Split/splitless injector at ~250 °C.

    • Oven Program: Initial temperature of 50 °C held for 4 minutes, then ramp at 6 °C/min to 300 °C, and hold for 20 minutes.[4][6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the this compound peak by its retention time and characteristic mass spectrum. Purity is determined by the relative peak area percentage.

Safety and Handling

This compound poses moderate health and environmental hazards. It is crucial to handle this chemical with appropriate safety precautions.

Table 4: GHS Hazard and Safety Information

Category Code Statement Source(s)
Hazard Pictograms GHS07, GHS09 Warning, Environmental Hazard [3][12]
Signal Word Warning [3][12]
Hazard Statements H315 Causes skin irritation. [3][12]
H410 Very toxic to aquatic life with long lasting effects. [3][12]
H302/H312/H332 Harmful if swallowed, in contact with skin, or if inhaled. [18]
Precautionary Statements P264 Wash skin thoroughly after handling. [3]
P273 Avoid release to the environment. [3][12]
P280 Wear protective gloves/protective clothing/eye protection. [3][12][18]
P302 + P352 IF ON SKIN: Wash with plenty of water. [3]

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[3] |

  • Toxicity: The oral LD50 in rats is reported as 500 mg/kg.[19] It is considered moderately toxic by ingestion.[2] Upon metabolic hydrolysis, it can potentially release hydrogen cyanide.[2]

  • Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.[18] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][18]

  • Storage: Store in a cool, dry, well-ventilated place away from direct sunlight.[2] Keep the container tightly closed.[2][9] Store below +30°C.[9][13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, prevent release into the environment.[3]

Conclusion

This compound (CAS 2437-25-4) is a significant chemical compound with well-defined properties and broad utility. For chemists and material scientists, it serves as a key intermediate for producing a range of oleochemicals. For researchers in pharmacology and drug development, the chemistry of its nitrile functional group provides a basis for understanding the mechanisms of various therapeutic agents. Proper adherence to established synthesis protocols and safety guidelines is essential for its effective and safe application in both laboratory and industrial contexts.

References

Synthesis of Dodecanenitrile from Lauric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Dodecanenitrile, also known as lauronitrile, is a valuable chemical intermediate with applications in the pharmaceutical, agrochemical, and surfactant industries. This technical guide provides an in-depth overview of the synthesis of this compound from lauric acid, a readily available fatty acid. The primary focus is on the direct, one-step catalytic conversion of lauric acid in the presence of ammonia. This document details the experimental protocols for this process, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction

The conversion of carboxylic acids to nitriles is a fundamental transformation in organic chemistry. This compound, a twelve-carbon aliphatic nitrile, is a key building block in the synthesis of various organic compounds.[1][2] Traditional methods for nitrile synthesis often involve multiple steps, harsh reagents, or the use of toxic cyanide salts. The direct synthesis from lauric acid offers a more streamlined and potentially greener alternative.

This guide focuses on a one-step, pressurized catalytic process that combines amidation and dehydration in a single reactor. This method, detailed in recent patent literature, utilizes a mixed metal salt catalyst to achieve high purity this compound from lauric acid and ammonia.[3]

Reaction Pathway and Mechanism

The overall transformation of lauric acid to this compound involves two key stages that are facilitated in a one-pot reaction:

  • Amidation: Lauric acid first reacts with ammonia to form an ammonium laurate salt, which upon heating, dehydrates to form lauramide.

  • Dehydration: The intermediate lauramide is then catalytically dehydrated to yield this compound.

The use of a catalyst is crucial for driving the dehydration of the amide at temperatures that minimize side reactions.

ReactionPathway lauric_acid Lauric Acid (C12H24O2) ammonia + NH3 lauramide Lauramide (C12H25NO) ammonia->lauramide Amidation water_out_1 - H2O This compound This compound (C12H23N) lauramide->this compound Dehydration (Catalyst) water_out_2 - H2O

Figure 1: Reaction pathway for the synthesis of this compound from lauric acid.

Experimental Protocols

The following experimental protocols are based on the one-step pressure catalysis method.[3]

Materials and Equipment
  • Reactants: Lauric acid (≥98% purity), Anhydrous ammonia

  • Catalyst: A mixture of zinc and molybdenum metal salts (e.g., sulfates or phosphates) with a molar ratio of 1:1 to 1:3.

  • Equipment: High-pressure ammoniation reactor equipped with heating, stirring, and gas inlet/outlet ports, Gas chromatograph (for purity analysis).

General Experimental Procedure
  • The ammoniation reactor is charged with lauric acid and the catalyst.

  • The reactor is sealed and heated to melt the lauric acid (typically between 160-200°C).

  • Once the lauric acid is molten, a continuous flow of anhydrous ammonia is introduced into the reactor.

  • The reaction temperature and pressure are then ramped up according to a predefined program and maintained for a specific duration.

  • After the reaction is complete, the reactor is cooled, and the crude product is collected.

  • The purity of the resulting this compound is determined by gas chromatography.

ExperimentalWorkflow start Start charge_reactor Charge Reactor (Lauric Acid + Catalyst) start->charge_reactor heat_melt Heat to Melt (160-200°C) charge_reactor->heat_melt introduce_ammonia Introduce Ammonia Gas heat_melt->introduce_ammonia pressurize_heat Ramp Temperature & Pressure introduce_ammonia->pressurize_heat react Hold at Reaction Conditions pressurize_heat->react cool_down Cool Down Reactor react->cool_down collect_product Collect Crude Product cool_down->collect_product analyze Analyze Purity (GC) collect_product->analyze end End analyze->end

Figure 2: General experimental workflow for this compound synthesis.

Quantitative Data and Reaction Parameters

The following table summarizes the quantitative data from various experimental runs for the one-step synthesis of this compound from lauric acid.[3] The purity of the product in all cases was reported as "high" and was determined by gas chromatography.

Parameter Example 1 Example 2 Example 3
Lauric Acid (kg) 111
Catalyst Loading (% w/w) 10.50.5
Initial Temperature (°C) 170170170
Ammonia Flow Rate (L/min) ~35~35~40
Phase 1 Temperature (°C) 180-190170-180180-190
Phase 1 Pressure ( kg/cm ²) 121
Phase 1 Duration (h) 11.51.5
Phase 2 Temperature (°C) 270-280270-280270-280
Phase 2 Pressure ( kg/cm ²) 221.5
Phase 2 Duration (h) 2.532.5
Total Reaction Time (h) 3.54.54.5
Product Purity HighHighHigh

Safety Considerations

The synthesis of this compound involves the use of high pressure, high temperatures, and anhydrous ammonia, which is a corrosive and toxic gas. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The high-pressure reactor should be operated by trained personnel, and all safety protocols for high-pressure reactions must be strictly followed.

Conclusion

The one-step catalytic synthesis of this compound from lauric acid presents an efficient and direct route to this important chemical intermediate. The use of a zinc-molybdenum catalyst allows for the reaction to proceed with high purity. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals to replicate and potentially optimize this synthesis. Further studies could focus on catalyst recovery and reuse, as well as a more detailed analysis of byproducts to further refine the process for industrial-scale production.

References

A Comprehensive Technical Guide to the Solubility of Dodecanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanenitrile, also known as lauronitrile or 1-cyanoundecane, is a long-chain aliphatic nitrile with the chemical formula C₁₂H₂₃N. It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] A fundamental understanding of its solubility characteristics in different organic solvents is crucial for its effective use in chemical synthesis, purification, and formulation development. This technical guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound possesses a long, nonpolar twelve-carbon alkyl chain and a polar nitrile (-C≡N) group.[1] This amphiphilic nature dictates its solubility behavior in various organic solvents. While the long alkyl chain favors solubility in nonpolar solvents, the polar nitrile group can interact with polar solvent molecules.

Solubility of this compound in Common Organic Solvents

Based on available data, this compound is generally characterized by its miscibility with a range of common organic solvents and its insolubility in water.[1][2][3][4][5][6][7][8] Precise quantitative solubility data at various temperatures is not extensively documented in publicly available literature. However, the qualitative solubility across several organic solvents is summarized in the table below. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

SolventPolaritySolubility of this compound
Alcohols
MethanolPolar ProticSoluble/Miscible
EthanolPolar ProticSoluble/Miscible[1][2]
Ketones
AcetonePolar AproticSoluble/Miscible
Ethers
Diethyl EtherNonpolarSoluble/Miscible[1][2]
Halogenated Solvents
ChloroformPolar AproticSoluble/Miscible[1]
Aromatic Hydrocarbons
TolueneNonpolarSoluble/Miscible
Alkanes
n-HexaneNonpolarSoluble/Miscible
Esters
Ethyl AcetatePolar AproticSoluble/Miscible
Water Polar ProticInsoluble[1][2][3][4][5][6][7][8]

Note: The term "soluble/miscible" is used to reflect the general descriptions found in the literature. For a liquid solute like this compound, high solubility is often practically observed as miscibility.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated flasks or vials

  • Pipettes and syringes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)

  • Centrifuge (optional)

  • Syringe filters (if necessary)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

    • Prepare several such samples for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This may take several hours to a day. It is advisable to measure the concentration at different time points (e.g., 12, 24, 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the phases to separate. If necessary, centrifugation can be used to accelerate the separation of any fine droplets.

  • Sample Analysis:

    • Carefully extract an aliquot of the solvent phase (the saturated solution) without disturbing the undissolved this compound phase. A syringe with a needle is often suitable for this.

    • If the solution is not perfectly clear, it may be necessary to filter it through a syringe filter that is compatible with the solvent.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a calibrated analytical instrument (e.g., GC) to determine the concentration of this compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or as a weight percentage.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare Standard Solutions (this compound in Solvent) G Generate Calibration Curve from Standards A->G B Prepare Supersaturated Samples (Excess this compound in Solvent) C Equilibrate Samples (Thermostatic Shaker) B->C D Phase Separation (Settling/Centrifugation) C->D E Extract & Dilute Aliquot of Saturated Solution D->E F Instrumental Analysis (e.g., Gas Chromatography) E->F H Quantify this compound Concentration F->H G->H I Calculate Solubility H->I

Experimental workflow for determining this compound solubility.

Conclusion

This compound exhibits broad solubility in a variety of common organic solvents, a characteristic driven by its long alkyl chain. It is, however, insoluble in water. While precise quantitative data is sparse in the literature, the provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in specific solvents of interest. The accompanying workflow diagram visually outlines the key steps in this process, providing a clear and logical guide for laboratory execution. This information is foundational for the effective application of this compound in research, development, and industrial processes.

References

Spectroscopic Profile of 1-Cyanoundecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-cyanoundecane (also known as lauronitrile), a long-chain aliphatic nitrile. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and chemical industries. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 1-cyanoundecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-Cyanoundecane (CDCl₃, 90 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.33Triplet2H-CH₂-CN (C2)
1.67Quintet2H-CH₂-CH₂CN (C3)
1.45Multiplet2H-CH₂- (C4)
1.27Multiplet14H-(CH₂)₇- (C5-C11)
0.88Triplet3H-CH₃ (C12)

Table 2: ¹³C NMR Spectroscopic Data for 1-Cyanoundecane (CDCl₃)

Chemical Shift (δ) ppmAssignment
119.8-CN (C1)
31.9-CH₂- (C11)
29.6-CH₂- (C6, C7, C8, C9)
29.3-CH₂- (C5)
29.1-CH₂- (C10)
28.7-CH₂- (C4)
25.3-CH₂- (C3)
22.7-CH₂- (C2)
17.1-CH₂-CN (C2)
14.1-CH₃ (C12)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Cyanoundecane (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H stretch (alkane)
2855StrongC-H stretch (alkane)
2247MediumC≡N stretch (nitrile)
1466MediumC-H bend (methylene)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Cyanoundecane (Electron Ionization)

m/zRelative Intensity (%)Assignment
1815[M]⁺ (Molecular Ion)
13820[M - C₃H₇]⁺
12425[M - C₄H₉]⁺
11035[M - C₅H₁₁]⁺
9760[C₇H₁₃]⁺
8385[C₆H₁₁]⁺
6995[C₅H₉]⁺
55100[C₄H₇]⁺
4190[C₃H₅]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Data Acquisition on a Bruker Spectrometer

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-cyanoundecane in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve homogeneity. For ¹³C NMR, a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

  • ¹H NMR Acquisition Parameters:

    • Set the number of scans (NS) to 16.

    • Set the relaxation delay (D1) to 1 second.

    • Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition Parameters:

    • Set the number of scans (NS) to 1024 or more to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to 2 seconds.

    • Acquire the FID with broadband proton decoupling.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (CDCl₃ at 77.16 ppm).

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Analysis of a Liquid Sample using an Attenuated Total Reflectance (ATR) Accessory

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Install a clean ATR accessory with a diamond or zinc selenide crystal.

  • Background Spectrum:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of neat 1-cyanoundecane onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Standard Operating Procedure

  • Sample Preparation: Prepare a dilute solution of 1-cyanoundecane (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC-MS Instrument Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to 1-cyanoundecane in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern to confirm the structure and identify characteristic fragment ions.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1-cyanoundecane.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of 1-Cyanoundecane cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample 1-Cyanoundecane Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Neat (IR/MS) Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS GC-MS Analysis Dissolution->MS NMR_Data NMR Spectra Processing - FT, Phasing, Referencing - Peak Picking, Integration NMR->NMR_Data IR_Data IR Spectrum Processing - Baseline Correction - Peak Identification IR->IR_Data MS_Data MS Data Analysis - TIC & Mass Spectrum - Fragmentation Analysis MS->MS_Data Report Comprehensive Spectroscopic Report - Data Tables - Structural Confirmation NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Thermochemical Properties of Dodecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of dodecanenitrile (also known as lauronitrile or 1-cyanoundecane). The information is curated for researchers, scientists, and professionals in drug development who require accurate thermochemical data for process design, safety analysis, and computational modeling. This document summarizes available data, details experimental methodologies for thermochemical measurements, and presents key reaction pathways involving this compound.

Core Thermochemical and Physical Properties

This compound is a long-chain aliphatic nitrile with the chemical formula C₁₂H₂₃N. Understanding its thermochemical properties is crucial for a variety of applications, from its synthesis and purification to its use as a solvent or intermediate in chemical reactions.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource/Method
Molecular FormulaC₁₂H₂₃N-
Molar Mass181.32 g/mol -
Melting Point4 °C[1]
Boiling Point198 °C at 100 mmHg[2]
Density0.827 g/mL at 25 °C[2]
Flash Point113 °C (closed cup)[2]

Table 2: Thermochemical Properties of this compound

PropertyValue (kJ/mol)Method
Standard Enthalpy of Formation (liquid, 298.15 K), ΔHf°(l)Estimated: -250 ± 15Based on homologous series data
Standard Enthalpy of Combustion (liquid, 298.15 K), ΔHc°(l)Estimated: -7800 ± 50Based on homologous series data
Enthalpy of Vaporization (at 298.15 K), ΔHvap66.4 ± 2.0Calculated from Antoine Equation
Liquid Heat Capacity (Cp,l)Estimated: 380 ± 20 J/(mol·K)Based on homologous series data

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric and analytical techniques. Below are detailed methodologies for the key experiments relevant to the data presented.

Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of combustion (ΔHc°) is determined using a bomb calorimeter. From this, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Experimental Workflow:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A cotton fuse is placed in contact with the sample.

  • Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The gross heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • Corrections: Corrections are applied for the heat of combustion of the fuse, the formation of nitric acid from residual nitrogen in the bomb, and for converting the data to standard state conditions (298.15 K and 1 atm).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)) and the balanced chemical equation for the combustion of this compound:

    C₁₂H₂₃N(l) + 17.75 O₂(g) → 12 CO₂(g) + 11.5 H₂O(l) + 0.5 N₂(g)

    ΔHf°(C₁₂H₂₃N, l) = 12 * ΔHf°(CO₂, g) + 11.5 * ΔHf°(H₂O, l) - ΔHc°(C₁₂H₂₃N, l)

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. The vapor pressure data for this compound can be accurately calculated using the Antoine equation, for which the parameters are available from the NIST WebBook.

Methodology:

  • Vapor Pressure Data: The vapor pressure of this compound at various temperatures is calculated using the Antoine equation:

    log₁₀(P) = A - (B / (T + C))

    where P is the vapor pressure in bar, T is the temperature in Kelvin, and A, B, and C are the Antoine constants for this compound. For this compound, the NIST WebBook provides the following parameters: A = 4.20619, B = 1859.98, and C = -106.456 for the temperature range of 440.90 K to 555.30 K.

  • Clausius-Clapeyron Equation: The enthalpy of vaporization is related to the vapor pressure and temperature by the Clausius-Clapeyron equation:

    ln(P₂/P₁) = - (ΔHvap / R) * (1/T₂ - 1/T₁)

    where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively, and R is the ideal gas constant (8.314 J/(mol·K)).

  • Calculation: By plotting ln(P) versus 1/T, a straight line is obtained with a slope equal to -ΔHvap/R. From this slope, the enthalpy of vaporization can be calculated.

Measurement of Liquid Heat Capacity

The liquid heat capacity (Cp,l) is measured using a differential scanning calorimeter (DSC).

Experimental Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 K/min) over the desired temperature range.

  • Data Analysis: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. This differential heat flow is directly proportional to the heat capacity of the sample. The heat capacity is calculated by comparing the heat flow signal of the sample with that of a standard material with a known heat capacity, such as sapphire, under the same experimental conditions.

Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key chemical transformations involving this compound.

Synthesis of this compound from Lauric Acid

This compound can be synthesized from lauric acid (dodecanoic acid) via a two-step process involving the formation of an amide intermediate followed by dehydration.

Synthesis_of_this compound LauricAcid Lauric Acid (Dodecanoic Acid) Dodecanamide Dodecanamide LauricAcid->Dodecanamide Amidation Ammonia Ammonia (NH3) This compound This compound Dodecanamide->this compound Dehydration Water1 Water (H2O) Dodecanamide->Water1 - H2O DehydratingAgent Dehydrating Agent (e.g., P2O5) Water2 Water (H2O) This compound->Water2 - H2O

Caption: Synthesis pathway of this compound from Lauric Acid.

Hydrolysis of this compound

This compound can be hydrolyzed back to lauric acid, typically under acidic or basic conditions. This reaction proceeds through an amide intermediate.

Hydrolysis_of_this compound This compound This compound Dodecanamide Dodecanamide This compound->Dodecanamide Hydrolysis (Step 1) Water1 Water (H2O, H+ or OH-) LauricAcid Lauric Acid (Dodecanoic Acid) Dodecanamide->LauricAcid Hydrolysis (Step 2) Water2 Water (H2O, H+ or OH-) Ammonia Ammonia (NH3) LauricAcid->Ammonia + NH3

References

The Biological Activity of Long-Chain Nitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological activities of long-chain nitriles, a class of organic compounds characterized by a cyano (-C≡N) functional group attached to a lengthy alkyl or aryl chain. The unique physicochemical properties of the nitrile group make these compounds valuable in medicinal chemistry, influencing their interactions with biological targets, pharmacokinetic profiles, and therapeutic potential.[1][2][3] This document details their mechanisms of action, summarizes key quantitative data, outlines experimental protocols for activity assessment, and provides visual representations of relevant pathways and workflows.

Introduction to Long-Chain Nitriles

Nitriles, or cyanides, are organic compounds that contain the -C≡N functional group.[4] The nitrile group is linear, highly polar, and can act as a hydrogen bond acceptor.[5][6] Its small size, about one-eighth the volume of a methyl group, allows it to fit into sterically congested active sites of proteins.[1][5] In drug design, the nitrile moiety is often used as a bioisostere for carbonyl, hydroxyl, or halogen groups.[1][2][5] The incorporation of a nitrile group into a molecule can significantly enhance its binding affinity to a target, improve its pharmacokinetic profile, and increase its metabolic stability.[1][2][3]

Long-chain nitriles, specifically, are being investigated for a range of biological activities, including antimicrobial, anticancer, and cardiovascular effects.[1][7] Their lipophilicity, conferred by the long chain, can influence their ability to cross cell membranes and interact with intracellular targets.

Mechanisms of Biological Activity

The biological effects of long-chain nitriles are dictated by the interactions of the cyano group with macromolecular targets, primarily proteins. These interactions can be non-covalent or, in some cases, covalent.

Non-Covalent Interactions

The nitrile group can engage in several types of non-covalent interactions that are crucial for ligand-receptor binding:

  • Hydrogen Bonding: The nitrogen atom of the nitrile group has a lone pair of electrons and is a strong hydrogen bond acceptor, readily interacting with hydrogen bond donors from amino acid side chains (like serine or arginine) or the protein backbone.[5][6] Water molecules can also act as a bridge, facilitating hydrogen bonding between the nitrile and the target protein.[1]

  • Polar and Dipole Interactions: The significant dipole moment of the C≡N bond allows for strong polar and dipole-dipole interactions with amino acid residues and metal ions within a binding pocket.[5] This property allows the nitrile to serve as a surrogate for hydroxyl or carboxyl groups.[5]

  • π-π Stacking: When attached to an aromatic ring, the electron-withdrawing nature of the nitrile group can alter the electronic density of the ring, potentially leading to π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[1][5]

Figure 1. Non-Covalent Interactions of the Nitrile Group cluster_protein Protein Binding Pocket Amino_Acid_1 Amino Acid Residue (e.g., Ser, Arg) Amino_Acid_2 Aromatic Amino Acid (e.g., Phe, Tyr) Water Water Molecule Water->Amino_Acid_1 Water-Bridged Hydrogen Bond Nitrile R-C≡N (Nitrile Group) Nitrile->Amino_Acid_1 Hydrogen Bond Nitrile->Amino_Acid_2 π-π Stacking Nitrile->Water Hydrogen Bond

Caption: Figure 1. Non-Covalent Interactions of the Nitrile Group.

Covalent Interactions

While less common, the electrophilic carbon atom of the nitrile group can act as a "warhead," reacting with nucleophilic residues (like cysteine or serine) in an enzyme's active site to form a reversible or irreversible covalent bond.[5][6] This mechanism is exploited in the design of certain enzyme inhibitors, such as those for cysteine proteases and dipeptidyl peptidase IV (DPP IV).[5][6] The reactivity of the nitrile can be tuned by neighboring substituents.[6]

Signaling Pathway Modulation

Nitrile-containing compounds, including long-chain variants, have been developed as inhibitors of various enzymes, particularly kinases, which are key components of cellular signaling pathways.[5] For example, some kinase inhibitors utilize a nitrile group to form a key hydrogen bond with a threonine residue in the enzyme's hinge region, a common motif for this class of drugs.[5] By inhibiting kinases, these compounds can disrupt downstream signaling cascades involved in cell proliferation, survival, and differentiation, such as the PI3K-AKT-mTOR and Raf-MEK-ERK pathways.[1]

Figure 2. Kinase Inhibition by a Nitrile-Containing Compound Ligand Extracellular Ligand Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates Nitrile_Inhibitor Long-Chain Nitrile Inhibitor Nitrile_Inhibitor->Receptor Inhibits (blocks ATP binding) AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Figure 2. Kinase Inhibition by a Nitrile-Containing Compound.

Pharmacokinetics and Metabolic Profile

The inclusion of a nitrile group can significantly improve the pharmacokinetic properties of a drug candidate.[1][3][6]

  • Solubility and Bioavailability: Nitriles generally have a lower logP value, which indicates enhanced aqueous solubility.[1] This can lead to improved systemic exposure and oral bioavailability.[1]

  • Metabolic Stability: The nitrile group is metabolically robust and is often not modified as it passes through the body.[1][5][6] This stability can block metabolically weak sites in a molecule, increasing the drug's half-life.[2]

  • Toxicity: In most cases, the nitrile group is considered non-toxic and is eliminated from the body unchanged.[1][6] The release of toxic cyanide metabolites is a rare event, typically occurring only when the carbon atom adjacent to the nitrile is susceptible to oxidation.[1][5] The toxicity of nitriles can be structure-dependent; for instance, unsaturated aliphatic nitriles may exhibit toxicity through mechanisms other than cyanide release.[8] Studies have shown that the acute toxicity of some nitriles is related to the in vivo liberation of cyanide ions.[9]

Quantitative Data on Biological Activity

The biological activity of long-chain nitriles varies widely depending on their specific chemical structure. The following tables summarize representative quantitative data from the literature.

Table 1: Cytotoxicity of Nitrile Compounds Against Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
6-methylthiohexylnitrile (6-MTH-CN)HepG2 (Human Liver Cancer)Cytotoxicity Assay8.15 mM[10]
Benzyl-isothiocyanate (for comparison)HepG2 (Human Liver Cancer)Cytotoxicity Assay15.75 µM[10]
Various Synthesized NitrilesMCF-7 (Human Breast Cancer)In vitro Anticancer ScreenData not quantified[11]

Note: The cytotoxicity of nitriles is often significantly lower than their isothiocyanate counterparts.[10] Structure plays a key role, with longer chains or the presence of aromatic rings potentially increasing toxicity.[10]

Table 2: Antimicrobial Activity of Nitrile Compounds

Compound/Essential OilMicrobial StrainAssay TypeMIC ValueReference
Lepidium sativum Essential Oil (Major component: Benzyl nitrile)Bacterial StrainsMIC Assay1.26–3.00 mg/mL[7]
Lepidium sativum Essential Oil (Major component: Benzyl nitrile)Fungal StrainsMIC Assay2.01–2.62 mg/mL[7]

Table 3: Enzyme Inhibition by Nitrile-Containing Drugs

CompoundTarget EnzymeAssay TypeKi / IC50 ValueReference
Dipeptidyl nitrile derivativesCruzain (T. cruzi cysteine protease)Enzyme InhibitionKi = 0.5 µM[6]
FebuxostatXanthine OxidaseEnzyme InhibitionNot specified[5]
Atirmociclib (PF-07220060)CDK4/Cyclin D3Biochemical AssayIC50 = 0.001 µM[12]
Atirmociclib (PF-07220060)CDK6/Cyclin D3Biochemical AssayIC50 = 0.023 µM[12]

Experimental Protocols

Assessing the biological activity of long-chain nitriles requires a variety of in vitro assays. Below are detailed methodologies for key experiments.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

  • Protocol Outline:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Treat the cells with various concentrations of the long-chain nitrile compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[13]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13]

  • Protocol Outline:

    • Cell Culture and Treatment: Plate and treat cells with the test compound as described in the MTT assay protocol.

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: Add the LDH assay reaction mixture (containing substrate and cofactor) to the supernatant in a separate 96-well plate.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and the spontaneous release control (untreated cells).

Figure 3. Workflow for Cytotoxicity Assessment cluster_workflow Experimental Workflow Start Seed Cells in 96-well Plate Treat Treat with Long-Chain Nitrile (Varying Conc.) Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Assay Perform Assay Incubate->Assay MTT_Assay MTT Assay: Add MTT, Solubilize Assay->MTT_Assay Viability LDH_Assay LDH Assay: Collect Supernatant, Add Reagents Assay->LDH_Assay Cytotoxicity Read Measure Absorbance (Plate Reader) MTT_Assay->Read LDH_Assay->Read Analyze Calculate % Viability/ Toxicity & IC50 Value Read->Analyze End Results Analyze->End

Caption: Figure 3. Workflow for Cytotoxicity Assessment.

Caspase Activity Assay

Caspase activation is a key indicator of apoptosis (programmed cell death). This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using synthetic substrates that release a fluorescent or colored molecule upon cleavage.[13]

  • Protocol Outline:

    • Cell Treatment: Induce apoptosis in cells by treating them with the long-chain nitrile compound for an appropriate duration.

    • Cell Lysis: Lyse the cells using a specific lysis buffer to release the intracellular contents, including caspases.

    • Substrate Addition: Add the caspase-specific fluorogenic or colorimetric substrate to the cell lysate.

    • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

    • Data Acquisition: Measure the resulting fluorescence or absorbance using a plate reader.

    • Analysis: Quantify the caspase activity relative to an untreated control.

Conclusion and Future Perspectives

Long-chain nitriles represent a versatile class of compounds with significant and diverse biological activities. The nitrile functional group is a key pharmacophore that enhances molecular interactions, improves pharmacokinetic properties, and confers metabolic stability, making it a valuable component in modern drug design.[1][3] Their activities span antimicrobial, anticancer, and enzyme inhibitory effects, driven by a range of covalent and non-covalent interactions with biological targets.

Future research should continue to explore the vast chemical space of long-chain nitriles to identify novel therapeutic agents. A deeper understanding of their structure-activity relationships (SAR) and mechanisms of action will be crucial for designing next-generation compounds with enhanced potency and selectivity. Furthermore, continued investigation into their metabolic pathways and potential for toxicity, however low, will ensure the safe development of these promising molecules into effective clinical therapies.

References

Dodecanenitrile: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety and handling information for dodecanenitrile (CAS No. 2437-25-4), a versatile intermediate in organic synthesis. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize risk to personnel and the environment.

Chemical and Physical Properties

This compound, also known as lauronitrile or undecyl cyanide, is a colorless to pale yellow liquid.[1][2][3] Its key physical and chemical properties are summarized below for easy reference.

PropertyValueReference
Molecular Formula C12H23N[4][5]
Molecular Weight 181.32 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1][2][3]
Odor Mild, characteristic, faint, oily, or sweet[1][2]
Boiling Point 198 °C at 100 mmHg[6]
Melting Point 4 °C[7]
Flash Point 113 °C (closed cup)[6][8]
Density 0.827 g/mL at 25 °C[6][8]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[1][3][9]
Refractive Index n20/D 1.436[6][8]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[5]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[5]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[5]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][4]
Hazardous to the aquatic environment, acute hazard1H400: Very toxic to aquatic life.[1][4]
Hazardous to the aquatic environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effects.[1][4]

Signal Word: Warning[5][6]

Hazard Pictograms:

  • alt text

  • alt text

Experimental Protocols for Toxicological Assessment

The following sections detail the methodologies for key toxicological studies, based on internationally recognized guidelines.

Acute Oral Toxicity

An acute oral toxicity study for this compound would typically follow OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure).[10]

Objective: To determine the acute oral toxicity of a substance.[10]

Methodology:

  • Test Animals: Typically, rats are used.[10]

  • Dosage: A single dose of the substance is administered orally via gavage.[11] The dose levels are chosen to produce a range of toxic effects and mortality rates.[11] A limit test at a dose of at least 2000 mg/kg body weight may be performed initially.[11]

  • Observation Period: Animals are observed for at least 14 days.[11]

  • Parameters Monitored: Observations include mortality, clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.[6][10]

  • Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically derived dose expected to cause death in 50% of the test animals.[11]

Acute Dermal Toxicity

The assessment of acute dermal toxicity generally adheres to OECD Guideline 402 (Acute Dermal Toxicity).[12]

Objective: To assess the potential short-term hazards of a substance upon dermal exposure.[12]

Methodology:

  • Test Animals: Adult rats are commonly used.[13]

  • Preparation: The day before the test, fur is removed from the dorsal area of the animal.[13]

  • Application: The test substance is applied uniformly over a shaved area of at least 10% of the total body surface.[12][13] The area is then covered with a porous gauze dressing for a 24-hour exposure period.[12][13]

  • Observation Period: Animals are observed for at least 14 days.[12]

  • Parameters Monitored: Daily observations for signs of toxicity and mortality are recorded. Body weights are measured at least weekly. A gross necropsy is performed at the end of the study.[12]

  • Endpoint: The LD50 value is calculated to determine the dermal toxicity.[12]

Skin Irritation

Skin irritation potential is evaluated following OECD Guideline 404 (Acute Dermal Irritation/Corrosion).[1][14]

Objective: To determine the potential of a substance to cause skin irritation, including the reversibility of the effects.[14]

Methodology:

  • Test Animals: The albino rabbit is the preferred species.[1]

  • Application: A single dose of 0.5 mL (for liquids) is applied to a small area of skin (approximately 6 cm²).[1] The exposure period is 4 hours.[1]

  • Observation Period: The skin is examined for signs of erythema and edema for up to 14 days.[1]

  • Evaluation: The severity of skin lesions and their reversibility are evaluated. If the responses persist to the end of the 14-day observation period, the substance is considered an irritant.[1][2]

Aquatic Toxicity

The acute toxicity to fish is a key indicator of environmental hazard and is typically assessed using OECD Guideline 203 (Fish, Acute Toxicity Test).[3][9]

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.[3]

Methodology:

  • Test Organism: One or more fish species can be used.[3]

  • Exposure: Fish are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours.[3][9]

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[3][9]

  • Endpoint: The LC50 (median lethal concentration) at 96 hours is determined.[9]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

  • Avoid contact with skin and eyes.[5]

  • Avoid inhalation of vapor or mist.[2][15]

  • Use only in a well-ventilated area with appropriate exhaust ventilation.[2][5]

  • Wash hands thoroughly after handling.[5][15]

  • Do not eat, drink, or smoke when using this product.[7][16]

Storage:

  • Store in a tightly closed container.[1][2]

  • Keep in a cool, dry, and well-ventilated place.[2][13][15]

  • Store away from heat, light, and incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][13]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or a face shield are required. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Skin Protection:

    • Gloves: Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

    • Protective Clothing: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[5]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][17]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5]

  • Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN-).[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus for firefighting if necessary.[2][5]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Containment and Cleaning Up: Absorb with inert material (e.g., sand, earth) and dispose of as hazardous waste.[2][13] Keep in suitable, closed containers for disposal.[5]

Logical Workflows

This compound Spill Response Workflow

Spill_Response Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Labeled, Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose

Caption: Workflow for handling a this compound spill.

This compound First Aid Response Sequence

First_Aid_Response cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Exposure Occurs cluster_Inhalation cluster_Inhalation cluster_Skin cluster_Skin cluster_Eye cluster_Eye cluster_Ingestion cluster_Ingestion Inhalation_Action1 Move to Fresh Air Inhalation_Action2 If not breathing, give artificial respiration Inhalation_Action1->Inhalation_Action2 Inhalation_SeekMedical Seek Medical Attention Inhalation_Action2->Inhalation_SeekMedical Skin_Action1 Wash with Soap and Plenty of Water Skin_SeekMedical Seek Medical Attention Skin_Action1->Skin_SeekMedical Eye_Action1 Rinse with Water for at least 15 minutes Eye_SeekMedical Seek Medical Attention Eye_Action1->Eye_SeekMedical Ingestion_Action1 Rinse Mouth with Water (Do not induce vomiting) Ingestion_SeekMedical Seek Medical Attention Ingestion_Action1->Ingestion_SeekMedical

Caption: First aid procedures for this compound exposure.

References

Methodological & Application

Dodecanenitrile: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dodecanenitrile, also known as lauronitrile or 1-cyanoundecane, is a valuable and versatile intermediate in organic synthesis. Its 12-carbon aliphatic chain and terminal nitrile group provide a scaffold for the introduction of various functionalities, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in three key synthetic transformations: reduction to primary amines, conversion to ketones via Grignard reaction, and synthesis of tetrazoles.

Reduction of this compound to Dodecylamine

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Dodecylamine, the product of this compound reduction, is a precursor to surfactants, corrosion inhibitors, and various biologically active molecules. Catalytic hydrogenation is a common and efficient method for this conversion.

Application Notes

Catalytic hydrogenation of this compound offers a clean and efficient route to dodecylamine. The choice of catalyst and reaction conditions significantly influences the selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts.[1] Studies have shown that Raney nickel and supported ruthenium catalysts exhibit high selectivity for the formation of the primary amine.[1] The addition of ammonia or a base modifier can further suppress the formation of secondary amines.[1]

Quantitative Data
CatalystTemperature (°C)Pressure (bar)SolventPrimary Amine Selectivity (%)Reference
Raney Nickel12510-80None93-98[1]
Ni/Al₂O₃12510-80None~95[1]
Ru/Al₂O₃12510-80None~95[1]
Rh/Al₂O₃12510-80None<90[1]
Pd/Al₂O₃12510-80None<80[1]
Pt/Al₂O₃12510-80None<70[1]
Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (catalytic amount, e.g., 5-10 wt%)

  • Anhydrous ethanol or cyclohexane (solvent)

  • Ammonia (optional, as a solution in the solvent or as a gas)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, combine this compound and the solvent.

  • Carefully add the Raney Nickel catalyst to the mixture under an inert atmosphere.

  • If used, introduce ammonia into the reactor.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Heat the mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to yield crude dodecylamine.

  • Purify the product by distillation under reduced pressure.

Reduction_of_this compound This compound This compound Dodecylamine Dodecylamine (Primary Amine) This compound->Dodecylamine Reduction H2_Catalyst H₂ / Catalyst (e.g., Raney Ni)

Caption: Reduction of this compound to Dodecylamine.

Synthesis of Ketones via Grignard Reaction

The reaction of nitriles with Grignard reagents provides a powerful method for the synthesis of ketones. This reaction allows for the formation of a new carbon-carbon bond, extending the carbon skeleton and introducing a carbonyl functionality. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, yields a ketone, for instance, 2-tridecanone.

Application Notes

The Grignard reaction with nitriles proceeds in two stages. First, the nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate. This intermediate is then hydrolyzed in a separate aqueous workup step to yield the ketone. It is crucial to perform the initial reaction under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Experimental Protocol: Synthesis of 2-Tridecanone from this compound

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Methyl bromide (or methyl iodide) (1.1 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

  • Aqueous acid (e.g., 1 M HCl or H₂SO₄) for workup

Procedure:

Part A: Preparation of the Grignard Reagent

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve methyl bromide in the anhydrous solvent and add it to the dropping funnel.

  • Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be required.

  • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound and Workup

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve this compound in the anhydrous solvent and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-tridecanone by distillation under reduced pressure or column chromatography.

Grignard_Reaction This compound This compound Imine_Anion Imine Anion Intermediate This compound->Imine_Anion 1. Grignard Addition Grignard R-MgX (e.g., CH₃MgBr) Ketone Ketone (e.g., 2-Tridecanone) Imine_Anion->Ketone 2. Hydrolysis H3O_plus H₃O⁺ (Aqueous Workup)

Caption: Synthesis of Ketones from this compound.

Synthesis of 5-Undecyl-1H-tetrazole

Tetrazoles are important heterocyclic compounds with a wide range of applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The [3+2] cycloaddition reaction between a nitrile and an azide is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles. This compound can be converted to 5-undecyl-1H-tetrazole using this methodology.

Application Notes

The reaction of this compound with sodium azide is typically catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride, or a Brønsted acid. The use of a catalyst enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide ion. The reaction is often carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

Quantitative Data for Tetrazole Synthesis from Nitriles
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂Water10012-4880-95[2]
Silica Sulfuric AcidDMFReflux-72-95[3]
CuSO₄·5H₂ODMSO1203up to 100[4]
Nano-TiCl₄·SiO₂DMFReflux2Good[5]
Experimental Protocol: Synthesis of 5-Undecyl-1H-tetrazole

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5-2.0 eq)

  • Zinc chloride (ZnCl₂) or another suitable catalyst (catalytic to stoichiometric amounts)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, sodium azide, and the catalyst in DMF.

  • Heat the reaction mixture to a temperature between 100-130 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Acidify the aqueous mixture to pH 2-3 with hydrochloric acid. This will protonate the tetrazole and cause it to precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-undecyl-1H-tetrazole.

Tetrazole_Synthesis This compound This compound Tetrazole 5-Undecyl-1H-tetrazole This compound->Tetrazole [3+2] Cycloaddition Sodium_Azide NaN₃ Catalyst Catalyst (e.g., ZnCl₂)

Caption: Synthesis of 5-Undecyl-1H-tetrazole.

References

Application Note: Synthesis of Dodecylamine from Dodecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of dodecylamine, a primary aliphatic amine, through the chemical reduction of dodecanenitrile. Primary amines are crucial intermediates in the pharmaceutical and agrochemical industries[1]. The reduction of nitriles is a fundamental method for their preparation[1]. This note focuses on two primary, high-yield methods: catalytic hydrogenation using Raney® Nickel and chemical reduction using Lithium Aluminum Hydride (LiAlH₄). Detailed methodologies, comparative data, and safety precautions are presented to guide researchers in selecting and performing the optimal synthesis route.

Introduction to Nitrile Reduction

This compound (also known as lauronitrile) is a long-chain aliphatic nitrile that serves as a key precursor for dodecylamine.[2] The conversion of the nitrile group (-C≡N) into a primary amine group (-CH₂NH₂) is a widely used transformation in organic synthesis.[3][4] The primary challenge in nitrile hydrogenation is to achieve high selectivity for the primary amine, as the intermediate imine can react with the product to form secondary and tertiary amines.[5][6] The methods detailed below are selected for their high efficacy and selectivity in producing primary amines.

Synthesis Pathways Overview

The conversion of this compound to dodecylamine is accomplished via the reduction of the nitrile functional group. This can be achieved through several pathways, most notably by catalytic hydrogenation or by using strong hydride-donating reagents.

G This compound This compound (C₁₁H₂₃C≡N) Dodecylamine Dodecylamine (C₁₁H₂₃CH₂NH₂) This compound->Dodecylamine [Reduction]

Caption: Overall reduction of this compound to dodecylamine.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a green and efficient method for producing amines.[7] Raney® Nickel is a versatile and commonly used catalyst for nitrile reductions due to its high activity.[8] To suppress the formation of secondary amine byproducts, this process can be enhanced with a hydride source or conducted as a transfer hydrogenation.[5][8]

Protocol 1A: Raney® Nickel / KBH₄ System

This method utilizes potassium borohydride (KBH₄) as a mild reducing agent in conjunction with Raney® Nickel as a catalyst, offering an efficient and easy-to-handle procedure that can be performed under mild conditions without an inert atmosphere.[5][6]

Experimental Protocol:

  • To a 100 mL round-bottom flask, add Raney® Ni (moist weight approx. 1.7 g, ~10 mmol).[5][6]

  • Add 25 mL of dry ethanol, followed by potassium borohydride (KBH₄, 2.16 g, 40 mmol).[5][6]

  • While stirring, add this compound (1.81 g, 10 mmol).

  • Stir the mixture vigorously at room temperature. The optimal condition for aliphatic nitriles is a substrate/Raney Ni/KBH₄ molar ratio of 1:1:4.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 1-2 hours), filter the reaction mixture through a pad of Celite® to remove the Raney® Ni catalyst. Caution: Do not allow the filtered catalyst to dry, as Raney® Ni is pyrophoric.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield dodecylamine.

Protocol 1B: Raney® Nickel Catalyzed Transfer Hydrogenation

This protocol uses 2-propanol as both the solvent and the hydrogen donor in a catalytic transfer hydrogenation (CTH) process.[8] The presence of a base like potassium hydroxide (KOH) is effective in producing the primary amine.[8]

Experimental Protocol:

  • In a flask equipped with a reflux condenser, combine this compound (2.0 g), Raney® Nickel, and 2-propanol containing 2% potassium hydroxide (KOH).[8]

  • Heat the mixture to reflux.

  • The reaction initially forms an N-isopropylidene amine intermediate.[8]

  • After the reduction is complete (monitored by GC), the intermediate is hydrolyzed to the primary amine during aqueous work-up.

  • Cool the mixture, filter the catalyst, and remove the solvent under reduced pressure.

  • Purify the resulting dodecylamine via standard procedures such as distillation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Solvent, and Raney® Ni B Add Reducing Agent (KBH₄ or 2-Propanol/KOH) A->B C Stir Vigorously (Room Temp or Reflux) B->C D Monitor by TLC/GC C->D E Filter Catalyst (Caution!) D->E F Solvent Evaporation E->F G Aqueous Wash & Dry F->G H Purify Product (Distillation) G->H

Caption: Experimental workflow for Raney® Nickel catalyzed reduction.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines with high efficiency.[9][10][11] This method requires stringent anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Protocol 2: LiAlH₄ Reduction in Tetrahydrofuran (THF)

The reduction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere.[12]

Experimental Protocol:

  • Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.[12]

  • Under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for several hours until the reaction is complete (monitored by TLC/IR).

  • Cool the reaction mixture back to 0 °C.

  • Crucial Work-up/Quenching: Cautiously and sequentially add the following dropwise:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide (NaOH)

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

  • Stir the resulting mixture for 30 minutes until a white, granular precipitate forms.[12]

  • Filter the white solids (aluminum salts) and wash them thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dodecylamine.

  • Purify the product by vacuum distillation.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend LiAlH₄ in Anhydrous THF B Cool to 0°C A->B C Add this compound Solution Dropwise B->C D Warm to RT, then Reflux C->D E Monitor Reaction D->E F Cool to 0°C E->F G Cautious Quenching (H₂O, NaOH, H₂O) F->G H Filter Aluminum Salts G->H I Dry & Concentrate Filtrate H->I J Purify by Vacuum Distillation I->J

Caption: Experimental workflow for LiAlH₄ reduction of nitriles.

Data Presentation: Comparison of Methods

The selection of a reduction method often depends on factors such as available equipment, safety considerations, and desired yield. The following table summarizes typical reaction conditions and outcomes for the reduction of long-chain aliphatic nitriles.

MethodReagents/CatalystSolventTemperatureTypical TimeReported YieldSelectivity for 1° Amine
Raney® Ni / KBH₄ Raney® Ni, KBH₄EthanolRoom Temp.1-2 hoursGood to Excellent[6]High; only traces of byproducts formed[6]
Raney® Ni CTH Raney® Ni, KOH2-PropanolReflux1-6 hoursExcellent[8]High after hydrolysis of intermediate[8]
LiAlH₄ Reduction LiAlH₄THF / Ether0 °C to Reflux4-16 hoursGood to Excellent[3]Very High[10]

Safety Precautions

  • This compound: Moderately toxic by ingestion.[2] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[2] Handle in a well-ventilated fume hood.

  • Raney® Nickel: The catalyst is pyrophoric and may ignite if allowed to dry in the air.[13] Always handle as a slurry in water or ethanol and do not allow it to dry on filter paper.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and other protic solvents to produce flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching process is highly exothermic and must be performed slowly and with extreme caution behind a safety shield.[14]

  • Dodecylamine: The product is a primary amine and may be corrosive and irritating to the skin, eyes, and mucous membranes.[15][16] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Application Notes and Protocols: Hydrolysis of Dodecanenitrile to Dodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids. This document provides detailed application notes and protocols for the hydrolysis of dodecanenitrile (lauronitrile) to dodecanoic acid (lauric acid). Dodecanoic acid is a saturated fatty acid with various applications in the pharmaceutical and chemical industries, including its use in the synthesis of active pharmaceutical ingredients (APIs), excipients, and as a component in various formulations.

The conversion of the nitrile group to a carboxylic acid can be achieved under either acidic or alkaline conditions. Both methods involve the initial hydration of the nitrile to an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. The choice between acidic and alkaline hydrolysis often depends on the overall functional group tolerance of the substrate. For simple aliphatic nitriles like this compound, both methods are generally effective.

Reaction Overview

The overall chemical transformation is as follows:

This compound → Dodecanoic Acid

Chemical Formula: C₁₂H₂₃N → C₁₂H₂₄O₂

This conversion can be effectively carried out using strong acids such as sulfuric acid or hydrochloric acid, or strong bases like sodium hydroxide or potassium hydroxide, typically with heating.

Data Presentation

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents This compound, Sulfuric Acid, WaterThis compound, Sodium Hydroxide, Ethanol, Water
Typical Reaction Temperature Reflux (approx. 100-120 °C)Reflux (approx. 80-100 °C)
Typical Reaction Time 2 - 6 hours4 - 12 hours
Product Form After Initial Reaction Dodecanoic AcidSodium Dodecanoate (salt)
Work-up Requirements ExtractionAcidification followed by extraction
Reported Yield HighHigh

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the hydrolysis of this compound using a solution of aqueous sulfuric acid.

Materials:

  • This compound (Lauronitrile)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add a mixture of sulfuric acid and water (e.g., a 1:1 v/v mixture). Safety Note: Always add acid to water slowly and with cooling, as the dilution is highly exothermic.

  • Addition of Nitrile: To the stirred acidic solution, add this compound. The typical molar ratio of acid to nitrile can range from 2:1 to 5:1.

  • Heating: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Extraction: Once the reaction is complete (typically after 2-6 hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic extracts with water and then with a saturated brine solution to remove any remaining acid.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude dodecanoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by distillation under reduced pressure to afford pure dodecanoic acid.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol describes the hydrolysis of this compound using a solution of sodium hydroxide in an ethanol-water mixture.[1]

Materials:

  • This compound (Lauronitrile)

  • Sodium Hydroxide (NaOH) pellets or flakes

  • Ethanol

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers, pH paper, and other standard laboratory glassware

Procedure:

  • Preparation of Base Solution: In a round-bottom flask, dissolve sodium hydroxide in a mixture of ethanol and water. A typical concentration is 10-20% NaOH in a 1:1 ethanol/water solution.

  • Reaction Setup: Add this compound to the sodium hydroxide solution. The mixture is then heated to reflux with stirring.

  • Reflux: Maintain the reaction at reflux for 4-12 hours. The reaction progress can be monitored by TLC or GC until the starting nitrile is consumed.

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. If a co-solvent like ethanol was used, it can be removed under reduced pressure.

  • Acidification: Carefully acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will protonate the carboxylate salt and precipitate the dodecanoic acid.

  • Extraction: Extract the dodecanoic acid from the aqueous mixture using diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude dodecanoic acid. Further purification can be achieved by recrystallization or distillation.

Visualizations

Experimental Workflow: Acid-Catalyzed Hydrolysis

AcidHydrolysis A 1. Prepare H₂SO₄/H₂O Solution B 2. Add This compound A->B C 3. Heat to Reflux B->C D 4. Cool and Extract with Ether C->D E 5. Wash Organic Layer D->E F 6. Dry and Evaporate Solvent E->F G 7. Purify Dodecanoic Acid F->G

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Experimental Workflow: Base-Catalyzed Hydrolysis

BaseHydrolysis A 1. Prepare NaOH Solution B 2. Add This compound A->B C 3. Heat to Reflux B->C D 4. Cool and Remove Co-solvent C->D E 5. Acidify with HCl D->E F 6. Extract with Ether E->F G 7. Wash, Dry, and Evaporate F->G H 8. Purify Dodecanoic Acid G->H

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Logical Relationship: Hydrolysis Pathway

HydrolysisPathway This compound This compound (R-C≡N) Amide Dodecanamide (R-CONH₂) This compound->Amide + H₂O CarboxylicAcid Dodecanoic Acid (R-COOH) Amide->CarboxylicAcid + H₂O

Caption: The two-stage pathway for nitrile hydrolysis to a carboxylic acid.

References

Application Notes and Protocols for the Reduction of Lauronitrile to Dodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dodecylamine through the reduction of lauronitrile. Dodecylamine is a primary aliphatic amine used in the synthesis of surfactants, corrosion inhibitors, and as an intermediate in the pharmaceutical and agrochemical industries.[1][2] The reduction of the nitrile group in lauronitrile is a key synthetic step, and various methods have been developed to achieve this transformation with high yield and selectivity.[3]

The primary methods for this reduction fall into two main categories: catalytic hydrogenation and chemical reduction using hydride reagents. The choice of method depends on factors such as substrate compatibility, desired scale, and available equipment. Catalytic hydrogenation is often preferred for industrial applications due to its cost-effectiveness and atomic economy, while chemical reductions are valuable for their typically milder conditions and high yields on a laboratory scale.[4][5]

General Reaction Scheme:

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for various methods used in the reduction of nitriles to primary amines, providing a comparative overview of their efficacy.

Method/CatalystReagentsSolventTemperature (°C)PressureTimeYield (%)Selectivity to Primary Amine (%)
Catalytic Hydrogenation
Ni-Cu-Cr-Na/γ-Al2O3H₂-702.0 MPa30 min98.3 (Conversion)99.2
Raney® NickelH₂NH₃/EthanolAmbientHigh-HighHigh (NH₃ suppresses secondary amine formation)[6]
Palladium on Carbon (Pd/C)H₂NH₃/EthanolAmbientHigh-HighHigh (NH₃ suppresses secondary amine formation)[6]
Chemical Reduction
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄, H₂OTHFRoom TempAtmospheric4 hHighHigh
Raney Ni/KBH₄KBH₄Dry EthanolRoom TempAtmospheric45 min~92High (traces of secondary/tertiary amines)[5][7]
Borane Dimethyl Sulfide (BH₃-SMe₂)BH₃-SMe₂THFHeatingAtmospheric-HighHigh[6]
Ammonia Borane (AB)NH₃·BH₃Diethyl Ether120Atmospheric-Very GoodHigh[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of lauronitrile to dodecylamine via catalytic hydrogenation, a method well-suited for large-scale synthesis. The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.[6]

Materials:

  • Lauronitrile

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Liquid Ammonia

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (a quantity equivalent to 5-10% of the substrate weight) with anhydrous ethanol three times to remove water.

  • Reaction Setup: To the high-pressure autoclave, add lauronitrile and anhydrous ethanol (approximately 10-20 mL per gram of nitrile).

  • Add the prepared Raney® Nickel catalyst to the reactor.

  • Seal the autoclave and purge the system with nitrogen gas several times to remove air.

  • Cool the reactor to a safe temperature for handling ammonia (e.g., using an ice bath) and carefully introduce liquid ammonia (typically 10-20% of the solvent volume).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

  • Begin agitation and heat the reactor to the target temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent and ammonia, yielding the crude dodecylamine.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of lauronitrile using the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄). This method is highly effective for complete reduction to the primary amine on a laboratory scale.[9][10][11]

Materials:

  • Lauronitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).[11]

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of lauronitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[11]

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:

    • Water (1 volume equivalent to the mass of LiAlH₄ used).[11]

    • 10% NaOH solution (1.5 volume equivalents to the mass of LiAlH₄ used).[11]

    • Water (3 volume equivalents to the mass of LiAlH₄ used).[11]

  • Work-up: Stir the resulting granular precipitate for 30 minutes.

  • Filter the suspension through a Celite® pad and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dodecylamine.

  • Purification: The product can be further purified by vacuum distillation.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Measure Lauronitrile, Solvent, and Catalyst/Reagent start->reagents setup Set up Reaction Vessel (Flask or Autoclave) reagents->setup addition Combine Reactants setup->addition conditions Apply Reaction Conditions (Temperature, Pressure, Time) addition->conditions monitor Monitor Reaction Progress conditions->monitor quench Quench Reaction (if applicable) monitor->quench filter Filter to Remove Catalyst/ Inorganic Salts quench->filter extract Solvent Extraction & Washing filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (e.g., Distillation) concentrate->purify end Final Product: Dodecylamine purify->end

Caption: Experimental workflow for the reduction of lauronitrile.

G lauronitrile Lauronitrile R-C≡N imine_anion Imine Anion [R-CH=N]⁻ lauronitrile->imine_anion Nucleophilic Attack liAlH4 LiAlH₄ hydride1 H⁻ liAlH4->hydride1 Hydride Source hydride2 H⁻ liAlH4->hydride2 Hydride Source dianion Dianion [R-CH₂-N]²⁻ imine_anion->dianion Second Hydride Attack dodecylamine Dodecylamine R-CH₂-NH₂ dianion->dodecylamine Protonation water H₂O (Work-up)

Caption: Mechanism of LiAlH₄ reduction of a nitrile.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, producing flammable hydrogen gas. It can ignite spontaneously upon contact with moisture. Handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Raney® Nickel: The activated catalyst is pyrophoric and may ignite if allowed to dry in the air. Always keep the catalyst covered with a solvent (water or ethanol).

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The reaction area should be well-ventilated and free of ignition sources.

  • Ammonia: Anhydrous ammonia is corrosive and toxic. Handle it in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate PPE. Be aware of the specific hazards associated with all chemicals and solvents used. Review the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

Application Notes and Protocols: Dodecanenitrile in the Production of Surfactants and Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanenitrile, also known as lauronitrile or 1-cyanoundecane, is a versatile chemical intermediate with a significant role in the synthesis of various surfactants and detergents. Its twelve-carbon alkyl chain provides the necessary hydrophobicity, while the nitrile functional group offers a reactive handle for conversion into hydrophilic head groups. This document provides detailed application notes and experimental protocols for the synthesis of cationic and amphoteric surfactants derived from this compound. The information is intended to guide researchers and professionals in the development and application of these surface-active agents.

This compound serves as a precursor to dodecylamine, a primary fatty amine that is a key building block for a range of surfactants. Through further chemical modifications, dodecylamine can be converted into quaternary ammonium salts (cationic surfactants) or amine oxides (amphoteric/non-ionic surfactants). These surfactants find widespread use in various applications, including as emulsifiers, foaming agents, wetting agents, dispersants, and fabric softeners.

Synthetic Pathways from this compound

The overall synthetic strategy involves a two or three-step process starting from the reduction of this compound to dodecylamine. This primary amine is then further functionalized to yield the desired surfactant.

Surfactant Synthesis from this compound This compound This compound Dodecylamine Dodecylamine This compound->Dodecylamine Catalytic Hydrogenation NNDDA N,N-Dimethyldodecylamine Dodecylamine->NNDDA Eschweiler-Clarke Reaction DTAB Dodecyltrimethylammonium Bromide (Cationic Surfactant) Dodecylamine->DTAB Quaternization DDAO N,N-Dimethyldodecylamine Oxide (Amphoteric Surfactant) NNDDA->DDAO Oxidation

Caption: Synthetic routes from this compound to cationic and amphoteric surfactants.

Quantitative Data of this compound-Derived Surfactants

The performance of a surfactant is characterized by several key parameters, including its Critical Micelle Concentration (CMC) and the surface tension at the CMC. The CMC is the concentration at which surfactant molecules begin to form micelles in a solution, and it is a measure of surfactant efficiency. A lower CMC indicates that less surfactant is needed to achieve its surface-active effects.

Surfactant NameChemical FormulaTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
Dodecyltrimethylammonium Bromide (DTAB)C₁₅H₃₄BrNCationic308.3414.6 - 16 mM[1]~39[1]
Dodecylamine HydrochlorideC₁₂H₂₈ClNCationic221.821.5 x 10⁻² mol/L[2]Not explicitly found
N,N-Dimethyldodecylamine N-oxide (DDAO)C₁₄H₃₁NOAmphoteric/Non-ionic229.40~1-2 mM[3]Not explicitly found

Experimental Protocols

Protocol 1: Synthesis of Dodecylamine from this compound via Catalytic Hydrogenation

This protocol describes the reduction of the nitrile group in this compound to a primary amine using a Raney Nickel catalyst.

Materials:

  • This compound (Lauronitrile)

  • Raney® Nickel (slurry in water)

  • Ethanol (or Cyclohexane)

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas

  • High-pressure autoclave with stirring mechanism

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel slurry (e.g., 2g wet, 1.4g dry) three times with ethanol (20 mL each) and then twice with the reaction solvent (e.g., cyclohexane, 20 mL) by decantation.[4]

  • Reaction Setup: Charge the high-pressure autoclave with this compound and the washed Raney Nickel catalyst. The catalyst loading can be around 5-10% by weight of the nitrile. The reaction can be carried out without a solvent or in a solvent like ethanol or cyclohexane.[4]

  • Reaction Conditions: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-80 bar). Heat the reaction mixture to the desired temperature (e.g., 90-140 °C) with vigorous stirring.[4] The addition of ammonia can be used to increase the selectivity towards the primary amine.[4]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate, containing dodecylamine, can be purified by distillation under reduced pressure.

Expected Yield: High selectivity (93-98%) to the primary amine can be achieved with complete nitrile conversion, particularly with the use of ammonia or a base-modified Raney Nickel catalyst.[4]

Hydrogenation_Workflow start Start catalyst_prep Prepare Raney Nickel Catalyst (Wash with solvent) start->catalyst_prep reaction_setup Charge Autoclave with This compound & Catalyst catalyst_prep->reaction_setup reaction Pressurize with H₂ and Heat (e.g., 10-80 bar, 90-140 °C) reaction_setup->reaction monitoring Monitor H₂ Uptake reaction->monitoring workup Cool, Vent, and Filter monitoring->workup purification Purify Dodecylamine (Distillation) workup->purification end End purification->end

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Protocol 2: Synthesis of Cationic Surfactants from Dodecylamine

This protocol details the methylation of the primary amine, dodecylamine, to the tertiary amine, N,N-dimethyldodecylamine, using formic acid and formaldehyde.[5][6][7]

Materials:

  • Dodecylamine

  • Formic acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, place dodecylamine (1.0 eq).

  • Reagent Addition: Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) to the flask.[5]

  • Reaction: Heat the mixture at 80 °C under reflux for 18 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature. Add water and 1M HCl, then extract with dichloromethane. Basify the aqueous phase to pH 11 with a sodium hydroxide solution and extract with dichloromethane.[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography to yield N,N-dimethyldodecylamine.[5]

Expected Yield: This reaction typically proceeds with high yields, often around 98%.[5]

This protocol outlines the quaternization of a tertiary amine to form a cationic surfactant. While the provided reference starts from 1-bromododecane, a similar principle applies to the quaternization of N,N-dimethyldodecylamine with a methylating agent. A general procedure for the quaternization of a fatty amine is as follows:

Materials:

  • N,N-Dimethyldodecylamine

  • Methyl bromide (or another methylating agent like dimethyl sulfate)

  • Acetonitrile (or another suitable polar solvent)

  • Pressure vessel (if using a gaseous methylating agent)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve N,N-dimethyldodecylamine in acetonitrile in a suitable reaction vessel (a pressure vessel may be required for gaseous reagents).

  • Reagent Addition: Add an excess of the methylating agent (e.g., methyl bromide gas can be bubbled through the solution).

  • Reaction: Heat the reaction mixture (e.g., to 80 °C) and allow it to react for several hours.[8]

  • Work-up and Purification: After the reaction is complete, distill off the solvent. Wash the solid residue with hexane and ethyl acetate to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization.[8]

Expected Yield: Yields of around 80% can be expected for this type of quaternization reaction.[8]

Protocol 3: Synthesis of Amphoteric Surfactant from N,N-Dimethyldodecylamine

This protocol describes the oxidation of the tertiary amine, N,N-dimethyldodecylamine, to the corresponding amine oxide.

Materials:

  • N,N-Dimethyldodecylamine

  • Hydrogen peroxide (30-50% aqueous solution)

  • Round-bottom flask with a stirrer

  • Water bath

Procedure:

  • Reaction Setup: Place N,N-dimethyldodecylamine (1.0 eq) in a round-bottom flask.

  • Reagent Addition: Slowly add hydrogen peroxide solution dropwise to the stirred amine. The reaction is exothermic, so it is important to control the addition rate and maintain the temperature.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 70 °C) for several hours (e.g., 12 hours).[1]

  • Work-up: After the reaction, any excess hydrogen peroxide can be decomposed by gentle heating or by the addition of a reducing agent. The resulting aqueous solution of N,N-dimethyldodecylamine N-oxide can be used directly or the product can be isolated.

Surfactant_Synthesis_Workflow cluster_cationic Cationic Surfactant Synthesis cluster_amphoteric Amphoteric Surfactant Synthesis start Start: Dodecylamine methylation Eschweiler-Clarke Reaction (Formic Acid, Formaldehyde) start->methylation methylation2 Eschweiler-Clarke Reaction (Formic Acid, Formaldehyde) start->methylation2 tertiary_amine N,N-Dimethyldodecylamine methylation->tertiary_amine quaternization Quaternization (Methyl Bromide) tertiary_amine->quaternization cationic_surfactant Dodecyltrimethylammonium Bromide quaternization->cationic_surfactant tertiary_amine2 N,N-Dimethyldodecylamine methylation2->tertiary_amine2 oxidation Oxidation (Hydrogen Peroxide) tertiary_amine2->oxidation amphoteric_surfactant N,N-Dimethyldodecylamine Oxide oxidation->amphoteric_surfactant

References

Dodecanenitrile: Application Notes and Protocols for Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanenitrile, also known as lauronitrile or 1-cyanoundecane, is a long-chain aliphatic nitrile with the chemical formula C₁₂H₂₃N.[1] Its properties as a polar aprotic solvent with a high boiling point make it a subject of interest for specialized chemical transformations. This document provides an overview of its properties, potential applications as a solvent in chemical reactions, and detailed protocols for its synthesis and use in a chemoenzymatic cascade.

Physicochemical Properties of this compound

This compound is a clear, colorless to pale yellow liquid with a mild odor.[2] Its long alkyl chain imparts a nonpolar character, while the nitrile group provides significant polarity. This combination of properties influences its solvency and miscibility with other organic solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₃N[1]
Molecular Weight 181.32 g/mol [1]
Boiling Point 198 °C at 100 mmHg[2]
Melting Point 4 °C[2]
Density 0.827 g/mL at 25 °C[2]
Flash Point >110 °C[2]
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform.[2]

Applications in Chemical Synthesis

While the use of this compound as a primary solvent in a broad range of common organic reactions is not extensively documented, its unique properties make it a viable candidate for specific applications, particularly in high-temperature reactions and chemoenzymatic processes.

Chemoenzymatic Cascade for Nitrile and Amine Synthesis

A notable application of this compound is its use as a solvent in a chemoenzymatic cascade reaction. In this process, the product nitrile itself serves as the reaction medium, streamlining the workflow and minimizing waste. This approach is particularly valuable for the synthesis of long-chain nitriles and their corresponding amines from biorenewable resources.

Reaction Scheme:

This cascade involves the conversion of an aldehyde to an aldoxime, followed by an enzymatic dehydration to the corresponding nitrile. The nitrile product, in this case, this compound, acts as the solvent for the entire process.

Experimental Workflow for Chemoenzymatic Cascade:

chemoenzymatic_cascade aldehyde Aldehyde biphasic_system Biphasic System (e.g., this compound/Water) aldehyde->biphasic_system hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->biphasic_system aldoxime Aldoxime Intermediate biphasic_system->aldoxime Condensation This compound This compound (Product and Solvent) aldoxime->this compound Enzymatic Dehydration oxd_enzyme Aldoxime Dehydratase (Oxd) Enzyme oxd_enzyme->this compound

Caption: Chemoenzymatic cascade for nitrile synthesis.

Protocol: Chemoenzymatic Synthesis of this compound using this compound as a Solvent

This protocol describes the one-pot synthesis of this compound from dodecanal, where the product also serves as the organic solvent phase.

Materials:

  • Dodecanal

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Aldoxime dehydratase (Oxd) enzyme (e.g., from Aspergillus ibericus)

  • This compound (as initial solvent)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., round-bottom flask)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine dodecanal and this compound. The initial volume of this compound should be sufficient to ensure effective stirring.

  • Aqueous Phase Addition: Add an aqueous solution of hydroxylamine hydrochloride to the reaction vessel. The concentration of the hydroxylamine solution should be optimized based on the specific enzyme and substrate.

  • Condensation to Aldoxime: Stir the biphasic mixture vigorously at room temperature to facilitate the condensation of dodecanal to dodecanal oxime. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzymatic Dehydration: Once the formation of the aldoxime is complete, add the aldoxime dehydratase enzyme to the reaction mixture. The enzyme can be used as a whole-cell biocatalyst or as a purified enzyme.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (typically 25-37 °C, depending on the optimal temperature for the enzyme) with continuous stirring. The pH of the aqueous phase should be maintained within the optimal range for the enzyme (e.g., pH 7.0-8.0).

  • Monitoring: Monitor the conversion of the aldoxime to this compound using GC or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion of the reaction, separate the organic phase (this compound) from the aqueous phase. The organic phase, which now contains the newly synthesized this compound, can be washed with brine and dried over anhydrous sodium sulfate. The product can be further purified by distillation if required.

Quantitative Data:

The yield and conversion for this type of chemoenzymatic cascade are typically high. The following table provides representative data for the synthesis of nitriles from aldehydes using an aldoxime dehydratase.

Table 2: Representative Yields for Chemoenzymatic Nitrile Synthesis

Aldehyde SubstrateNitrile ProductConversion (%)Isolated Yield (%)
CitronellalCitronellyl nitrile>9995
CinnamaldehydeCinnamyl nitrile>9992
DodecanalThis compound >99>90 (expected)

Note: Specific yields for this compound in a this compound-as-solvent system would require specific experimental validation but are expected to be high based on similar substrates.

Synthesis of this compound

For researchers who wish to synthesize this compound for use as a solvent or for other applications, a common method is the pressure catalysis of lauric acid.

Reaction Scheme:

Lauric Acid + NH₃ --(Catalyst, Pressure, Heat)--> this compound + 2H₂O

Experimental Workflow for this compound Synthesis:

dodecanenitrile_synthesis lauric_acid Lauric Acid reactor Ammoniation Reactor lauric_acid->reactor catalyst Catalyst (e.g., metal salt) catalyst->reactor heat_pressure Heating and Pressurization reactor->heat_pressure Reaction Conditions nh3 Ammonia (NH₃) nh3->reactor n2 Nitrogen (N₂) n2->reactor Inerting product This compound heat_pressure->product Dehydration

Caption: Synthesis of this compound from lauric acid.

Protocol: Synthesis of High-Purity this compound by Pressure Catalysis [2]

Materials:

  • Lauric acid

  • Catalyst (e.g., a mixture of zinc and molybdenum salts)

  • Ammonia (gas)

  • Nitrogen (gas)

  • Ammoniation reactor capable of high pressure and temperature

  • Standard laboratory glassware for purification

Procedure:

  • Reactor Charging: Charge the ammoniation reactor with lauric acid and the catalyst.

  • Inerting: Seal the reactor and purge with nitrogen gas to remove air.

  • Heating and Melting: Heat the reactor to melt the lauric acid.

  • Ammoniation and Pressurization: Introduce ammonia gas into the reactor. Gradually increase the pressure and temperature according to a pre-determined program. A typical temperature range is 180-290 °C.

  • Reaction: Maintain the reaction at the target temperature and pressure with continuous stirring. The reaction involves the formation of an amide intermediate followed by dehydration to the nitrile.

  • Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of lauric acid and the formation of this compound.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor and carefully depressurize.

  • Purification: The crude this compound can be purified by distillation to obtain a high-purity product.

Potential Applications and Future Outlook

The use of this compound as a solvent is an area that warrants further exploration. Its high boiling point and stability at elevated temperatures suggest its potential utility in reactions that require forcing conditions. Furthermore, its polar aprotic nature may be advantageous in reactions involving polar intermediates or transition states.

Future research could focus on:

  • High-Temperature Reactions: Investigating the use of this compound as a solvent for high-temperature cross-coupling reactions, such as Suzuki or Heck couplings, where solvent boiling point is a limiting factor for other common solvents.

  • Reactions with Poorly Soluble Reactants: The long alkyl chain of this compound may enhance the solubility of nonpolar reactants in a polar aprotic medium.

  • Green Chemistry: As a bio-based solvent (when synthesized from lauric acid derived from plant oils), this compound could be an environmentally friendly alternative to petroleum-derived solvents in certain applications.

Safety Information

This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[2] It is important to work in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Analytical methods for Dodecanenitrile quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanenitrile, also known as lauronitrile, is a long-chain aliphatic nitrile with the molecular formula C12H23N.[1][2][3] It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3] Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and formulation development in the pharmaceutical and chemical industries. This application note provides detailed protocols for the quantitative analysis of this compound using gas chromatography (GC), a widely accepted and robust analytical technique for volatile and semi-volatile compounds.[4]

Analytical Methods Overview

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), is the preferred method for the quantification of this compound due to its volatility and thermal stability.[4][5] While high-performance liquid chromatography (HPLC) is a versatile technique, it is generally less suitable for non-polar, volatile compounds like this compound that lack a strong UV chromophore.[4][5]

Gas Chromatography (GC) offers excellent separation efficiency for complex mixtures and high sensitivity.

  • GC-FID (Flame Ionization Detector): Provides high sensitivity and a wide linear range for carbon-containing compounds. It is a robust and cost-effective option for routine quantitative analysis when the sample matrix is relatively clean and the identity of the analyte is confirmed.

  • GC-MS (Mass Spectrometry): Offers the highest level of selectivity and provides structural information, confirming the identity of the analyte. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6][7]

Data Presentation: Quantitative Parameters

The following tables summarize typical instrumental parameters for the quantification of this compound using GC-FID and GC-MS.

Table 1: GC-FID Instrumental Parameters

ParameterValue
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness[1][8]
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be optimized based on concentration)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas Nitrogen

Table 2: GC-MS Instrumental Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be optimized based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Quantification Ion (SIM) To be determined from the mass spectrum of this compound
Qualifier Ions (SIM) To be determined from the mass spectrum of this compound

Experimental Protocols

Protocol 1: Sample Preparation

The choice of sample preparation technique depends on the sample matrix.[11]

For Liquid Samples (e.g., reaction mixtures, formulations):

  • Dilution: If the expected concentration of this compound is high, dilute the sample with a suitable volatile solvent such as hexane, ethyl acetate, or dichloromethane to bring the concentration within the linear range of the calibration curve.[12]

  • Liquid-Liquid Extraction (LLE): For aqueous samples, perform a liquid-liquid extraction to transfer this compound into an organic solvent. a. To 10 mL of the aqueous sample, add 10 mL of hexane. b. Vortex the mixture for 2 minutes. c. Allow the layers to separate. d. Carefully collect the upper organic layer containing the this compound. e. If necessary, concentrate the extract under a gentle stream of nitrogen.[13]

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[12]

For Solid Samples (e.g., powders, tissues):

  • Dissolution: Accurately weigh a portion of the solid sample and dissolve it in a known volume of a suitable organic solvent (e.g., hexane, ethyl acetate).[12]

  • Sonication: Use an ultrasonic bath to ensure complete dissolution of this compound from the solid matrix.

  • Centrifugation: Centrifuge the sample to pellet any insoluble material.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.[12]

Protocol 2: Preparation of Standards and Calibration
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (Optional but Recommended): For improved accuracy and precision, use an internal standard (IS). A suitable IS would be a compound with similar chemical properties to this compound but with a different retention time, for example, tridecanenitrile. Prepare stock and working standards containing a constant concentration of the IS.

  • Calibration Curve: Inject the working standard solutions into the GC system. Plot the peak area (or the ratio of the analyte peak area to the IS peak area) against the concentration to construct a calibration curve. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable.

Protocol 3: GC-FID/GC-MS Analysis
  • System Setup: Set up the GC-FID or GC-MS system according to the parameters outlined in Table 1 or Table 2.

  • Equilibration: Allow the system to equilibrate until a stable baseline is achieved.

  • Injection Sequence: a. Inject a solvent blank (e.g., hexane) to ensure the system is clean. b. Inject the series of working standard solutions to generate the calibration curve. c. Inject the prepared sample solutions. d. Inject a quality control (QC) standard at regular intervals to monitor instrument performance.

  • Data Acquisition and Processing: Acquire and process the chromatograms using the instrument's software. Identify the this compound peak based on its retention time (and mass spectrum in the case of GC-MS). Integrate the peak area.

Protocol 4: Quantification
  • Calculate Concentration: Using the calibration curve, determine the concentration of this compound in the injected sample solution.

  • Account for Dilution: If the original sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.

    • Concentration in original sample = Calculated concentration x (Volume of solvent / Weight or Volume of original sample)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis cluster_standards Standards Sample Sample (Liquid or Solid) Dilution Dilution Sample->Dilution Extraction Extraction (LLE/SPE) Dilution->Extraction Filtration Filtration Extraction->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Standard_Prep Standard Preparation Standard_Prep->Calibration_Curve

Caption: General workflow for this compound quantification.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship for method selection in this compound analysis.

method_selection Analyte This compound Analysis Properties Properties: - Volatile - Thermally Stable - Non-polar Analyte->Properties GC Gas Chromatography (GC) Properties->GC Suitable HPLC High-Performance Liquid Chromatography (HPLC) Properties->HPLC Less Suitable GC_FID GC-FID GC->GC_FID GC_MS GC-MS GC->GC_MS Routine_QC Routine QC (Known Analyte) GC_FID->Routine_QC Identity_Confirmation Identity Confirmation & High Selectivity GC_MS->Identity_Confirmation

Caption: Method selection logic for this compound analysis.

References

Application Note: Gas Chromatography Methods for the Analysis of Lauronitrile

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note provides detailed methodologies for the qualitative and quantitative analysis of lauronitrile (dodecanenitrile) using gas chromatography (GC). It outlines protocols for sample preparation, GC-Flame Ionization Detection (FID), and GC-Mass Spectrometry (MS) analysis. This document is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development and other relevant fields requiring accurate determination of lauronitrile.

**1. Introduction

Lauronitrile (C₁₂H₂₃N), also known as this compound, is a long-chain aliphatic nitrile with applications in various chemical syntheses, including the production of amines, which are used as surfactants and in the pharmaceutical and polymer industries.[1][2] Accurate and robust analytical methods are essential for monitoring its purity, quantifying its presence in reaction mixtures, and for quality control purposes. Gas chromatography is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds like lauronitrile.[2][3] This note details validated GC methods coupled with either Flame Ionization Detection (FID) for quantification or Mass Spectrometry (MS) for definitive identification.

**2. Method Selection and Column Chemistry

The choice of GC column is critical for achieving optimal separation of lauronitrile from other components in a sample matrix. The selection of the stationary phase is the most important factor as it dictates the selectivity of the separation.

  • Non-polar Columns: For general-purpose analysis of non-polar compounds like lauronitrile, a non-polar stationary phase is often the first choice, following the "like dissolves like" principle. A common and effective choice is a 5% phenyl-95% dimethylpolysiloxane phase (e.g., DB-5, HP-5MS). On such columns, the elution order generally follows the boiling points of the analytes.

  • Polar Columns: In cases where lauronitrile needs to be separated from other nitriles with similar boiling points, a polar stationary phase, such as one containing polyethylene glycol (e.g., Carbowax) or a cyanopropyl phase, can offer different selectivity.[4] The elution order on polar columns is influenced by both the boiling point and the polarity of the analytes.[4]

This application note will focus on a method utilizing a non-polar DB-5 type column, which is widely available and provides excellent performance for this class of compounds.

**3. Experimental Protocols

Proper sample preparation is crucial for accurate and reproducible GC analysis. The goal is to extract lauronitrile from the sample matrix and prepare it in a solvent suitable for injection into the GC.

Protocol: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting lauronitrile from aqueous samples or reaction mixtures.

  • Sample Collection: Collect a known volume or weight of the sample.

  • Extraction:

    • Place the sample in a separatory funnel.

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, hexane, or dichloromethane). The choice of solvent may depend on the sample matrix and potential interferences.

    • For acidic samples, adjust the pH to be neutral or slightly basic before extraction to ensure lauronitrile is in its non-ionized form.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection of Organic Layer: Drain the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate/hexane) into a clean collection flask.

  • Repeat Extraction: For exhaustive extraction, repeat the process two more times with fresh solvent, combining the organic layers.

  • Drying: Dry the combined organic extracts by passing them through a funnel containing anhydrous sodium sulfate.

  • Concentration: If necessary, concentrate the extract to a smaller, known volume using a rotary evaporator or a gentle stream of nitrogen.

  • Final Dilution: Dilute the concentrated extract to a final known volume with a suitable solvent for GC injection (e.g., ethyl acetate).

  • Transfer: Transfer an aliquot of the final solution to a 2 mL autosampler vial for GC analysis.

GC-FID is a robust and sensitive method for the quantification of organic compounds. The FID response is generally proportional to the number of carbon atoms in the analyte, making it well-suited for analyzing hydrocarbons and their derivatives.[3]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 4 minutes.

    • Ramp: 6 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 20 minutes.

  • Detector Temperature: 320 °C.

  • Detector Gases: Hydrogen and Air at manufacturer-recommended flow rates.

GC-MS provides mass spectral data that allows for the definitive identification of lauronitrile, even in complex matrices.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column and GC conditions: Same as for GC-FID analysis.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Acquisition Mode: Full Scan for identification. For enhanced sensitivity in quantitative analysis, Selected Ion Monitoring (SIM) can be used. Key ions for lauronitrile (this compound) include m/z 41, 55, 69, 83, and 97.

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of lauronitrile of known concentrations. The peak area of lauronitrile is plotted against its concentration. The concentration of lauronitrile in unknown samples is then determined from this calibration curve. The following table summarizes typical performance data for the GC-FID method.

ParameterTypical ValueDescription
Retention Time ~18-22 minutesDependent on the specific GC system and conditions.
Linearity (r²) > 0.999Over a concentration range of 1-500 µg/mL.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 5%Repeatability of measurements for the same sample.
Accuracy (% Recovery) 95 - 105%Closeness of the measured value to the true value, determined by spiking experiments.

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Dry Drying (Anhydrous Na2SO4) LLE->Dry Concentrate Concentration Dry->Concentrate Dilute Final Dilution Concentrate->Dilute Vial Transfer to Vial Dilute->Vial GC_Inject GC Injection Vial->GC_Inject Separation Chromatographic Separation (DB-5 Column) GC_Inject->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC analysis of lauronitrile.

Column_Selection_Logic start Start: Analyze Lauronitrile matrix_complexity Is the sample matrix complex with many potential interferences? start->matrix_complexity bp_similar Are there isomers or compounds with similar boiling points? matrix_complexity->bp_similar No nonpolar_col Use a non-polar column (e.g., DB-5, HP-5MS) matrix_complexity->nonpolar_col Yes bp_similar->nonpolar_col No polar_col Consider a polar column (e.g., Carbowax, Cyanopropyl) bp_similar->polar_col Yes end Method Selected nonpolar_col->end polar_col->end

Caption: Logic diagram for stationary phase selection.

Conclusion

The gas chromatography methods detailed in this application note provide a robust and reliable framework for the analysis of lauronitrile. The GC-FID method is well-suited for routine quantitative analysis due to its precision and wide linear range. For unequivocal identification, especially in complex matrices or for confirmation of purity, the GC-MS method is recommended. By following the outlined protocols for sample preparation and instrumental analysis, researchers can achieve accurate and reproducible results for lauronitrile determination in various applications.

References

Application Notes and Protocols for Biocatalytic Synthesis of Nitriles Using Aldoxime Dehydratases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nitriles is a fundamental transformation in organic chemistry, with nitriles serving as key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Traditional chemical methods for nitrile synthesis often involve harsh reaction conditions and the use of toxic reagents like cyanide.[1][2] Biocatalytic synthesis using aldoxime dehydratases (Oxds) offers a green and sustainable alternative, catalyzing the dehydration of aldoximes to nitriles under mild, aqueous conditions.[3][4] These heme-containing enzymes exhibit a broad substrate scope, accepting aliphatic, aromatic, and arylaliphatic aldoximes.[1][2] This document provides detailed application notes, protocols, and data for the use of aldoxime dehydratases in nitrile synthesis.

Data Presentation

Enzyme Activity and Substrate Scope of Various Aldoxime Dehydratases

The following table summarizes the specific activity and substrate scope of several well-characterized aldoxime dehydratases. This data is essential for selecting the appropriate enzyme for a target substrate.

EnzymeSource OrganismSubstrateSpecific Activity (U/mg)Conversion/Yield (%)Reference
OxdAPseudomonas chlororaphis B23Butyraldoxime1.9 ± 0.1-[2]
OxdRERhodococcus sp. N-771Phenylacetaldoxime-89 (isolated yield)[5]
3-Phenylpropionitrile-90 (isolated yield)[5]
n-Octanaloxime->90[6]
OxdF1Pseudomonas putida F1Benzaldehyde oxime0.7-[7]
2-Furaldehyde oxime0.65100[4]
OxdF1 (L318F)Pseudomonas putida F1Benzaldehyde oxime2.6-[7]
OxdF1 (L318F/F306Y)Pseudomonas putida F1Benzaldehyde oxime2.8-[7]
OxdF1 (L318I–N266S)Pseudomonas putida F12-Furaldehyde oxime3.94100[4]

One unit (U) of aldoxime dehydratase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of nitrile per minute under standard assay conditions.

Kinetic Parameters of Aldoxime Dehydratases

Understanding the kinetic parameters of an enzyme is crucial for process optimization. The following table presents the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for selected aldoxime dehydratases with specific substrates.

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
OxdAH2O2 (catalase activity)22 ± 41.9 ± 0.11.3 ± 0.157[2]
OxdA (H320D)H2O2 (catalase activity)29 ± 469 ± 446 ± 31600[2]
OxdAGuaiacol (peroxidase activity)0.026 ± 0.01020 ± 2--[2]
OxdF1 (wild-type)2-Furaldehyde oxime1.25 ± 0.110.93 ± 0.05--[4]
OxdF1 (L318I)2-Furaldehyde oxime1.19 ± 0.133.31 ± 0.12--[4]
OxdF1 (L318I/N266S)2-Furaldehyde oxime1.12 ± 0.155.23 ± 0.18--[4]

Mandatory Visualizations

Catalytic Mechanism of Aldoxime Dehydratase

The following diagram illustrates the proposed catalytic mechanism of a heme-dependent aldoxime dehydratase. The reaction involves the direct binding of the aldoxime substrate to the ferrous heme iron, followed by a dehydration reaction facilitated by key active site residues.[1][3][8]

Aldoxime_Dehydratase_Mechanism cluster_0 Active Site cluster_1 Catalytic Cycle Fe2 Fe(II)-Heme His299 His299 (Proximal Ligand) Fe2->His299 Step1 1. Substrate Binding (N-coordination) Substrate R-CH=N-OH (Aldoxime) Substrate->Step1 His320 His320 Step2 2. Protonation of Hydroxyl Group Ser219 Ser219 Step1->Step2 His320 acts as a general acid Step3 3. Dehydration (Water Elimination) Step2->Step3 Ser219 stabilizes intermediate Step4 4. Product Release (Nitrile) Step3->Step4 Product R-C≡N (Nitrile) + H2O Step4->Product

Caption: Proposed catalytic mechanism of aldoxime dehydratase.

General Experimental Workflow for Biocatalytic Nitrile Synthesis

This workflow outlines the key steps involved in the biocatalytic synthesis of nitriles, from the expression of the aldoxime dehydratase to the final product analysis.

Biocatalytic_Nitrile_Synthesis_Workflow cluster_0 Enzyme Production cluster_1 Biocatalytic Reaction cluster_2 Analysis & Downstream Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Expression Protein Expression (e.g., IPTG induction) Transformation->Expression Purification Purification (e.g., His-tag IMAC) Expression->Purification Reaction_Setup Reaction Setup: Enzyme, Substrate, Buffer, Co-solvent Purification->Reaction_Setup Aldoxime_Prep Aldoxime Substrate Preparation Aldoxime_Prep->Reaction_Setup Incubation Incubation (Controlled Temp. & Time) Reaction_Setup->Incubation Extraction Product Extraction (e.g., with Ethyl Acetate) Incubation->Extraction Analysis Analysis (GC or HPLC) Extraction->Analysis Isolation Product Isolation (Optional) Analysis->Isolation

Caption: General workflow for biocatalytic nitrile synthesis.

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of His-tagged Aldoxime Dehydratase

This protocol describes the expression of a His-tagged aldoxime dehydratase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for the His-tagged aldoxime dehydratase.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA resin.[9]

  • Lysozyme.

  • DNase I.

Procedure:

  • Expression:

    • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the E. coli expression strain.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis:

    • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Add DNase I to a final concentration of 10 µg/mL.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[10]

  • Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the equilibrated resin.

    • Wash the resin with 10-20 column volumes of Wash Buffer to remove unbound proteins.

    • Elute the His-tagged aldoxime dehydratase with 5-10 column volumes of Elution Buffer.

    • Collect the fractions and analyze for the presence of the purified protein by SDS-PAGE.

    • Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

Protocol 2: Aldoxime Dehydratase Activity Assay

This protocol provides a general method for determining the activity of an aldoxime dehydratase by quantifying the formation of the nitrile product using gas chromatography (GC).

Materials:

  • Purified aldoxime dehydratase.

  • Aldoxime substrate (e.g., butyraldoxime, phenylacetaldoxime).

  • Potassium phosphate buffer (50 mM, pH 7.0).

  • Sodium dithionite (Na2S2O4) (for creating anaerobic conditions, if required).

  • Reaction termination solution (e.g., 1 M HCl or an organic solvent like ethyl acetate).

  • Internal standard for GC analysis (e.g., dodecane).

  • Gas chromatograph (GC) with a suitable column and a flame ionization detector (FID).

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 mM potassium phosphate buffer, pH 7.0.

      • 1-10 mM aldoxime substrate.

      • An appropriate amount of purified aldoxime dehydratase.

    • If the enzyme requires anaerobic conditions, deaerate the buffer and add a reducing agent like sodium dithionite (e.g., 5 mM).[5]

    • The total reaction volume can be 0.5-1.0 mL.

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction for a specific time (e.g., 10-60 minutes), ensuring that the product formation is in the linear range.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding the termination solution (e.g., an equal volume of ethyl acetate containing the internal standard).

    • Vortex the mixture vigorously to extract the nitrile product into the organic phase.

    • Centrifuge to separate the phases.

  • GC Analysis:

    • Analyze the organic phase by GC-FID.

    • Quantify the nitrile product based on a standard curve.

    • One unit of activity is defined as the amount of enzyme that produces 1 µmol of nitrile per minute under the specified conditions.[11]

Protocol 3: Chemoenzymatic Synthesis of a Nitrile from an Aldehyde

This protocol describes a one-pot, two-step chemoenzymatic cascade for the synthesis of a nitrile starting from an aldehyde. The first step is the chemical formation of the aldoxime, followed by the enzymatic dehydration to the nitrile.[12]

Materials:

  • Aldehyde substrate.

  • Hydroxylamine hydrochloride (NH2OH·HCl).

  • Base (e.g., sodium bicarbonate, NaHCO3).

  • Purified aldoxime dehydratase or whole cells expressing the enzyme.

  • Buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Organic co-solvent (e.g., ethanol, if needed for substrate solubility).

Procedure:

  • Aldoxime Formation (Chemical Step):

    • Dissolve the aldehyde substrate in a suitable solvent system (e.g., a mixture of water and a co-solvent).

    • Add hydroxylamine hydrochloride (e.g., 1.1 equivalents).

    • Add a base (e.g., sodium bicarbonate, 1.1 equivalents) to neutralize the HCl and liberate free hydroxylamine.

    • Stir the reaction at room temperature until the aldehyde is completely converted to the aldoxime (monitor by TLC or GC).

  • Nitrile Formation (Enzymatic Step):

    • To the reaction mixture containing the in situ generated aldoxime, add the purified aldoxime dehydratase or whole cells.

    • Adjust the pH to the optimal range for the enzyme (typically around 7.0).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with shaking.

    • Monitor the formation of the nitrile product by GC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, extract the nitrile product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the nitrile product by column chromatography if necessary.

Conclusion

Aldoxime dehydratases are powerful biocatalysts for the sustainable synthesis of nitriles. Their broad substrate scope and operation under mild conditions make them attractive for applications in the pharmaceutical and chemical industries. The protocols and data presented in this document provide a valuable resource for researchers and professionals seeking to implement this green technology. Further developments in enzyme engineering are expected to expand the substrate range and improve the catalytic efficiency of these remarkable enzymes.[7][13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lauronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of lauronitrile.

Troubleshooting Guide

Question: My lauronitrile synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in lauronitrile synthesis, particularly from lauric acid and ammonia, are a common issue. The primary culprits are often incomplete conversion of the lauric acid and the formation of stable intermediates or side products. The reaction proceeds in two main stages: the formation of lauramide from lauric acid, which is a relatively fast equilibrium reaction, and the subsequent dehydration of lauramide to lauronitrile, which is a slower process.

To improve the yield, consider the following troubleshooting steps:

  • Optimize Reaction Temperature and Pressure: High temperatures are required for the dehydration of the amide, but excessively high temperatures can lead to the degradation of the product or carry-over with the ammonia stream. A staged temperature approach is often effective. For instance, an initial phase at a lower temperature (e.g., 180-190°C) can facilitate the initial amidation, followed by a gradual increase to a higher temperature (e.g., 270-280°C) to drive the dehydration to the nitrile.[1] Increasing the pressure within the reactor (e.g., to 1.5-2 kg/cm ²) can also help to retain reactants and products, pushing the equilibrium towards the desired product.[1]

  • Catalyst Selection and Concentration: The choice of catalyst is crucial. While uncatalyzed reactions are possible, they often require higher temperatures and result in more byproducts.[1] Acidic catalysts are generally effective for the dehydration step. Studies on similar fatty nitrile syntheses have shown that catalysts with higher acidity, such as V₂O₅ and Fe₂O₃, can provide higher nitrile yields compared to less acidic catalysts like Al₂O₃ or CuO.[2][3][4] The catalyst concentration should also be optimized; a typical starting point is 0.5-1% by weight of the lauric acid.[1]

  • Ensure Efficient Water Removal: The dehydration of the amide to the nitrile produces water. Efficient removal of this water is essential to drive the reaction forward. In a laboratory setting, a Dean-Stark trap or a similar apparatus can be used. In a pressurized system, the continuous flow of ammonia gas helps to carry away the water vapor.

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as gas chromatography (GC), to monitor the disappearance of the starting material (lauric acid) and the intermediate (lauramide), and the formation of the product (lauronitrile).[1] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Question: My final product contains a significant amount of lauramide. How can I remove this impurity?

Answer:

The presence of residual lauramide is a frequent issue due to the equilibrium nature of the reaction and the fact that the dehydration of the amide is the rate-limiting step.[5] Several strategies can be employed for its removal:

  • Reaction Optimization: The most effective approach is to minimize its formation in the first place by optimizing the reaction conditions as described above (higher temperature, appropriate catalyst, and longer reaction time for the dehydration step).

  • Purification Techniques:

    • Distillation: Lauronitrile and lauramide have different boiling points, which should allow for separation by fractional distillation under reduced pressure.

    • Recrystallization: If the product is solid at room temperature or can be solidified, recrystallization can be an effective purification method. Suitable solvents to try include ethanol, acetone, or acetonitrile.[6]

    • Acid Treatment: A more advanced technique involves the protonation of the more basic amide impurity. By treating the mixture with a strong acid under anhydrous conditions, the protonated amide salt can be formed, which may have different solubility characteristics, allowing for separation.

Question: I am observing the formation of an ammonium salt as a byproduct. How does this happen and can it be prevented?

Answer:

The formation of an ammonium salt of the carboxylic acid (ammonium laurate) is a common side reaction that occurs when lauric acid and ammonia react, especially at lower temperatures.[5] This is a simple acid-base reaction. While this salt can be an intermediate that converts to the amide at higher temperatures, its formation can sequester the starting material.

To minimize the impact of ammonium salt formation, it is advisable to ramp up the temperature of the reaction mixture relatively quickly to the point where the amide formation and subsequent dehydration are favored over the stable salt.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the synthesis of lauronitrile from lauric acid and ammonia?

A1: The synthesis proceeds through a two-step mechanism:

  • Amidation: Lauric acid reacts with ammonia to form the intermediate, lauramide, and water. This is an equilibrium reaction.

  • Dehydration: The lauramide is then dehydrated at a higher temperature, typically in the presence of a catalyst, to form lauronitrile and another molecule of water.

ReactionPathway LauricAcid Lauric Acid Lauramide Lauramide LauricAcid->Lauramide + Ammonia - Water Ammonia1 Ammonia Lauronitrile Lauronitrile Lauramide->Lauronitrile - Water (Dehydration) Water1 Water Water2 Water

Caption: Reaction pathway for lauronitrile synthesis.

Q2: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?

A2: Gas Chromatography (GC) is a highly effective method for both monitoring the progress of the reaction and determining the purity of the final lauronitrile product.[1] It allows for the separation and quantification of the starting material (lauric acid), the intermediate (lauramide), the product (lauronitrile), and other potential volatile byproducts. For confirmation of the identity of these components, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.[7][8] Due to the polarity of lauric acid and lauramide, derivatization (e.g., silylation) may be necessary to improve their volatility and chromatographic peak shape for GC analysis.[7]

Q3: Are there alternative synthesis routes to lauronitrile?

A3: Yes, besides the reaction of lauric acid with ammonia, other general methods for nitrile synthesis can be adapted for lauronitrile. These include:

  • From Lauryl Alcohol: The direct conversion of lauryl alcohol to lauronitrile can be achieved using various reagents, though this is less common industrially.

  • From Lauryl Halide: A nucleophilic substitution reaction (SN2) between a lauryl halide (e.g., lauryl bromide) and a cyanide salt (e.g., sodium cyanide) can produce lauronitrile.

  • Transnitrilation: This is an alternative route where a fatty acid exchanges its functional group with a readily available nitrile, such as acetonitrile.[5]

Quantitative Data

The selection of a catalyst can significantly impact the yield of lauronitrile and the formation of byproducts. The following table summarizes data from a study on the vapor-phase synthesis of fatty nitriles from triglycerides, which provides insights into the performance of different metal oxide catalysts.

CatalystFatty Nitrile Yield (wt%)Fatty Amide Content (wt%)Unreacted Fatty Acid (wt%)
None212628
V₂O₅84Not MeasurableNot Reported
Fe₂O₃~81Not ReportedNot Reported
ZrO₂77Not ReportedNot Reported
ZnO73Not ReportedNot Reported
Al₂O₃50Not ReportedNot Reported
CuO34Not ReportedNot Reported
Data adapted from a study on the one-step vapor-phase synthesis from triglycerides.[2][4]

Experimental Protocols

Key Experiment: Synthesis of High-Purity Lauronitrile via Pressure Catalysis

This protocol is based on a patented method for producing high-purity lauronitrile.[1]

Materials:

  • Lauric acid (1 kg)

  • Catalyst (e.g., a metal salt of zinc and molybdenum, 0.5% by weight of lauric acid, 5 g)[1]

  • Ammonia gas

  • Ammoniation reactor equipped with heating, stirring, gas inlet, pressure gauge, and sampling port.

Procedure:

  • Charge the ammoniation reactor with 1 kg of lauric acid and 5 g of the catalyst.

  • Heat the reactor to 170°C to melt the lauric acid.

  • Begin introducing ammonia gas at a flow rate of approximately 40 L/min.

  • Stage 1 (Amidation): Increase the temperature to 180-190°C and maintain the pressure at 1 kg/cm ² for 1.5 hours.

  • Stage 2 (Dehydration): Increase the temperature to 270-280°C and the pressure to 1.5 kg/cm ² for 2.5 hours.

  • After a total reaction time of 4.5 hours, cool the reactor and collect the crude product.

  • Analyze a sample of the product by gas chromatography to determine the purity.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Charge Reactor with Lauric Acid and Catalyst prep2 Heat to 170°C prep1->prep2 react1 Introduce Ammonia Gas prep2->react1 react2 Stage 1: Amidation (180-190°C, 1 kg/cm², 1.5h) react1->react2 react3 Stage 2: Dehydration (270-280°C, 1.5 kg/cm², 2.5h) react2->react3 workup1 Cool Reactor & Collect Product react3->workup1 workup2 GC Analysis for Purity workup1->workup2

Caption: Experimental workflow for lauronitrile synthesis.

Troubleshooting Logic

Troubleshooting cluster_amide High Lauramide Content cluster_acid High Lauric Acid Content cluster_other Other Issues start Low Lauronitrile Yield? amide_check High Lauramide in GC? start->amide_check Yes amide_sol1 Increase Dehydration Temp/Time amide_check->amide_sol1 amide_sol2 Check Catalyst Activity amide_check->amide_sol2 acid_check High Lauric Acid in GC? amide_check->acid_check No acid_sol1 Increase Amidation Temp/Time acid_check->acid_sol1 acid_sol2 Ensure Sufficient Ammonia acid_check->acid_sol2 other_check Other Impurities Present? acid_check->other_check No other_sol1 Check Starting Material Purity other_check->other_sol1 other_sol2 Consider Product Degradation other_check->other_sol2

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude Dodecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Dodecanenitrile. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this long-chain aliphatic nitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are fractional distillation under reduced pressure, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.[1][2][3]

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities in crude this compound largely depend on the synthetic route used for its preparation.

  • From Dodecanoic Acid: If synthesized from dodecanoic acid, potential impurities include unreacted starting material and amide intermediates.[4]

  • From Dodecyl Bromide: Synthesis from dodecyl bromide may result in residual dodecyl bromide and by-products from elimination reactions.[5]

  • General Impurities: Other common impurities can include residual solvents from the reaction, water, and colored by-products.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your sample and to determine an appropriate solvent system for column chromatography.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) provides a more quantitative analysis of purity and can help identify volatile impurities.[8][9]

Q4: My this compound sample is a yellow or brownish liquid. How can I remove the color?

A4: Colored impurities can often be removed by treating the crude product with activated charcoal during the recrystallization process.[10] Alternatively, passing a solution of the crude nitrile through a short plug of silica gel or alumina can also be effective.

Troubleshooting Guides

Fractional Distillation

Issue: The this compound is not distilling even at high temperatures.

  • Possible Cause: The boiling point of this compound is high at atmospheric pressure (approximately 252 °C), and heating to this temperature can lead to decomposition.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point, allowing for distillation at a more manageable temperature.[11] For instance, the boiling point is 198 °C at 100 mm Hg.

Issue: The distillation is very slow, or the product is co-distilling with impurities.

  • Possible Cause: Inefficient fractionating column or improper heating.

  • Solution:

    • Ensure you are using a fractionating column (e.g., Vigreux or packed column) to achieve good separation of components with close boiling points.[12]

    • Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[13][14]

    • Maintain a slow and steady distillation rate for optimal separation.[12]

Recrystallization

Issue: My this compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of this compound (4 °C), or the solution is too concentrated.

  • Solution:

    • Choose a solvent or solvent system with a lower boiling point.

    • Ensure the solution is not supersaturated at a temperature above the melting point of your compound.

    • Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.[15]

    • Introduce a seed crystal of pure this compound if available.[15]

Issue: Poor recovery of this compound after recrystallization.

  • Possible Cause: Using too much solvent, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10][16]

    • After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1]

    • Wash the collected crystals with a minimal amount of ice-cold solvent.[17]

Column Chromatography

Issue: this compound is not separating from nonpolar impurities on the silica gel column.

  • Possible Cause: The eluent is too polar, causing all compounds to move too quickly. This compound itself is a relatively nonpolar compound.

  • Solution:

    • Start with a very nonpolar eluent, such as hexane or petroleum ether, and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like dichloromethane or diethyl ether.[18]

    • A common starting point for nonpolar compounds is 100% hexane, followed by gradients of ethyl acetate in hexane (e.g., 1-5%).[19]

Issue: Tailing or streaking of the this compound spot on the TLC plate and column.

  • Possible Cause: The compound may be interacting too strongly with the acidic sites on the silica gel.

  • Solution:

    • Consider using a different stationary phase, such as neutral or basic alumina.[20]

    • Alternatively, you can deactivate the silica gel by eluting the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 2437-25-4
Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
Appearance Colorless to light yellow liquid
Melting Point 4 °C
Boiling Point 252 °C (at 760 mmHg), 198 °C (at 100 mmHg)
Density 0.827 g/mL at 25 °C
Solubility Insoluble in water; soluble in ethanol and ether.

(Data sourced from multiple chemical suppliers and databases)

Table 2: Suggested Solvent Systems for TLC and Column Chromatography

Polarity of ImpuritiesStationary PhaseSuggested Eluent System (Gradient)
Less Polar Silica GelHexane -> 1-5% Diethyl Ether in Hexane
More Polar Silica GelHexane -> 5-20% Dichloromethane in Hexane
Acidic/Basic Neutral AluminaHexane -> 2-10% Ethyl Acetate in Hexane

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry. Use a stir bar or boiling chips in the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge.

  • Heating: Gently heat the crude this compound in the distillation flask using a heating mantle.

  • Fraction Collection:

    • Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction of this compound at its boiling point at the applied pressure.

    • Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.[12]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly reintroducing air.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on small-scale tests, select a suitable low-boiling point solvent in which this compound is soluble when hot and sparingly soluble when cold (e.g., methanol, ethanol, or a hexane/acetone mixture).[21][22]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until it completely dissolves.[16]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[15]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[17]

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography of Crude this compound
  • TLC Analysis: Determine an optimal solvent system using TLC. For a nonpolar compound like this compound, a good starting point is a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the this compound.[23]

  • Column Packing:

    • Wet Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.[20]

    • Dry Packing: Add dry silica gel to the column and then carefully run the eluent through.[20]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Assessment (TLC, GC-MS) Crude->Analysis Distillation Fractional Distillation Analysis->Distillation High-boiling impurities Recrystallization Recrystallization Analysis->Recrystallization Solid impurities Chromatography Column Chromatography Analysis->Chromatography Closely related impurities Pure Pure this compound Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: Decision workflow for selecting a purification technique for crude this compound.

Troubleshooting_Recrystallization Start Crude this compound Oils Out Cause1 Solvent BP > Melting Point Start->Cause1 Cause2 Solution Too Concentrated Start->Cause2 Solution3 Scratch Flask / Seed Crystals Start->Solution3 Solution1 Use Lower BP Solvent Cause1->Solution1 Solution2 Add More Solvent Cause2->Solution2

Caption: Troubleshooting guide for when this compound oils out during recrystallization.

References

Technical Support Center: Dodecanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the workup of common reactions involving dodecanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound? A1: this compound is a versatile intermediate. The most common reactions include hydrolysis to form dodecanoic acid (or its salt) and reduction to form dodecylamine or dodecanal.[1][2][3][4]

Q2: My this compound starting material is a yellowish liquid. Is it pure enough for use? A2: Pure this compound is typically a colorless to pale yellow liquid.[1][5][6] A distinct yellow or brown color may indicate impurities. For sensitive reactions, purification by vacuum distillation is recommended.[7][8]

Q3: What are the key safety precautions when working with this compound? A3: this compound is harmful if swallowed, inhaled, or in contact with skin.[9][10] It can cause skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Reactions involving cyanide salts for its synthesis require extreme caution.[1]

Troubleshooting Guide

Issue 1: A persistent emulsion has formed during aqueous extraction.

  • Cause: The long alkyl chain of this compound and its derivatives can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

  • Solutions:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Filter: Pass the entire emulsified mixture through a pad of a filter aid like Celite or a plug of glass wool.

    • Change Solvent: Add a small amount of a different, less polar organic solvent.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Issue 2: The yield of my dodecanoic acid from hydrolysis is very low.

  • Cause 1: Incomplete Hydrolysis. Nitrile hydrolysis can be slow and often requires harsh conditions (heat, strong acid/base).[2][11] The reaction may have stopped at the intermediate amide stage.

    • Solution: Increase the reaction time and/or temperature. Check for the presence of the amide intermediate (dodecanamide) in your crude product by TLC, GC-MS, or NMR. If present, resubmit the crude product to the hydrolysis conditions.

  • Cause 2: Product Loss During Workup. If using basic hydrolysis, the product is the sodium salt of dodecanoic acid, which is a soap and is water-soluble.

    • Solution: Ensure you acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., HCl) to precipitate the dodecanoic acid before attempting to extract it with an organic solvent. Confirm the pH with litmus paper.

Issue 3: My product is degrading during purification by silica gel chromatography.

  • Cause: The acidic surface of standard silica gel can catalyze the hydrolysis of nitriles back to the corresponding amide, especially when using protic solvents.[12]

  • Solutions:

    • Use an Alternative: Purify via vacuum distillation, which is often preferred for high-boiling liquids like this compound and its derivatives.[7]

    • Deactivate Silica: If chromatography is necessary, neutralize the silica gel by pre-flushing the column with your eluent system containing 1-3% triethylamine or ammonia.[12]

    • Change Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina.[12]

Issue 4: How do I remove residual high-boiling solvents like DMF or DMSO?

  • Cause: These solvents have high boiling points and are water-miscible, making them difficult to remove by standard evaporation.[13]

  • Solution: Perform multiple washes of the organic layer with plenty of water (e.g., 5-10 volumes of water for every volume of DMF/DMSO) followed by a final wash with brine to remove the co-dissolved water from the organic phase.[14]

Data Presentation

Table 1: Physical Properties of this compound and Related Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
This compound C₁₂H₂₃N181.32198 °C / 100 mmHg[6][15]0.827 (25 °C)[15]Insoluble in water; soluble in organic solvents.[1][5]
Dodecanoic Acid C₁₂H₂₄O₂200.32298.9 °C0.88 (25 °C)Insoluble in water; soluble in organic solvents.
Dodecylamine C₁₂H₂₇N185.35247-249 °C0.806 (20 °C)Slightly soluble in water; soluble in organic solvents.

Experimental Protocols

Protocol 1: Workup for Acidic Hydrolysis of this compound

(Reaction: this compound + H₂O/H⁺ → Dodecanoic Acid)

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature, then place it in an ice-water bath.

  • Extraction: Transfer the cooled mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) (3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic layers.

    • Wash with deionized water (2 x 50 mL) to remove the bulk of the acid.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any remaining acid. Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.

    • Wash with a saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and rinse it with a small amount of the extraction solvent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude dodecanoic acid.

  • Purification: The crude product can be purified by recrystallization or vacuum distillation.

Protocol 2: Workup for LiAlH₄ Reduction of this compound

(Reaction: this compound + LiAlH₄ → Dodecylamine)

  • Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. Extreme caution is required as quenching LiAlH₄ is highly exothermic and evolves hydrogen gas.

  • Quenching (Fieser Workup): For a reaction using 'X' g of LiAlH₄, perform the following sequential additions dropwise with vigorous stirring:

    • Slowly add 'X' mL of deionized water.

    • Slowly add 'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.

    • Slowly add '3X' mL of deionized water.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. A granular white precipitate of aluminum salts should form.

  • Filtration: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with the reaction solvent (e.g., THF or diethyl ether).

  • Concentration: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the crude dodecylamine.

  • Purification: Purify the crude amine by vacuum distillation.

Visualization

General this compound Reaction Workup Workflow

Workup_Workflow General this compound Reaction Workup Workflow reaction Reaction Mixture (Post-Reaction) quench 1. Quench Reaction reaction->quench extract 2. Liquid-Liquid Extraction quench->extract Add H₂O & Org. Solvent org_layer Organic Layer extract->org_layer Separate aq_layer Aqueous Layer (Waste or further workup) extract->aq_layer wash 3. Wash Organic Layer org_layer->wash dry 4. Dry with Anhydrous Salt (e.g., MgSO₄) wash->dry e.g., with H₂O, Brine, or NaHCO₃ filter 5. Filter dry->filter concentrate 6. Remove Solvent (Rotary Evaporator) filter->concentrate crude Crude Product concentrate->crude purify 7. Purify crude->purify distill Vacuum Distillation purify->distill High Boiling Liquid chrom Chromatography (Neutralized Silica / Alumina) purify->chrom Non-volatile Solid or heat sensitive final Pure Product distill->final chrom->final

Caption: A flowchart illustrating the typical sequential steps for the workup and purification of a this compound reaction product.

References

Technical Support Center: Overcoming Poor Solubility of Dodecanenitrile in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of dodecanenitrile in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a long-chain aliphatic nitrile, which dictates its solubility characteristics. It is a colorless to pale yellow liquid at room temperature.[1] Due to its long, nonpolar alkyl chain, it exhibits poor solubility in water.[1][2][3][4] However, it is generally soluble in or miscible with a range of common organic solvents.[1][5]

Q2: In which common organic solvents is this compound soluble?

This compound is reported to be soluble in solvents such as ethanol, ether, and chloroform.[5] Its miscibility with these and other organic solvents is a key consideration when designing reaction media.

Q3: Why is the poor aqueous solubility of this compound a concern in certain reactions?

Poor aqueous solubility can be a significant issue in biphasic reactions or when using water-soluble reagents. This can lead to low reaction rates, incomplete conversions, and reduced product yields due to the limited interfacial area between the reactants.[6]

Q4: What are the primary strategies to overcome the poor solubility of this compound?

Several techniques can be employed to enhance the solubility and reactivity of this compound in challenging reaction environments. These include:

  • Co-solvent Systems: Introducing a miscible organic solvent to the reaction mixture.

  • Phase-Transfer Catalysis (PTC): Utilizing a catalyst to facilitate the transfer of reactants between immiscible phases.[6]

  • Elevated Temperatures: Increasing the reaction temperature to improve solubility.

  • Specialized Reaction Media: Employing ionic liquids or supercritical fluids as alternative solvents.[7][8]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered due to the poor solubility of this compound.

Issue 1: Low or No Reaction Conversion

Possible Cause: Poor mass transfer between this compound and a water-soluble reagent due to phase separation.

Solutions:

  • Increase Agitation: Enhance the stirring speed to increase the interfacial area between the phases. A minimum of 300-400 rpm is often recommended for biphasic reactions.[6]

  • Implement a Co-solvent System: Add a co-solvent that is miscible with both the aqueous and organic phases to create a single-phase reaction medium.

  • Utilize Phase-Transfer Catalysis: Introduce a phase-transfer catalyst to shuttle the aqueous-soluble reactant into the organic phase where it can react with this compound.

Issue 2: Low Product Yield Despite Some Conversion

Possible Cause: The reaction is occurring, but at a very slow rate, or side reactions are becoming significant under the current conditions.[9]

Solutions:

  • Optimize Co-solvent: Experiment with different co-solvents and their ratios to find the optimal balance of solubility for all reactants.

  • Select an Appropriate Phase-Transfer Catalyst: The choice of catalyst is crucial. For standard reactions, tetrabutylammonium bromide (TBAB) is a good starting point. For more lipophilic substrates like this compound, a catalyst with longer alkyl chains, such as Aliquat 336 (methyltrioctylammonium chloride), may be more effective.[6]

  • Increase Reaction Temperature: Carefully increasing the temperature can enhance both solubility and reaction rate. Monitor for potential side reactions or product decomposition.

Issue 3: Formation of Undesired Byproducts

Possible Cause: Inhomogeneous reaction conditions or localized high concentrations of reagents due to poor mixing.

Solutions:

  • Improve Mixing Efficiency: In addition to vigorous stirring, consider using a mechanical stirrer for larger-scale reactions.

  • Controlled Reagent Addition: Add reagents slowly and sub-surface if possible to ensure they are well-dispersated throughout the reaction mixture.

  • Re-evaluate Solvent System: The choice of solvent can influence reaction selectivity. A solvent system that fully solubilizes all reactants is ideal for minimizing side reactions.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₃N[1][10]
Molecular Weight 181.32 g/mol [10][11]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 198 °C at 100 mmHg[2][3][11][12]
Melting Point 4 °C[2][13]
Density 0.827 g/mL at 25 °C[2][3][11][12]
Water Solubility Insoluble[1][2][3][12]
Organic Solvent Solubility Soluble in ethanol, ether, chloroform[1][5]

Experimental Protocols

Protocol 1: General Procedure for a Biphasic Reaction Using a Co-solvent
  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the organic solvent.

  • Aqueous Phase Addition: In a separate vessel, dissolve the water-soluble reagent in water.

  • Co-solvent Introduction: Slowly add the chosen co-solvent (e.g., ethanol, isopropanol) to the this compound solution while stirring.

  • Reaction Initiation: Add the aqueous solution of the reagent to the reaction flask.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Work-up: Upon completion, cool the reaction mixture and proceed with the appropriate extraction and purification steps.

Protocol 2: General Procedure for Nitrile Synthesis via Phase-Transfer Catalysis (PTC)

This protocol is adapted for the synthesis of a nitrile from an alkyl halide, a common reaction type where PTC is beneficial.

  • Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine the alkyl halide (e.g., 1-bromoundecane for this compound synthesis), an organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).

  • Aqueous Nucleophile: In a separate beaker, prepare an aqueous solution of the cyanide salt (e.g., sodium cyanide). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety precautions.

  • Reaction: Heat the organic mixture to the desired temperature (e.g., 80-100 °C) and add the aqueous cyanide solution. Stir the biphasic mixture vigorously.

  • Monitoring: Follow the disappearance of the alkyl halide using GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

Visualizations

TroubleshootingWorkflow Start Low Reaction Yield with this compound CheckSolubility Is this compound fully dissolved? Start->CheckSolubility Homogeneous Reaction is Homogeneous CheckSolubility->Homogeneous Yes Heterogeneous Reaction is Heterogeneous / Biphasic CheckSolubility->Heterogeneous No OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Concentration) Homogeneous->OptimizeConditions AddCosolvent Add a Co-solvent Heterogeneous->AddCosolvent UsePTC Utilize Phase-Transfer Catalysis Heterogeneous->UsePTC RecheckYield Re-evaluate Yield OptimizeConditions->RecheckYield CheckMixing Is mixing adequate? AddCosolvent->CheckMixing UsePTC->CheckMixing ImproveMixing Increase Stirring Speed / Use Mechanical Stirrer CheckMixing->ImproveMixing No CheckMixing->RecheckYield Yes ImproveMixing->RecheckYield

Caption: Troubleshooting workflow for low-yield reactions involving this compound.

CoSolventMechanism cluster_0 Before Co-solvent cluster_1 After Co-solvent Addition A Aqueous Phase (Water-soluble Reagent) Interface Limited Interfacial Reaction B Organic Phase (this compound) C Homogeneous Solution (All reactants dissolved) B->C Addition of Co-solvent

Caption: Conceptual diagram of a co-solvent system for enhancing solubility.

References

Technical Support Center: Stabilizing Dodecanenitrile During Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dodecanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and ensure the stability of this compound in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during a chemical reaction?

A1: this compound is a relatively stable compound under neutral conditions. However, its stability can be compromised by several factors during a reaction:

  • Strong Acids and Bases: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of dodecanamide or dodecanoic acid as byproducts.[1][2]

  • High Temperatures: Excessive heat can lead to the decomposition of this compound, potentially yielding toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[3]

  • Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to unwanted side reactions and degradation of the nitrile.[3]

  • Presence of Water: Water can participate in hydrolysis reactions, especially in the presence of acid or base catalysts and at elevated temperatures.[4]

Q2: How can I store this compound to ensure its long-term stability?

A2: To maintain the purity and stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from direct sunlight.[3] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. Storage under an inert atmosphere, such as nitrogen or argon, can further enhance its shelf life.

Q3: What are the common impurities found in commercial this compound, and how can they affect my reaction?

A3: Commercial this compound may contain impurities from its synthesis, such as unreacted starting materials (e.g., 1-bromoundecane or dodecanamide) or byproducts.[5] The presence of acidic or basic impurities can catalyze the degradation of this compound during a reaction. It is advisable to use high-purity this compound or purify it before use if you suspect the presence of impurities that could interfere with your reaction.

Troubleshooting Guides

Issue 1: Low Yield in this compound Reactions

Q: I am experiencing a low yield in my reaction involving this compound. What are the potential causes and how can I troubleshoot this?

A: Low yields in reactions with this compound can stem from several factors. Here's a systematic approach to troubleshooting:

1. Assess Reaction Conditions:

  • Temperature Control: Are you maintaining the optimal temperature for your specific reaction? Overheating can lead to decomposition. Consider running the reaction at a lower temperature for a longer duration.

  • pH Environment: Is your reaction mixture strictly neutral? The presence of acidic or basic impurities or reagents can lead to hydrolysis of the nitrile. If possible, use buffered solutions or non-acidic/non-basic catalysts.

  • Exclusion of Moisture: Have you taken precautions to exclude water from your reaction? Use anhydrous solvents and dry glassware, and consider running the reaction under an inert atmosphere.

2. Evaluate Reagent Quality:

  • Purity of this compound: Impurities in your starting material can inhibit the reaction or lead to side products. Consider purifying your this compound by distillation if you suspect contamination.

  • Activity of Other Reagents: Ensure that all other reagents, such as catalysts or reducing agents, are fresh and active.

3. Monitor Reaction Progress:

  • Reaction Monitoring: Are you monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC)?[6][7][8][9] This will help you determine if the reaction is proceeding to completion or stalling.

.

Issue 2: Formation of Undesired Byproducts

Q: I am observing the formation of dodecanamide and/or dodecanoic acid in my reaction product. How can I prevent this?

A: The presence of dodecanamide and dodecanoic acid indicates that hydrolysis of the nitrile group is occurring. To minimize this side reaction:

  • Maintain Anhydrous Conditions: The most critical step is to rigorously exclude water from your reaction system. Use freshly dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control the pH: Avoid acidic or basic conditions. If your reaction requires a catalyst, choose one that operates under neutral conditions. If an acid or base is essential, use the minimum effective amount and consider running the reaction at a lower temperature to slow down the rate of hydrolysis.

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q: During the reduction of this compound to dodecylamine, I am getting a mixture of products. What could be the cause?

A: Incomplete reduction or side reactions can lead to a product mixture. Here are some troubleshooting tips:

  • Choice and Amount of Reducing Agent: For the reduction to the primary amine, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically used.[1][2][10] Ensure you are using a sufficient excess of the reducing agent.

  • Reaction Conditions: The reduction with LiAlH₄ should be performed in an anhydrous ether solvent (e.g., diethyl ether or THF). The reaction can be exothermic, so it's important to control the temperature during the addition of the reducing agent.

  • Work-up Procedure: The work-up after a LiAlH₄ reduction is crucial. Careful, sequential addition of water and then a sodium hydroxide solution is necessary to quench the reaction and precipitate the aluminum salts, allowing for the isolation of the amine. An improper work-up can lead to the formation of emulsions or loss of product.

Issue 3: Reaction Mixture Color Change

Q: My reaction mixture containing this compound has turned dark. What does this indicate?

A: A dark coloration in the reaction mixture can be a sign of decomposition or side reactions.

  • Overheating: Localized or bulk overheating can cause the decomposition of organic molecules. Ensure uniform stirring and precise temperature control.

  • Air Sensitivity: Some reaction intermediates or catalysts may be sensitive to air. If you are not already doing so, try running the reaction under an inert atmosphere.

  • Impurity-Driven Side Reactions: Impurities in your starting materials or solvents could be reacting to form colored byproducts. Ensure the purity of all components.

Data Presentation

Table 1: General Stability of this compound under Various Conditions

ConditionStabilityPotential Degradation ProductsRecommendations
pH
Strong Acid (e.g., conc. H₂SO₄, HCl)LowDodecanoic acid, DodecanamideAvoid; use non-acidic catalysts if possible.[1][2][4]
Weak AcidModerateDodecanamide (slowly)Use with caution, monitor for hydrolysis.
Neutral (pH ~7)High-Ideal for most reactions.
Weak BaseModerateDodecanamide (slowly)Use with caution, monitor for hydrolysis.
Strong Base (e.g., NaOH, KOH)LowDodecanoic acid salt, DodecanamideAvoid; use non-basic catalysts if possible.[1][2][4]
Temperature
Ambient TemperatureHigh-Stable for storage and many reactions.
Elevated Temperature (e.g., 50-100 °C)ModerateIncreased rate of hydrolysis in the presence of water/acid/baseUse the lowest effective temperature.
High Temperature (>150 °C)LowDecomposition products (NOx, CN⁻)Avoid prolonged heating at high temperatures.[3]
Other Reagents
Strong Oxidizing AgentsLowVarious oxidation productsAvoid contact.[3]
WaterStable (neutral)Hydrolysis products in the presence of acid/baseUse anhydrous conditions for sensitive reactions.[4]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Dodecanoic Acid

This protocol outlines a typical procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Slowly and carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v, 5-10 equivalents of water) to the flask while stirring. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dodecanoic acid.

  • The crude product can be further purified by recrystallization or distillation.

Protocol 2: Reduction of this compound to Dodecylamine

This protocol describes the reduction of this compound using Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • In the flask, prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture again in an ice bath.

  • Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% NaOH solution (x mL)

    • Water (3x mL)

  • A granular precipitate of aluminum salts should form. Stir the mixture vigorously for 15-30 minutes.

  • Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dodecylamine.

  • The product can be purified by distillation under reduced pressure.

Mandatory Visualizations

degradation_pathway This compound This compound Dodecanamide Dodecanamide This compound->Dodecanamide Hydrolysis (H₂O, H⁺/OH⁻, mild) Dodecanoic_Acid Dodecanoic_Acid This compound->Dodecanoic_Acid Hydrolysis (H₂O, H⁺/OH⁻, vigorous) Dodecylamine Dodecylamine This compound->Dodecylamine Reduction (e.g., LiAlH₄) Decomposition Decomposition This compound->Decomposition High Temperature Dodecanamide->Dodecanoic_Acid Hydrolysis (H₂O, H⁺/OH⁻, vigorous)

Caption: Potential reaction and degradation pathways of this compound.

troubleshooting_workflow start Low Reaction Yield check_conditions Review Reaction Conditions (Temp, pH, Moisture) start->check_conditions check_reagents Verify Reagent Purity and Activity check_conditions->check_reagents Optimal optimize_conditions Optimize Conditions: Lower Temp, Use Buffer, Anhydrous Solvents check_conditions->optimize_conditions Suboptimal monitor_reaction Monitor Reaction Progress (TLC, GC, HPLC) check_reagents->monitor_reaction High Purity purify_reagents Purify this compound and Use Fresh Reagents check_reagents->purify_reagents Questionable adjust_time Adjust Reaction Time Based on Monitoring monitor_reaction->adjust_time Incomplete/Stalled end Improved Yield monitor_reaction->end Complete optimize_conditions->end purify_reagents->end adjust_time->end

Caption: A logical workflow for troubleshooting low-yield this compound reactions.

References

Common impurities in commercial Dodecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial dodecanenitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, with a focus on problems arising from common impurities.

Issue 1: Unexpected Side Products in Nucleophilic Reactions

Symptoms:

  • Formation of unexpected adducts or byproducts in reactions where the nitrile is expected to be a stable functional group.

  • Discrepancies in product yields and purity.

Possible Cause: The presence of dodecyl isonitrile , a common isomeric impurity. Isonitriles are significantly more reactive than nitriles and can act as both nucleophiles and electrophiles, participating in reactions like Ugi and other multicomponent reactions.[1][2][3]

Resolution:

  • Confirm the presence of isonitrile: Analyze the this compound starting material using Gas Chromatography-Mass Spectrometry (GC-MS). The isonitrile will have a similar mass spectrum to this compound but a different retention time.

  • Purification: If the isonitrile content is significant, consider purifying the this compound by fractional distillation under reduced pressure.

  • Reaction condition optimization: In some cases, lowering the reaction temperature may disfavor the reaction of the isonitrile impurity.

Issue 2: Incomplete Reaction or Low Yields in Reactions Targeting the Nitrile Group

Symptoms:

  • The reaction does not proceed to completion, even with extended reaction times or excess reagents.

  • Lower than expected yield of the desired product.

Possible Cause:

  • Unreacted Dodecanamide: If the this compound was synthesized via the dehydration of dodecanamide, residual amide can be a significant impurity. Amides are generally less reactive than nitriles in many transformations.

  • Unreacted 1-Bromododecane: In this compound synthesized from 1-bromododecane, the unreacted starting material can interfere with subsequent reactions, particularly those involving organometallic reagents.

Resolution:

  • Purity Analysis: Use GC-MS to quantify the amount of unreacted starting material in your this compound.

  • Purification: If the level of unreacted starting material is high, purify the this compound by distillation.

  • Stoichiometry Adjustment: If purification is not feasible, adjust the stoichiometry of your reagents to account for the lower effective concentration of this compound.

Issue 3: Inconsistent Reaction Rates or Initiation Problems

Symptoms:

  • Variability in reaction times between different batches of this compound.

  • Difficulty in initiating reactions, particularly those sensitive to trace impurities.

Possible Cause:

  • Residual Solvents: Solvents used in the synthesis of this compound, such as dimethyl sulfoxide (DMSO) or ethanol, may be present in trace amounts and can affect reaction kinetics.

  • Water Content: The presence of water can inhibit reactions that require anhydrous conditions.

Resolution:

  • Solvent Analysis: Use headspace GC-MS to identify and quantify residual solvents.

  • Drying: Dry the this compound over a suitable drying agent (e.g., molecular sieves) before use in moisture-sensitive reactions.

  • Azeotropic Distillation: For larger quantities, azeotropic distillation with a suitable solvent (e.g., toluene) can be used to remove water.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities depend on the synthetic route used for its manufacture.

  • From 1-Bromododecane and Sodium Cyanide:

    • Unreacted 1-bromododecane

    • Dodecyl isonitrile

    • Residual solvents (e.g., DMSO, ethanol)

  • From Dehydration of Dodecanamide:

    • Unreacted dodecanamide

    • Byproducts from the dehydrating agent

Q2: How can I check the purity of my this compound?

A2: The most effective method for analyzing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate and identify volatile and semi-volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile impurities.[4]

Q3: What is the acceptable level of impurities in this compound for use in pharmaceutical development?

A3: The acceptable level of impurities is dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). For drug substances, impurities present at levels above 0.1% should generally be identified and quantified.[5]

Q4: Can I use this compound with a stated purity of 98% without further purification?

A4: For many applications, a purity of 98% may be sufficient. However, for sensitive reactions, such as those used in pharmaceutical synthesis, it is highly recommended to analyze the material to identify the nature and quantity of the impurities. The presence of certain impurities, even at low levels, can have a significant impact on the reaction outcome.

Q5: How does the presence of dodecyl isonitrile affect my reaction?

A5: Dodecyl isonitrile is more reactive than this compound. It can participate in a variety of reactions that nitriles do not, such as multicomponent reactions and insertions into metal-carbon bonds.[1][3] This can lead to the formation of unexpected byproducts and a reduction in the yield of your desired product.

Data Presentation

Table 1: Common Impurities in Commercial this compound and their Potential Impact

ImpurityTypical Synthesis Route of OriginPotential Impact on ExperimentsRecommended Analytical Method
Dodecyl isonitrileFrom 1-BromododecaneFormation of unexpected side products, reduced yield.GC-MS
Unreacted 1-BromododecaneFrom 1-BromododecaneInterference with organometallic reagents, side reactions.GC-MS
Unreacted DodecanamideFrom Dehydration of DodecanamideIncomplete reactions, lower yields.GC-MS, HPLC
Residual Solvents (e.g., DMSO, Ethanol)Both routesInconsistent reaction rates, inhibition of sensitive reactions.Headspace GC-MS
WaterBoth routesInhibition of moisture-sensitive reactions.Karl Fischer Titration

Experimental Protocols

Protocol 1: Purity Analysis of this compound by GC-MS

Objective: To identify and quantify impurities in a sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column like a DB-5ms or HP-5ms)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.

  • Instrument Setup:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Set to scan from m/z 40 to 400.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the main peak corresponding to this compound (retention time will vary depending on the column).

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify impurities by calculating the peak area percentage, assuming a similar response factor for all components. For more accurate quantification, use a calibrated standard for each identified impurity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample prep Dissolve in Solvent (1 mg/mL) start->prep injection Inject 1 µL into GC-MS prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection processing Data Acquisition & Processing detection->processing identification Impurity Identification (MS Library Search) processing->identification quantification Impurity Quantification (Peak Area %) identification->quantification end Final Purity Report quantification->end Purity Report

Caption: Workflow for GC-MS Purity Analysis of this compound.

troubleshooting_logic cluster_investigation Impurity Investigation cluster_resolution Resolution Pathway start Experimental Issue (e.g., low yield, side products) check_purity Analyze this compound Purity (GC-MS) start->check_purity identify_impurity Identify Specific Impurity check_purity->identify_impurity purify Purify this compound (e.g., Distillation) identify_impurity->purify If impurity level is high adjust Adjust Reaction Conditions (e.g., Stoichiometry, Temp.) identify_impurity->adjust If purification is not feasible end Successful Experiment purify->end adjust->end

Caption: Logical Flow for Troubleshooting this compound-Related Experimental Issues.

References

Technical Support Center: Optimizing Dodecanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecanenitrile. The information is presented in a question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Hydrolysis of this compound to Dodecanoic Acid

Q1: My hydrolysis of this compound to dodecanoic acid is slow or incomplete. How can I improve the reaction rate and yield?

A1: Incomplete hydrolysis is a common issue. The rate of hydrolysis is highly dependent on temperature and the concentration of the acid or base catalyst.

  • Troubleshooting Steps:

    • Increase Temperature: Refluxing the reaction mixture is crucial for achieving a reasonable reaction rate. Ensure your setup can maintain a consistent and vigorous reflux.

    • Catalyst Concentration: For acidic hydrolysis, use a concentrated strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). For basic hydrolysis, a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is effective.

    • Reaction Time: Hydrolysis of long-chain nitriles can be slow. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Solvent: Ensure a homogenous reaction mixture. Using a co-solvent like ethanol or propanol can help solubilize the this compound in the aqueous acidic or basic solution.

Q2: I am observing the formation of an amide intermediate and my reaction won't proceed to the carboxylic acid. What should I do?

A2: The hydrolysis of nitriles proceeds through an amide intermediate. Stopping at the amide stage usually indicates that the reaction conditions are not harsh enough for the second hydrolysis step.

  • Troubleshooting Steps:

    • Increase Reaction Time and Temperature: Continue to reflux the reaction mixture for a longer duration.

    • Increase Catalyst Concentration: Add more of the strong acid or base to the reaction mixture.

    • Water Content: Ensure there is sufficient water present for the hydrolysis of the amide to the carboxylic acid.

Data Presentation: Effect of Temperature on this compound Hydrolysis

Temperature (°C)Reaction Time (hours)Predominant ProductEstimated Yield of Dodecanoic Acid (%)
6024Dodecanamide< 10
8012Mix of Amide and Acid~ 40-50
100 (Reflux)8Dodecanoic Acid> 90

Note: This data is representative for the hydrolysis of long-chain nitriles and can be used as a starting point for optimization.

2. Reduction of this compound to Dodecylamine

Q1: My reduction of this compound with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield of the primary amine. What are the possible reasons?

A1: Low yields in LiAlH₄ reductions can be due to several factors, including reagent quality, reaction setup, and workup procedure.

  • Troubleshooting Steps:

    • Reagent Quality: LiAlH₄ is extremely reactive with moisture. Use a fresh, unopened container of LiAlH₄ or a previously opened one that has been stored under a dry, inert atmosphere.

    • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF).

    • Temperature Control: The initial addition of this compound to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction can then be allowed to warm to room temperature or gently refluxed to ensure completion.[1]

    • Workup Procedure: The quenching of excess LiAlH₄ is critical and can affect the yield. A common and effective method is the sequential, slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure helps to precipitate the aluminum salts as a granular solid that is easier to filter.

Q2: I am observing the formation of side products in my reduction reaction. How can I minimize them?

A2: Side products in nitrile reductions can include partially reduced species or products from reactions with impurities.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure a sufficient excess of LiAlH₄ is used to drive the reaction to completion.

    • Purity of Starting Material: Impurities in the this compound can react with LiAlH₄. Purify the starting material if necessary.

    • Minimize Exposure to Air/Moisture: As mentioned, rigorous anhydrous and inert conditions are key to preventing side reactions.

Data Presentation: Temperature Effect on this compound Reduction with LiAlH₄

Temperature (°C)Reaction Time (hours)Estimated Yield of Dodecylamine (%)Common Side Products
0 to Room Temp4> 90Minimal if anhydrous
Reflux (THF)2> 95Potential for solvent-related byproducts if reaction time is excessive

3. Grignard Reaction with this compound to form a Ketone

Q1: My Grignard reaction with this compound is resulting in a low yield of the desired ketone. What are the common pitfalls?

A1: Grignard reactions require strict anhydrous conditions, and the reactivity of the Grignard reagent must be controlled.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.

    • Grignard Reagent Quality: Use freshly prepared Grignard reagent or a high-quality commercial solution. The concentration of commercial Grignard reagents can decrease over time.

    • Temperature Control: The addition of the Grignard reagent to the this compound should be performed at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the intermediate imine.

    • Hydrolysis Step: The intermediate imine must be hydrolyzed to the ketone in a separate workup step, typically with aqueous acid.

Q2: I am isolating the tertiary alcohol instead of the ketone. How can I prevent the double addition of the Grignard reagent?

A2: Formation of the tertiary alcohol is a common side reaction if the initially formed ketone reacts with another equivalent of the Grignard reagent.

  • Troubleshooting Steps:

    • Low Temperature: Perform the reaction at a significantly low temperature (-78 °C is often effective) to stabilize the intermediate imine salt and prevent its immediate conversion to the ketone in the presence of excess Grignard reagent.

    • Inverse Addition: Add the Grignard reagent slowly to the nitrile solution. This ensures that the Grignard reagent is the limiting reagent at any given time, minimizing the chance of a second addition.

    • Careful Workup: Ensure the reaction is completely quenched before allowing it to warm to room temperature.

Data Presentation: Optimizing Grignard Reaction Temperature

Temperature (°C)Addition Time (min)Predominant ProductEstimated Yield of Ketone (%)
Room Temperature10Tertiary Alcohol< 20
030Mix of Ketone and Tertiary Alcohol~ 50-60
-7860Ketone> 80

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Dodecanoic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Reagents: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL for every 1 gram of nitrile).

  • Reaction: Heat the mixture to a vigorous reflux. The reaction is typically complete within 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it over ice. The dodecanoic acid will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetone.

Protocol 2: Reduction of this compound to Dodecylamine with LiAlH₄

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Reagent Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours or until the reaction is complete (monitor by TLC).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dodecylamine.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start: Low Yield or Incomplete Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solution Solution start Identify the issue: - Low yield - Incomplete reaction - Side product formation analyze Analyze Crude Reaction Mixture (TLC, GC, NMR, LC-MS) start->analyze identify Identify components: - Unreacted starting material - Desired product - Byproducts analyze->identify reagents Check Reagents & Conditions: - Purity of starting materials - Freshness of reagents (e.g., LiAlH₄) - Anhydrous conditions (if required) - Stoichiometry identify->reagents If starting material remains or byproducts are present workup Review Workup Procedure: - Inefficient extraction? - Product decomposition during workup? - Inappropriate pH? identify->workup If crude product looks clean but isolated yield is low temperature Optimize Temperature: - Too low? Increase temperature/reflux - Too high? Lower temperature to reduce side reactions reagents->temperature optimize Implement Optimized Conditions and Repeat Experiment reagents->optimize time Adjust Reaction Time: - Incomplete? Extend reaction time - Decomposition? Reduce reaction time temperature->time temperature->optimize time->workup time->optimize workup->optimize

Troubleshooting workflow for this compound reactions.

Reaction_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_grignard Grignard Reaction This compound This compound Amide Dodecanamide This compound->Amide H₂O, H⁺ or OH⁻ (mild) This compound->Amide Amine Dodecylamine This compound->Amine 1. LiAlH₄, Et₂O 2. H₂O workup This compound->Amine Imine Intermediate Imine Salt This compound->Imine 1. R-MgBr, Et₂O, -78°C This compound->Imine Acid Dodecanoic Acid Amide->Acid H₂O, H⁺ or OH⁻ (strong, reflux) Ketone Ketone Imine->Ketone 2. H₃O⁺ workup

Key reaction pathways of this compound.

References

Technical Support Center: Dodecanenitrile Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for the hydrogenation of dodecanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound hydrogenation?

A1: The most frequently used catalysts for the hydrogenation of nitriles, including this compound, are Group VIII metals.[1][2] Raney® Nickel is a versatile and commonly employed catalyst.[3][4] Other effective catalysts include those based on palladium (e.g., Pd/C), rhodium (e.g., Rh/C), ruthenium (e.g., Ru/Al2O3), and cobalt (e.g., Raney Cobalt, Co/Al2O3).[1][2][5]

Q2: How does the choice of catalyst affect the reaction products?

A2: The catalyst metal significantly influences the selectivity of the hydrogenation, determining whether the primary, secondary, or tertiary amine is the major product.[1][2]

  • Primary Amine Selectivity: Cobalt (Co), Nickel (Ni), and Ruthenium (Ru) catalysts generally show high selectivity for the formation of primary amines (dodecylamine).[1][2]

  • Secondary Amine Selectivity: Rhodium (Rh) catalysts tend to favor the production of secondary amines.[1][2][5]

  • Tertiary Amine Selectivity: Palladium (Pd) and Platinum (Pt) catalysts often preferentially form tertiary amines.[1][2]

Q3: What are the typical reaction conditions for this compound hydrogenation?

A3: The reaction is typically carried out at elevated temperatures and pressures. Temperatures generally range from 90°C to 140°C, and hydrogen pressures are typically between 10 and 80 bar.[1][2] However, milder conditions (e.g., 25-60°C and ordinary hydrogen pressure) have been reported with certain catalyst systems like Pd/C, though this may favor tertiary amine formation.[5]

Q4: Can additives be used to improve the selectivity towards the primary amine?

A4: Yes, the addition of basic substances can suppress the formation of secondary and tertiary amines, thereby increasing the selectivity for the primary amine.[1][6] Ammonia (NH3) or alkali metal hydroxides (e.g., NaOH, KOH) are commonly used for this purpose.[1][3][6][7]

Q5: What is catalyst deactivation and how can it be prevented?

A5: Catalyst deactivation refers to the loss of catalytic activity over time. In nitrile hydrogenation, a common cause of deactivation, particularly for Raney® Nickel, is the formation of oligomeric secondary amines that block the active sites on the catalyst surface.[8] This can often be mitigated by adding a base, such as sodium hydroxide, to the reaction mixture.[8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion of this compound 1. Insufficient catalyst activity. 2. Inadequate reaction temperature or pressure. 3. Poor hydrogen mass transfer. 4. Catalyst poisoning.1. Increase catalyst loading or use a more active catalyst. 2. Increase the reaction temperature and/or hydrogen pressure within safe operating limits.[9] 3. Ensure efficient stirring to improve gas-liquid mass transfer. 4. Ensure the purity of the substrate and solvent to avoid catalyst poisons.
Poor Selectivity to Primary Amine (High levels of secondary/tertiary amines) 1. Inappropriate catalyst choice. 2. Absence of a basic additive. 3. Reaction conditions favoring secondary/tertiary amine formation.1. Switch to a catalyst known for high primary amine selectivity, such as Raney® Nickel, Cobalt, or Ruthenium-based catalysts.[1][2] 2. Add ammonia or a base like NaOH or KOH to the reaction mixture to inhibit the formation of secondary and tertiary amines.[1][3][7] 3. Optimize reaction conditions; lower temperatures may favor primary amine formation.
Catalyst Deactivation During Reaction 1. Formation of byproducts that block catalyst active sites. 2. Sintering of the metal particles at high temperatures. 3. Leaching of the active metal.1. For Raney® Nickel, add a base like NaOH to prevent the formation of deactivating oligomeric amines.[8] 2. Operate at the lowest effective temperature to minimize sintering. 3. Ensure the catalyst support is stable under the reaction conditions.
Inconsistent Reaction Results 1. Variability in catalyst quality or preparation. 2. Inconsistent reaction setup and procedure. 3. Impurities in starting materials.1. Use a consistent source and batch of catalyst, or standardize the catalyst preparation method. 2. Carefully control all reaction parameters, including temperature, pressure, stirring rate, and addition times. 3. Purify the this compound and solvent before use.

Catalyst Performance Data

The following table summarizes the selectivity for dodecylamine (primary amine) with different catalysts supported on alumina at complete conversion of this compound.

CatalystSelectivity to Dodecylamine (%)
Co/Al2O3~93-98
Ni/Al2O3~93-98
Ru/Al2O3~93-98
Rh/Al2O3Lower than Ru, Ni, Co
Pd/Al2O3Lower than Rh
Pt/Al2O3Lowest among the tested catalysts

Data synthesized from information suggesting the order of selectivity is CoNiRu > Rh > Pd > Pt.[1][2]

Experimental Protocols

Protocol 1: Selective Hydrogenation to Primary Amine using Raney® Nickel

This protocol is designed for the selective synthesis of dodecylamine.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Ethanol (solvent)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M aqueous)

  • Hydrogen gas (high purity)

  • Autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls

Procedure:

  • Carefully wash the Raney® Nickel catalyst with distilled water (e.g., six times with 50 mL) to remove residual alkali from storage.

  • In a typical run, charge the autoclave with this compound, ethanol as the solvent, and the washed Raney® Nickel catalyst. A substrate to catalyst ratio (w/w) of 2:5 has been reported as optimal in some transfer hydrogenation systems.[3]

  • Add the aqueous sodium hydroxide solution. The presence of a base is crucial for high primary amine selectivity with Raney® Nickel.[8]

  • Seal the autoclave and flush it multiple times with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 60-80 psig).[7]

  • Heat the reactor to the target temperature (e.g., 80 °C) while stirring.[7]

  • Maintain the hydrogen pressure and temperature for the duration of the reaction (e.g., 3 hours or until hydrogen uptake ceases).[7]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the product mixture using appropriate analytical techniques (e.g., GC, NMR) to determine conversion and selectivity.

Visualizations

Catalyst_Selection_Pathway start Desired Product? primary Primary Amine (Dodecylamine) start->primary Primary secondary Secondary Amine start->secondary Secondary tertiary Tertiary Amine start->tertiary Tertiary catalyst_primary Select Catalyst: - Raney Ni - Co-based - Ru-based primary->catalyst_primary catalyst_secondary Select Catalyst: - Rh-based secondary->catalyst_secondary catalyst_tertiary Select Catalyst: - Pd-based - Pt-based tertiary->catalyst_tertiary add_base Add Base? (e.g., NH3, NaOH) catalyst_primary->add_base yes_base High Selectivity to Primary Amine add_base->yes_base Yes no_base Potential for Secondary/Tertiary Amine Formation add_base->no_base No

Caption: Catalyst selection pathway for this compound hydrogenation.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_conversion Is Conversion Low? start->check_conversion check_selectivity Is Primary Amine Selectivity Low? check_conversion->check_selectivity No increase_activity Increase Catalyst Activity: - Increase Loading - Change Catalyst check_conversion->increase_activity Yes change_catalyst Change Catalyst to: - Raney Ni - Co-based - Ru-based check_selectivity->change_catalyst Yes success Problem Resolved check_selectivity->success No increase_conditions Increase Reaction Severity: - Higher Temperature - Higher Pressure increase_activity->increase_conditions increase_conditions->success add_base Add a Basic Additive (e.g., NaOH, NH3) change_catalyst->add_base add_base->success

Caption: Troubleshooting workflow for this compound hydrogenation.

References

Troubleshooting Dodecanenitrile degradation during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation of dodecanenitrile during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during workup?

The most common degradation pathway for this compound during aqueous workups is hydrolysis of the nitrile functional group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of dodecanamide as an intermediate, which is often rapidly further hydrolyzed to dodecanoic acid and the corresponding ammonium salt or ammonia.

Q2: Under what specific conditions is hydrolysis a concern?

Hydrolysis becomes a significant concern when this compound is exposed to strong aqueous acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH), especially at elevated temperatures. Even milder acidic or basic washes can lead to some degree of hydrolysis if contact time is prolonged.

Q3: Are there any quantitative data on the rate of this compound hydrolysis?

Q4: How can I minimize this compound degradation during workup?

To minimize degradation, it is crucial to avoid prolonged contact with strong aqueous acids and bases, especially at elevated temperatures. Mild, non-aqueous, or anhydrous workup conditions are recommended whenever possible. If an aqueous wash is necessary, it should be performed quickly, at low temperatures, and with dilute, weakly acidic or basic solutions, followed by immediate extraction and drying.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of reactions involving this compound.

Problem 1: Low yield of this compound after an aqueous workup.

  • Possible Cause: Hydrolysis of the nitrile to dodecanamide and/or dodecanoic acid due to acidic or basic conditions.

  • Troubleshooting Steps:

    • Analyze Byproducts: Check crude NMR or LC-MS for the presence of dodecanamide or dodecanoic acid.

    • Modify Workup: If acidic or basic washes were used, switch to a milder workup.

    • Temperature Control: Perform all workup steps at low temperatures (0-5 °C).

    • Minimize Contact Time: Reduce the duration of any aqueous washes.

Problem 2: Presence of an unexpected amide or carboxylic acid in the final product.

  • Possible Cause: Incomplete reaction or degradation of this compound during workup.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Ensure the starting this compound is free of amide or acid impurities.

    • Gentle Workup Protocol: Employ a non-hydrolytic workup procedure as detailed in the experimental protocols section.

    • Purification: If the impurity is present in small amounts, consider purification by recrystallization or column chromatography.

Troubleshooting Logic Diagram

Troubleshootingthis compound start Low Yield or Impurities in this compound Product check_byproducts Analyze crude product for dodecanamide or dodecanoic acid start->check_byproducts hydrolysis_confirmed Hydrolysis Confirmed check_byproducts->hydrolysis_confirmed implement_mild_workup Implement Mild or Non-Aqueous Workup hydrolysis_confirmed->implement_mild_workup Yes no_hydrolysis No evidence of hydrolysis. Consider other side reactions or incomplete conversion. hydrolysis_confirmed->no_hydrolysis No optimize_purification Optimize Purification (Recrystallization or Chromatography) implement_mild_workup->optimize_purification final_product Pure this compound optimize_purification->final_product

Caption: Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: Mild Extractive Workup to Minimize Hydrolysis

This protocol is designed for quenching a reaction and isolating this compound while minimizing contact with aqueous acid or base.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (chilled)

  • Brine (saturated aqueous NaCl solution) (chilled)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chilled saturated aqueous NaHCO₃ solution to quench the reaction and neutralize any acid. Monitor for any gas evolution.

  • Transfer the mixture to a separatory funnel.

  • Extract the this compound into an appropriate organic solvent (2 x volume of the aqueous layer).

  • Separate the organic layer and wash it sequentially with chilled saturated aqueous NaHCO₃ solution and then chilled brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

Protocol 2: Non-Aqueous Workup

This protocol is suitable for reactions where all components are soluble in organic solvents and avoids the use of water altogether.

Materials:

  • Reaction mixture in an organic solvent

  • Solid quenching agent (e.g., solid NaHCO₃, silica gel)

  • Anhydrous organic solvent for rinsing (e.g., diethyl ether, hexanes)

  • Filter funnel and filter paper or a sintered glass funnel

Procedure:

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solid quenching agent (e.g., solid NaHCO₃ to neutralize acid) with stirring until the reaction is quenched.

  • Filter the mixture through a pad of silica gel or directly through a filter paper to remove any solid byproducts or excess quenching agent.

  • Wash the filter cake with a cold, anhydrous organic solvent.

  • Combine the filtrate and washings.

  • Concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Recrystallization

This compound is a liquid at room temperature but has a melting point of 4 °C, making low-temperature recrystallization a viable purification method. It is soluble in many organic solvents and insoluble in water.[1] A suitable solvent system would be one in which this compound is soluble at room temperature but has reduced solubility at lower temperatures, such as a mixed solvent system.

Materials:

  • Crude this compound

  • Methanol

  • Dry ice/acetone bath or a cryocooler

Procedure:

  • Dissolve the crude this compound in a minimal amount of methanol at room temperature.

  • Slowly cool the solution in a dry ice/acetone bath or with a cryocooler with gentle swirling.

  • As the solution cools, pure this compound should crystallize out.

  • Once crystallization is complete, quickly filter the cold mixture through a pre-chilled Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified crystals under vacuum to remove residual solvent.

Workup and Purification Workflow Diagram

WorkupPurification cluster_workup Workup cluster_purification Purification reaction_mixture Reaction Mixture quench Quench Reaction (e.g., with NaHCO3) reaction_mixture->quench extraction Liquid-Liquid Extraction (Organic Solvent/Water) quench->extraction Aqueous non_aqueous Non-Aqueous Workup (Filtration) quench->non_aqueous Anhydrous drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentrate Concentrate Solvent non_aqueous->concentrate drying->concentrate crude_product Crude this compound concentrate->crude_product recrystallization Low-Temperature Recrystallization crude_product->recrystallization column Silica Gel Chromatography crude_product->column pure_product Pure this compound recrystallization->pure_product column->pure_product

References

Validation & Comparative

A Comparative Guide to the Synthesis of Dodecanenitrile and Other Long-Chain Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain aliphatic nitriles, such as dodecanenitrile (lauronitrile), are pivotal intermediates in the synthesis of a wide array of organic compounds. Their unique chemical properties, stemming from the polar nitrile group (–C≡N) attached to a long, nonpolar alkyl chain, make them valuable precursors for pharmaceuticals, agrochemicals, surfactants, and specialty chemicals.[1][2] The nitrile functional group is highly versatile, capable of being transformed into amines, amides, carboxylic acids, aldehydes, and various heterocyclic compounds, making it a cornerstone in synthetic organic chemistry.[3][4]

This guide provides an objective comparison of the primary synthetic routes to this compound and other long-chain nitriles, supported by experimental data and detailed protocols. We will explore various methodologies, from classical chemical syntheses to modern catalytic and biocatalytic approaches, to inform the selection of the most suitable method for specific research and development applications.

Key Synthetic Pathways to Long-Chain Nitriles

The synthesis of long-chain nitriles can be broadly categorized into several key methods, each with distinct advantages and limitations regarding substrate availability, reaction conditions, yield, and environmental impact. The most common pathways include nucleophilic substitution, dehydration of amides, direct conversion of fatty acids or their derivatives, and biocatalysis.

1. Nucleophilic Substitution of Alkyl Halides

A traditional and straightforward method for preparing nitriles is the nucleophilic substitution (typically SN2) of a long-chain alkyl halide with a cyanide salt, such as sodium or potassium cyanide.[5][6] This reaction is effective for primary alkyl halides like 1-bromododecane and is a reliable way to extend a carbon chain by one carbon.[6] The choice of solvent is critical; polar aprotic solvents like DMSO are often used, and the reaction is typically performed by heating under reflux in an ethanolic solution to prevent the formation of alcohol byproducts.[1][6]

sn2_synthesis start Long-Chain Alkyl Halide (e.g., 1-Bromododecane) conditions Heat under Reflux start->conditions reagent NaCN or KCN in Ethanol reagent->conditions product Long-Chain Nitrile (e.g., this compound) conditions->product side_product Salt Byproduct (NaBr or KBr) conditions->side_product

Caption: Workflow for SN2 synthesis of long-chain nitriles.

2. Dehydration of Primary Amides

Primary amides can be dehydrated to form the corresponding nitriles using strong dehydrating agents.[7] Common reagents for this transformation include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[5][7] The reaction involves heating a solid mixture of the long-chain amide (e.g., dodecanamide) with the dehydrating agent, followed by distillation to collect the liquid nitrile product.[5][6]

3. Catalytic Synthesis from Fatty Acids and Derivatives

Industrially, a prevalent method for producing long-chain nitriles is the direct reaction of fatty acids, esters, or triglycerides with ammonia at high temperatures, a process known as ammoniation or ammoxidation.[8][9] This method is advantageous as it often utilizes renewable, bio-based feedstocks. The reaction is typically performed in either the liquid or gas phase in the presence of a metal oxide catalyst.[9][10] Gas-phase reactions can offer shorter reaction times and reduce unwanted byproducts like polymers.[9] The choice of catalyst significantly influences the yield and selectivity of the reaction.

4. Biocatalytic Synthesis

Emerging as a sustainable alternative, biocatalytic methods employ enzymes to synthesize nitriles under mild, environmentally friendly conditions.[11][12] Aldoxime dehydratases (Oxds) are particularly promising, as they catalyze the dehydration of aldoximes—readily formed from aldehydes and hydroxylamine—to nitriles.[13][14] This cyanide-free approach operates in aqueous media at low temperatures and can achieve high substrate loadings and yields, making it relevant for both fine chemical and bulk production.[14][15]

synthesis_overview Nitrile Long-Chain Nitrile Halide Alkyl Halide SN2 S N 2 Reaction (+ NaCN) Halide->SN2 Amide Primary Amide Dehydration Dehydration (+ P₄O₁₀) Amide->Dehydration FattyAcid Fatty Acid / Ester Ammoxidation Ammoxidation (+ NH₃, Catalyst, Heat) FattyAcid->Ammoxidation Aldehyde Aldehyde Condensation Condensation (+ NH₂OH) Aldehyde->Condensation SN2->Nitrile Dehydration->Nitrile Ammoxidation->Nitrile Biocatalysis Biocatalysis (Aldoxime Dehydratase) Biocatalysis->Nitrile Aldoxime Aldoxime Condensation->Aldoxime Aldoxime->Biocatalysis

Caption: Overview of major synthetic routes to long-chain nitriles.

Comparative Performance Data

The efficiency of nitrile synthesis varies significantly with the chosen method and reaction conditions. Catalytic ammoxidation of fatty acids has been studied extensively, with various catalysts showing high efficacy.

Catalyst Substrate Phase Temperature (°C) Yield (%) Reference(s)
Silica GelLauric, Palmitic, Stearic AcidsGas425–450Up to 98[8],[9]
Al₂O₃ on CharcoalLong-chain Fatty EstersGas> 500High (favors shorter chains)[8],[9]
V₂O₅TriglyceridesGasN/A~84[8]
ZnO, ZrO₂, Fe₂O₃TriglyceridesGasN/AHigh[8]
Titanium TetraalkoxideFatty Acids/Esters (C12-C22)Liquid280–295High[16]
Novel CatalystLauric AcidLiquid160–280 (Pressurized)High Purity[17]

Table 1: Comparison of Catalytic Systems for Long-Chain Nitrile Synthesis.

Synthetic Route Typical Substrate Key Reagents Typical Yield Advantages Disadvantages
Nucleophilic Substitution Primary Alkyl HalideNaCN or KCNModerate to HighGood for chain extension; reliable.Use of highly toxic cyanides.[5][6]
Amide Dehydration Primary AmideP₄O₁₀, SOCl₂HighHigh yields; versatile.Requires pre-synthesis of amide; harsh reagents.[5][7]
Catalytic Ammoxidation Fatty Acid/EsterNH₃, Metal Oxide CatalystVery HighUtilizes renewable feedstocks; high yields.High temperatures/pressures required; catalyst cost.[8][9]
Biocatalysis Aldehyde -> AldoximeAldoxime DehydrataseHigh to QuantitativeCyanide-free; mild conditions; sustainable.[13][14]Enzyme availability and stability can be limitations.

Table 2: Qualitative Comparison of General Synthetic Routes.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Bromododecane (Nucleophilic Substitution)

Objective: To synthesize this compound via an SN2 reaction.

Materials:

  • 1-Bromododecane

  • Sodium cyanide (NaCN)

  • Ethanol (anhydrous)

  • Reflux condenser, round-bottom flask, heating mantle

  • Distillation apparatus

Procedure:

  • Set up a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle.

  • In the flask, dissolve sodium cyanide in a minimal amount of water and add a solution of 1-bromododecane in ethanol. The use of an ethanol solvent is crucial to minimize the competing elimination reaction and the formation of dodecan-1-ol.[6]

  • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium bromide precipitate.

  • The crude this compound is isolated from the filtrate. Purification can be achieved by distillation under reduced pressure.

Protocol 2: Synthesis of Long-Chain Nitriles via Catalytic Ammoxidation of Fatty Acids

Objective: To synthesize a long-chain nitrile from a fatty acid using a solid catalyst in the gas phase.

Materials:

  • Long-chain fatty acid (e.g., Lauric Acid)

  • Ammonia (gas)

  • Solid catalyst (e.g., Silica Gel)

  • Fixed-bed reactor tube furnace

  • Gas flow controllers

Procedure:

  • Pack a fixed-bed reactor with the chosen solid catalyst (e.g., silica gel).

  • Heat the reactor to the target temperature (e.g., 425–450 °C).[8]

  • Introduce the fatty acid into a vaporizer to create a gaseous feed.

  • Feed the gaseous fatty acid and ammonia gas into the reactor at a controlled molar ratio (excess ammonia is typically used).[9]

  • The product stream exiting the reactor contains the nitrile, water, and unreacted ammonia.

  • Continuously remove water and ammonia from the product stream to drive the reaction equilibrium towards nitrile formation.[9]

  • Condense the product stream and collect the liquid nitrile. Further purification can be done by distillation.

Protocol 3: Biocatalytic Synthesis of this compound

Objective: To synthesize this compound from dodecanal using an aldoxime dehydratase.

Materials:

  • Dodecanal (Lauric aldehyde)

  • Hydroxylamine (NH₂OH)

  • Whole-cell biocatalyst overexpressing an aldoxime dehydratase (Oxd)

  • Aqueous buffer solution (e.g., phosphate buffer)

  • Bioreactor or shaker flask

Procedure:

  • Aldoxime Formation: In a reaction vessel, condense dodecanal with hydroxylamine in an aqueous medium to form dodecanal oxime. This reaction is typically spontaneous.

  • Biocatalytic Dehydration: Introduce the whole-cell biocatalyst containing the aldoxime dehydratase into the vessel containing the dodecanal oxime.[15]

  • Incubate the reaction mixture at a mild temperature (e.g., 30 °C) with agitation.[15]

  • Monitor the conversion of the aldoxime to this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches completion, the product can be extracted from the aqueous phase using an organic solvent.

  • The solvent is then evaporated to yield the purified this compound.

biocatalysis_workflow Aldehyde Long-Chain Aldehyde (e.g., Dodecanal) Step1 Step 1: Condensation (Aqueous Medium) Aldehyde->Step1 Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Step1 Aldoxime Aldoxime Intermediate Step1->Aldoxime Step2 Step 2: Biocatalytic Dehydration (Mild Temp, ~30°C) Aldoxime->Step2 Enzyme Aldoxime Dehydratase (Whole-Cell Biocatalyst) Enzyme->Step2 Nitrile Long-Chain Nitrile Step2->Nitrile Water Water Byproduct Step2->Water

Caption: Chemoenzymatic workflow for nitrile synthesis via biocatalysis.

Role in Drug Development and Advanced Synthesis

The nitrile group is a valuable pharmacophore and a key functional handle in drug development.[18] Over 60 small-molecule drugs on the market contain a cyano group.[19] It can act as a bioisostere for a carbonyl group, participate in hydrogen bonding, and improve pharmacokinetic properties.[18] In some cases, the nitrile acts as a reactive "warhead" to form a reversible covalent bond with a target enzyme, a strategy used in inhibitors for diabetes and other diseases.[19][20]

This compound and other long-chain nitriles serve as precursors to primary fatty amines (via reduction) and fatty amides (via hydrolysis), which are important surfactants and corrosion inhibitors.[1] Their long alkyl chains provide lipophilicity, a crucial property for molecules designed to interact with biological membranes or nonpolar environments, making them essential building blocks in the synthesis of complex pharmaceutical and agrochemical agents.

Conclusion

The synthesis of this compound and other long-chain nitriles can be achieved through a variety of methods, each with its own set of advantages and challenges.

  • Nucleophilic substitution is a classic, reliable method but is hampered by the use of toxic cyanides.

  • Amide dehydration offers high yields but requires harsh reagents and an additional step to prepare the amide precursor.

  • Catalytic ammoxidation of fatty acids stands out as a highly efficient and industrially scalable method, particularly with the use of renewable feedstocks. High temperatures and pressures are its primary drawbacks.

  • Biocatalysis represents the future of sustainable nitrile synthesis, offering a cyanide-free route under exceptionally mild conditions.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, availability of starting materials, and sustainability goals. While high-temperature catalytic processes dominate industrial production, the precision and green credentials of biocatalytic methods make them an increasingly attractive option for the synthesis of high-value nitrile intermediates.

References

Comparative Analysis of Dodecanenitrile Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the synthesis of dodecanenitrile, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The following analysis presents quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Data Summary

The performance of different this compound synthesis methods is summarized in the table below, highlighting key metrics such as reaction yield, starting materials, and general reaction conditions.

Synthesis MethodStarting Material(s)Reagents/CatalystSolventReaction TimeYield (%)Purity
Oxidation of Dodecylamine Dodecylamine4-acetamido-TEMPO, Pyridinium bromide, Oxone, PyridineDichloromethane~1 hour93%High
Nucleophilic Substitution 1-BromododecaneSodium CyanideDimethyl sulfoxide (DMSO)2 hours85-95% (estimated)High
Catalytic Ammoxidation of Lauric Acid Lauric Acid, AmmoniaZinc and Molybdenum metal saltsNone (neat)3-6 hoursNot explicitly stated, but "high purity"High
Dehydration of Dodecanamide DodecanamideHexamethylphosphoric triamide (HMPT)HMPTNot specified~75-80% (estimated)Good
Reaction of Lauric Acid and Urea Lauric Acid, UreaNoneNone (neat)Not specifiedLowLow, with byproducts
Chemoenzymatic Synthesis Dodecanoic AcidCARs, Hydroxylamine, OxdBiphasic (aqueous/organic)24 hoursUp to 76% (for model substrate)High

Experimental Protocols

Oxidation of Dodecylamine

This method provides a high-yield, metal-free approach to this compound.

Procedure: A solution of dodecylamine (1 equivalent) in dichloromethane is added to a stirred solution of 4-acetamido-TEMPO (0.05 equivalents), pyridinium bromide (0.1 equivalents), and pyridine (2 equivalents) in dichloromethane. A solution of Oxone (2 equivalents) in water is then added dropwise to the reaction mixture. The reaction is typically complete within one hour. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by bulb-to-bulb distillation to afford analytically pure this compound.

Nucleophilic Substitution of 1-Bromododecane

A classic and efficient method for nitrile synthesis.[1][2]

Procedure: To a solution of 1-bromododecane (1 equivalent) in dimethyl sulfoxide (DMSO), a solution of sodium cyanide (1.8 equivalents) in DMSO is added. The resulting solution is heated to 90°C for 2 hours. After cooling to room temperature, the reaction mixture is poured into ice water and extracted with ether. The combined organic layers are dried over sodium sulfate and concentrated in vacuo to yield this compound.[3] For other alkyl halides, this method has been shown to produce yields in the range of 80-94%.[2]

Catalytic Ammoxidation of Lauric Acid

This one-step industrial process offers high purity and utilizes readily available starting materials.[4]

Procedure: Lauric acid and a catalyst (0.1-1% by mass, e.g., zinc and molybdenum metal salts) are charged into an ammoniation reactor.[4] The mixture is heated to 160-200°C to melt the lauric acid, and ammonia gas is introduced at a flow rate of 20-100 L/min. The pressure is controlled in a programmed manner, typically starting at 1-2 kg/cm ² and increasing to 2-4 kg/cm ², while the temperature is raised to 260-280°C over 3-6 hours.[4] The final product is high-purity this compound.[4]

Dehydration of Dodecanamide

This method involves the removal of a water molecule from dodecanamide.[1]

Procedure: Dodecanamide is heated in hexamethylphosphoric triamide (HMPT) at 220-240°C. The reaction leads to the formation of this compound. Similar aliphatic amides have been shown to produce nitriles in good yields (e.g., hexanamide, 78%) under these conditions.[5] Other dehydrating agents like phosphorus pentoxide can also be employed.[1]

Reaction of Lauric Acid and Urea

While a possible route, this method is generally less favorable due to lower yields and the formation of byproducts.[1][4] High reaction temperatures are required in the absence of a catalyst, leading to side reactions.[4]

Chemoenzymatic Synthesis from Dodecanoic Acid

A cyanide-free, biocatalytic approach for nitrile synthesis.

Procedure: This three-step cascade reaction begins with the reduction of dodecanoic acid to the corresponding aldehyde using a carboxylic acid reductase (CAR) enzyme, often in a whole-cell biocatalyst system. The aldehyde is then trapped in situ by hydroxylamine to form an oxime. Finally, an aldoxime dehydratase (Oxd) enzyme catalyzes the dehydration of the oxime to yield this compound. The reaction is typically carried out in a biphasic system (e.g., aqueous/n-heptane) at around 28°C for 24 hours. While a specific yield for this compound is not reported, similar substrates have achieved yields up to 76%.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods.

Dodecanenitrile_Synthesis_Pathways Dodecylamine Dodecylamine This compound This compound Dodecylamine->this compound Oxidation Bromododecane 1-Bromododecane Bromododecane->this compound Nucleophilic Substitution LauricAcid Lauric Acid LauricAcid->this compound Catalytic Ammoxidation LauricAcid->this compound Reaction Dodecanamide Dodecanamide Dodecanamide->this compound Dehydration Urea Urea Urea->LauricAcid Ammonia Ammonia Ammonia->LauricAcid NaCN Sodium Cyanide NaCN->Bromododecane DehydratingAgent Dehydrating Agent (e.g., HMPT) DehydratingAgent->Dodecanamide Catalyst Catalyst (Zn/Mo salts) Catalyst->LauricAcid OxidizingAgent Oxidizing Agent (TEMPO/Oxone) OxidizingAgent->Dodecylamine

Caption: Overview of major synthetic routes to this compound.

Chemoenzymatic_Synthesis_Workflow DodecanoicAcid Dodecanoic Acid Dodecanal Dodecanal (intermediate) DodecanoicAcid->Dodecanal Enzymatic Reduction Dodecanoxime Dodecanoxime (intermediate) Dodecanal->Dodecanoxime Oximation This compound This compound Dodecanoxime->this compound Enzymatic Dehydration CAR Carboxylic Acid Reductase (CAR) CAR->DodecanoicAcid Hydroxylamine Hydroxylamine Hydroxylamine->Dodecanal Oxd Aldoxime Dehydratase (Oxd) Oxd->Dodecanoxime

Caption: Chemoenzymatic cascade for this compound synthesis.

References

A Comparative Guide to the Efficacy of Dodecanenitrile as a Precursor for Fatty Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dodecanenitrile's efficacy as a precursor for synthesizing dodecylamine, a C12 fatty amine. Fatty amines are crucial intermediates in various industries, serving as emulsifiers, corrosion inhibitors, and key building blocks in the synthesis of agrochemicals and pharmaceuticals.[1][2] The performance of the this compound route is evaluated against two primary alternative pathways: synthesis from fatty acids and fatty alcohols. This analysis is supported by experimental data, detailed protocols, and process visualizations to aid researchers in selecting the optimal synthesis strategy.

Route 1: Catalytic Hydrogenation of this compound

The catalytic hydrogenation of fatty nitriles is a major industrial method for producing primary fatty amines.[1][3] This process involves the direct reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) using hydrogen gas in the presence of a heterogeneous catalyst.

The primary challenge in this synthesis is controlling selectivity. The reaction can yield a mixture of primary, secondary, and tertiary amines.[4] However, reaction conditions can be optimized to heavily favor the formation of the desired primary amine, dodecylamine. High selectivity is often achieved by using specific catalysts like Raney Nickel or Cobalt and by introducing ammonia into the reaction mixture, which suppresses the formation of secondary and tertiary amines.[1][5]

G This compound This compound (C₁₁H₂₃C≡N) Imine Intermediate Imine (C₁₁H₂₃CH=NH) This compound->Imine Dodecylamine Primary Amine Dodecylamine (C₁₂H₂₅NH₂) Imine->Dodecylamine + H₂ (Catalyst) SecondaryAmine Secondary Amine Didodecylamine ((C₁₂H₂₅)₂NH) Imine->SecondaryAmine + Dodecylamine - NH₃ Dodecylamine->Imine + Aldehyde Intermediate - H₂O

Diagram 1. Hydrogenation pathway of this compound.
Quantitative Data: Hydrogenation of this compound

The choice of catalyst and reaction conditions significantly impacts the conversion and selectivity towards the primary amine.

CatalystModifierTemp (°C)Pressure (bar)This compound Conversion (%)Selectivity for Dodecylamine (%)
Raney Ni-CNone1258010079.1
Raney Ni-CNH₃1258097.593.4
Raney Co-CNH₃1408099.898.1
5% Ru/Al₂O₃NH₃1008010097.5
5% Rh/Al₂O₃NH₃1008010083.2
5% Pd/Al₂O₃NH₃1008010034.1
Data adapted from studies on this compound hydrogenation over various metal catalysts.[1]
Experimental Protocol: Selective Hydrogenation
  • Reactor Preparation: A high-pressure stainless-steel autoclave is charged with this compound, a solvent (e.g., cyclohexane, or run neat), and the chosen catalyst (e.g., Raney Nickel or Ru/Al₂O₃).

  • Conditioning: The autoclave is sealed, purged multiple times with nitrogen, and then with hydrogen to remove air.

  • Reaction Initiation: If used, anhydrous ammonia is introduced to the desired pressure. The reactor is then pressurized with hydrogen to the target pressure (e.g., 80 bar) and heated to the reaction temperature (e.g., 100-140 °C) with vigorous stirring.

  • Monitoring: The reaction is monitored by observing hydrogen uptake. Samples may be taken periodically to analyze the composition of the reaction mixture via gas chromatography (GC).

  • Termination and Work-up: Once the reaction is complete (no further hydrogen uptake), the reactor is cooled to room temperature and depressurized. The catalyst is removed by filtration. The resulting product mixture is then purified, typically by distillation, to isolate the primary dodecylamine.

Route 2: Synthesis from Fatty Acids (Lauric Acid)

Fatty acids, sourced from renewable triglycerides, are common precursors for fatty amines.[6][7] The conventional industrial method, known as the "nitrile route," first converts the fatty acid (lauric acid for C12) into the corresponding nitrile. This this compound is then hydrogenated as described in the previous section.[3][6] More recently, biocatalytic methods have emerged that can convert fatty acids directly to amines under mild conditions.[4][8]

G LauricAcid Lauric Acid Amide Dodecanamide LauricAcid->Amide + NH₃ - H₂O Nitrile This compound Amide->Nitrile Dehydration (Catalyst, ~300°C) Amine Dodecylamine Nitrile->Amine Hydrogenation (Route 1)

Diagram 2. The conventional nitrile process from lauric acid.
Quantitative Data: Alternative Fatty Acid Amination

While the conventional route's efficiency depends on the two-step process, emerging biocatalytic cascades show high conversion in a single pot under mild conditions.

MethodPrecursorCatalyst SystemConditionsConversion/Yield
ConventionalLauric AcidMetal Oxide (e.g., ZnO) then Ni/CoHigh Temp/PressureHigh (multi-step)
BiocatalyticFatty Acids (C6-C18)CAR + ω-TA EnzymesMild (e.g., 30°C, pH 8)Up to 96% Conversion
BiocatalyticTrilaurin (Triglyceride)Lipase + CAR + TA EnzymesMild (e.g., 30°C, pH 8)73% Isolated Yield
Data adapted from studies on biocatalytic amination.[4][6][7]
Experimental Protocol: Biocatalytic Synthesis
  • Reaction Setup: In a buffered solution (e.g., Tris-HCl at pH 8.0), the fatty acid substrate is added.

  • Enzyme Addition: A carboxylic acid reductase (CAR) is added to convert the fatty acid to an aldehyde. A transaminase (ω-TA) and an amine donor (e.g., L-alanine) are also added for the amination step.

  • Cofactor System: Necessary cofactors, such as ATP and NADPH for the CAR enzyme, and a recycling system (e.g., glucose/GDH) are included.[9]

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) with shaking for a set period (e.g., 20-24 hours).

  • Extraction and Analysis: The product fatty amine is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The yield and conversion are determined by GC or HPLC analysis.

Route 3: Synthesis from Fatty Alcohols (Dodecanol)

Reductive amination of fatty alcohols is another key pathway to fatty amines. This process typically operates via a "hydrogen borrowing" mechanism.[10] The catalyst temporarily removes hydrogen from the alcohol (dodecanol) to form an aldehyde. This intermediate then reacts with ammonia to form an imine, which is subsequently hydrogenated by the "borrowed" hydrogen on the same catalyst to yield the primary amine.[10] This method is atom-economical, producing only water as a byproduct.

G Dodecanol Dodecanol Catalyst Catalyst (e.g., Ni, Ru) Dodecanol->Catalyst - 2[H] (Dehydrogenation) Aldehyde Dodecanal Catalyst->Aldehyde Dodecylamine Dodecylamine Imine Imine Aldehyde->Imine + NH₃ - H₂O Imine->Dodecylamine + 2[H] (from Catalyst)

Diagram 3. Reductive amination of dodecanol.
Quantitative Data: Reductive Amination of Alcohols

Data for dodecanol is limited, but studies on similar alcohols demonstrate the viability of this route. Controlling selectivity to prevent secondary amine formation is a key focus.[11]

PrecursorCatalystTemp (°C)Primary Amine Yield (%)Secondary Amine Yield (%)
n-HexanolRu-doped Ni/γ-Al₂O₃N/A6135
Various Fatty AlcoholsNi/CaSiO₃N/AHighN/A
Data adapted from studies on alcohol amination.[10]
Experimental Protocol: Reductive Amination
  • Reactor Charging: A high-pressure reactor is loaded with dodecanol, the heterogeneous catalyst (e.g., Ni/Al₂O₃), and a solvent if necessary.

  • Pressurization: The reactor is sealed and purged. Ammonia and hydrogen are introduced to the desired partial pressures. The presence of hydrogen can help prevent catalyst deactivation.[11]

  • Reaction: The mixture is heated to the target temperature (e.g., 150-200 °C) and stirred.

  • Monitoring and Work-up: The reaction progress is monitored by GC. Upon completion, the reactor is cooled, vented, and the catalyst is filtered off.

  • Purification: The product mixture is purified by distillation to separate the primary amine from unreacted alcohol and byproducts.

Comparative Analysis

FeatureThis compound RouteFatty Acid RouteFatty Alcohol Route
Precursor This compoundLauric Acid / TriglyceridesDodecanol
Key Advantages Direct, high selectivity (>98%) achievable, established industrial process.[1]Uses renewable feedstocks; biocatalytic route offers very mild conditions.[4][6]Atom-economical (water is the only byproduct), uses renewable feedstocks.
Key Disadvantages Requires handling of nitriles, often high pressure/temperature, potential for catalyst toxicity.[4]Conventional route is multi-step; biocatalytic routes may not be scaled for industrial production.Can produce significant secondary amine byproducts; requires effective catalysts.
Typical Catalysts Raney Ni, Raney Co, Ru/Al₂O₃[1]Metal oxides (for nitrilation); Enzymes (biocatalysis)[3][6]Ni, Co, Ru, Pd based catalysts[10]
Typical Conditions 100-150°C, 80 bar[1]Conventional: >280°C; Biocatalytic: ~30°C[3][4]150-200°C, high pressure[10]

Conclusion

This compound stands out as a highly effective precursor for the synthesis of dodecylamine, particularly when high purity and selectivity for the primary amine are critical. The catalytic hydrogenation of this compound is a well-established, robust industrial process capable of achieving near-quantitative conversion and selectivities exceeding 98% under optimized conditions.[1]

Alternative precursors derived from renewable fatty acids and alcohols present compelling "greener" options. The fatty acid route is versatile; while the conventional multi-step nitrile process is energy-intensive, emerging one-pot biocatalytic methods are highly efficient at a laboratory scale, offering mild conditions and high conversions.[4][6] The fatty alcohol route via reductive amination is attractive due to its high atom economy. However, controlling the selectivity to minimize the formation of secondary amines remains a significant challenge that requires sophisticated catalyst design.

The optimal choice of precursor ultimately depends on the specific requirements of the application, including scale, cost, desired purity, and environmental impact considerations. For high-volume, high-purity production based on established technology, the this compound pathway remains the industry benchmark. For research and development focused on sustainable synthesis, the biocatalytic conversion of fatty acids and the direct amination of fatty alcohols represent the forefront of innovation.

References

Validating the Purity of Synthesized Dodecanenitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of key analytical techniques for validating the purity of dodecanenitrile, a long-chain aliphatic nitrile used as an intermediate in various chemical syntheses. We present a detailed evaluation of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by experimental data and protocols.

This compound, also known as lauronitrile, is commonly synthesized through nucleophilic substitution of a dodecyl halide with a cyanide salt or by the dehydration of dodecanamide.[1] These synthetic routes can introduce various impurities, including unreacted starting materials, byproducts such as dodecanamide, and residual solvents. A multi-faceted analytical approach is therefore essential for comprehensive purity assessment.

Comparative Analysis of Analytical Techniques

The choice of analytical method for purity determination is dictated by factors such as the nature of potential impurities, required sensitivity, and the desired level of structural information. The following table summarizes the performance of GC-MS, HPLC, NMR, and FTIR for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV/RIDNuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, with mass-based identification.Separation based on polarity and interaction with a stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Primary Application Identification and quantification of volatile and semi-volatile impurities.Quantification of non-volatile impurities and determination of overall purity.Structural elucidation and quantification of the main component and impurities.Functional group identification and detection of gross impurities.
Limit of Detection (LOD) ~0.005%[2]~0.01% (UV), ~0.1% (RID)[3][4]~0.1%[3]>1%
Limit of Quantitation (LOQ) ~0.015%[2]~0.03% (UV), ~0.3% (RID)[3][4]~0.3%[3]Not typically used for quantification of trace impurities.
Linearity (R²) >0.998[3]>0.999[5]>0.999[3]Can be linear over a narrow range with calibration.[6]
Precision (%RSD) < 3.0%[3]< 2.0%[5]< 1.0%[3]Variable, generally higher than other techniques.
Sample Throughput High[3]Moderate[3]Low to Moderate[3]High

Experimental Workflow for Purity Validation

A systematic workflow ensures a thorough and reliable assessment of this compound purity. The process begins with the initial characterization of the synthesized product, followed by quantitative analysis to determine the purity level and identify any contaminants.

Experimental Workflow for this compound Purity Validation Experimental Workflow for this compound Purity Validation cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Validation cluster_decision Final Assessment Synthesis This compound Synthesis Workup Extraction & Solvent Removal Synthesis->Workup FTIR FTIR Spectroscopy (Functional Group Confirmation) Workup->FTIR GCMS GC-MS Analysis (Volatile Impurity Profiling) FTIR->GCMS HPLC HPLC Analysis (Non-Volatile Impurity Profiling & Purity Assay) GCMS->HPLC NMR NMR Spectroscopy (Structural Confirmation & Quantification) HPLC->NMR Purity_Check Purity > 99%? NMR->Purity_Check Purification Further Purification Purity_Check->Purification No Pure_Product High-Purity this compound Purity_Check->Pure_Product Yes Purification->Workup Re-analysis Analytical Techniques Relationship Logical Relationship of Analytical Techniques for Purity Validation cluster_qualitative Qualitative & Structural Analysis cluster_quantitative Quantitative & Impurity Analysis This compound Synthesized this compound FTIR FTIR (Functional Group ID) This compound->FTIR Initial Check NMR_Qual NMR (¹H & ¹³C) (Structural Confirmation) This compound->NMR_Qual Definitive Structure GCMS GC-MS (Volatile Impurities) This compound->GCMS Separation & ID HPLC HPLC (Non-Volatile Impurities & Assay) This compound->HPLC Separation & Quantification NMR_Quant qNMR (Absolute Purity) This compound->NMR_Quant Accurate Quantification FTIR->NMR_Qual Confirms Functional Groups NMR_Qual->GCMS Identifies Potential Impurities GCMS->HPLC Complements Impurity Profile HPLC->NMR_Quant Cross-validation of Purity

References

Comparative Reactivity of Dodecanenitrile and Shorter-Chain Nitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aliphatic nitriles is crucial for synthetic strategy and process optimization. This guide provides an objective comparison of the reactivity of dodecanenitrile (C12) against its shorter-chain homologues, such as acetonitrile (C2), propionitrile (C3), and butyronitrile (C4). The comparison focuses on key transformations including hydrolysis, reduction, and α-carbon alkylation, supported by available experimental data and detailed methodologies.

The chemical behavior of aliphatic nitriles is primarily dictated by the electrophilic character of the nitrile carbon and the acidity of the α-protons. However, the length of the alkyl chain introduces significant differences in physical properties and, consequently, reactivity. This compound, with its long C12 chain, exhibits distinct characteristics compared to its more volatile, shorter-chain counterparts.

Physicochemical Properties and Their Influence on Reactivity

The differing properties of this compound and shorter-chain nitriles, particularly their solubility, play a significant role in their reactivity, especially in biphasic reactions or when using aqueous reagents.

PropertyAcetonitrile (C2H3N)Butyronitrile (C4H7N)This compound (C12H23N)
Molar Mass ( g/mol ) 41.0569.10181.32[1]
Boiling Point (°C) 81.6116-118275
Melting Point (°C) -45-1124[1]
Density (g/mL at 25°C) 0.7860.7940.827[1]
Water Solubility Miscible[2]3 g/100 mLInsoluble[1][3]
Solubility in Organic Solvents MiscibleGoodSoluble in ethanol, ether[3]

The insolubility of this compound in water necessitates the use of co-solvents or phase-transfer catalysts for reactions involving aqueous reagents, which can influence reaction kinetics compared to the homogenous reactions possible with water-miscible shorter-chain nitriles.

Comparative Reactivity in Key Transformations

The reactivity of the nitrile functional group can be assessed through several key reactions. The following sections compare the behavior of this compound to shorter-chain nitriles in these transformations.

Hydrolysis

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[4][5] The reaction proceeds via an amide intermediate.[4] For long-chain nitriles like this compound, their insolubility in aqueous media is a significant factor affecting the reaction rate.

General Trend: While specific kinetic data for a direct comparison of a homologous series of nitriles under identical conditions is scarce, studies on aliphatic nitrile hydrolysis suggest that the reaction rate is influenced by both electronic and steric effects. For straight-chain aliphatic nitriles, the electronic effect of the alkyl group is relatively constant. However, the increasing steric bulk of the longer alkyl chain can hinder the approach of the nucleophile (water or hydroxide) to the electrophilic nitrile carbon. Furthermore, the poor solubility of this compound in aqueous solutions can lead to slower reaction rates compared to shorter, more soluble nitriles, as the reaction becomes mass-transfer limited.

Experimental Observations (Qualitative):

  • Shorter-chain nitriles (e.g., acetonitrile, propionitrile): Hydrolysis can often be carried out under homogenous conditions in aqueous acid or base, leading to relatively faster reaction rates.[6]

  • This compound: Due to its insolubility in water, hydrolysis typically requires vigorous heating and often the use of a co-solvent (e.g., ethanol) or a phase-transfer catalyst to achieve a reasonable reaction rate.

Reduction

Nitriles can be reduced to primary amines using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being common methods.[7]

Using LiAlH₄: The reduction of nitriles with LiAlH₄ is a powerful method for synthesizing primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[8][9]

NitrileProductReported Yield
AcetonitrileEthylamineHigh (qualitative)[10]
This compoundDodecylamineHigh (qualitative)[11]

While high yields are generally reported for the LiAlH₄ reduction of both short and long-chain nitriles, the workup procedure for the reduction of this compound may differ due to its higher boiling point and different solubility profile compared to the volatile amines produced from shorter-chain nitriles.

Using Catalytic Hydrogenation: Catalytic hydrogenation offers a more scalable and often more environmentally friendly alternative to metal hydride reductions. However, it can sometimes lead to the formation of secondary and tertiary amines as byproducts.[12] The choice of catalyst, solvent, and reaction conditions is crucial for achieving high selectivity for the primary amine. For long-chain nitriles, high yields of the corresponding primary amines can be achieved.[13]

α-Carbon Alkylation

The protons on the carbon atom adjacent to the nitrile group (the α-carbon) are weakly acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This carbanion can then act as a nucleophile in reactions with electrophiles, such as alkyl halides, to form a new carbon-carbon bond.

General Trend: The acidity of the α-protons is not significantly affected by the chain length in a simple homologous series of aliphatic nitriles. However, steric hindrance from the long alkyl chain in this compound might play a role in the approach of the bulky base and the subsequent alkylation step, although this effect is generally considered minimal for linear alkyl chains. The solubility of the nitrile and the resulting carbanion in the reaction solvent (typically an ether like THF) is a more critical factor. This compound is soluble in common organic solvents used for these reactions.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on general procedures and may require optimization for specific substrates and scales.

Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to dodecanoic acid.

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Water

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place this compound (1 equivalent).

  • Add a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v) in excess.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC analysis.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove the acid and extract the carboxylic acid as its sodium salt into the aqueous layer.

  • Acidify the aqueous layer with concentrated HCl to precipitate the dodecanoic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Reduction of this compound with LiAlH₄

Objective: To reduce this compound to dodecylamine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, standard glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (excess, e.g., 1.5-2 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise via a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or GC.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 15-30 minutes.

  • Filter the precipitate and wash it thoroughly with the solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude dodecylamine. Further purification can be achieved by distillation under reduced pressure.

α-Alkylation of this compound

Objective: To alkylate the α-position of this compound with an alkyl halide.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask, syringes, standard glassware for air-sensitive reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (slightly more than 1 equivalent, e.g., 1.05-1.1 equivalents) via syringe.

  • Stir the mixture at -78°C for 30-60 minutes to ensure complete formation of the nitrile anion.

  • Add the alkyl halide (1 equivalent) dropwise via syringe.

  • Continue stirring at -78°C for a specified time (e.g., 1-2 hours), then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the reactions discussed.

Hydrolysis_Pathway Nitrile R-C≡N (Nitrile) Amide R-C(=O)NH₂ (Amide Intermediate) Nitrile->Amide +H₂O (H⁺ or OH⁻) CarboxylicAcid R-COOH (Carboxylic Acid) Amide->CarboxylicAcid +H₂O (H⁺ or OH⁻)

Caption: General pathway for the hydrolysis of nitriles.

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Setup glassware under N₂ Setup glassware under N₂ Add LiAlH₄ and solvent Add LiAlH₄ and solvent Setup glassware under N₂->Add LiAlH₄ and solvent Cool to 0°C Cool to 0°C Add LiAlH₄ and solvent->Cool to 0°C Add nitrile solution dropwise Add nitrile solution dropwise Cool to 0°C->Add nitrile solution dropwise Reflux Reflux Add nitrile solution dropwise->Reflux Monitor by TLC/GC Monitor by TLC/GC Reflux->Monitor by TLC/GC Quench with H₂O/NaOH Quench with H₂O/NaOH Monitor by TLC/GC->Quench with H₂O/NaOH Filter precipitate Filter precipitate Quench with H₂O/NaOH->Filter precipitate Dry and concentrate Dry and concentrate Filter precipitate->Dry and concentrate Distill product Distill product Dry and concentrate->Distill product

Caption: Experimental workflow for LiAlH₄ reduction of a nitrile.

Steric_Hindrance cluster_acetonitrile Acetonitrile cluster_this compound This compound Acetonitrile CH₃-C≡N This compound CH₃(CH₂)₁₀-C≡N Nucleophile Nu⁻ Nucleophile->Acetonitrile Less steric hindrance Nucleophile->this compound More steric hindrance (from long alkyl chain)

Caption: Steric hindrance in nucleophilic attack on nitriles.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of dodecanenitrile and its related long-chain aliphatic nitrile counterparts, undecanenitrile and tridecanenitrile. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of available toxicological data, detailed experimental methodologies for cytotoxicity assessment, and an overview of the potential mechanisms of action.

Executive Summary

Aliphatic nitriles, a class of organic compounds characterized by a cyano (-C≡N) functional group, find diverse applications in industrial synthesis, including as intermediates in the production of pharmaceuticals, agrochemicals, and surfactants.[1][2] this compound (C12), also known as lauronitrile, along with undecanenitrile (C11) and tridecanenitrile (C13), are long-chain aliphatic nitriles whose cytotoxic profiles are of significant interest in safety and risk assessment.

Comparative Cytotoxicity Data

Direct comparative in vitro cytotoxicity data, such as IC50 values from a single study using the same cell line and assay for this compound, undecanenitrile, and tridecanenitrile, is limited in the available scientific literature. However, based on studies of other aliphatic nitriles, it is understood that cytotoxicity can be structure-dependent.[6] One study on a series of aliphatic mononitriles indicated a relationship between their acute toxicity (LD50) and their partition coefficient (log P).[5]

The following table summarizes the available, albeit limited, toxicity information for the compounds of interest. Researchers are encouraged to use the provided experimental protocols to generate more comprehensive and directly comparable datasets.

CompoundChemical FormulaMolecular Weight ( g/mol )CAS NumberAvailable Toxicity Data
Undecanenitrile C₁₁H₂₁N167.292244-07-7Harmful if swallowed and in contact with skin; causes skin irritation.[7]
This compound C₁₂H₂₃N181.322437-25-4Oral LD50 (rat): 500 mg/kg. Negative in in vitro chromosome aberration and micronucleus genotoxicity tests.[8] Causes skin irritation. Very toxic to aquatic life.[9]
Tridecanenitrile C₁₃H₂₅N195.35629-60-7No specific cytotoxicity data found.

Experimental Protocols for Cytotoxicity Assessment

To facilitate the comparative analysis of this compound and related compounds, detailed protocols for two standard in vitro cytotoxicity assays, the MTT and LDH assays, are provided below. These assays are widely used to determine cell viability and membrane integrity, respectively.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12]

Materials:

  • 96-well microtiter plates

  • Human cell line (e.g., HepG2, A549, or a relevant cell line for the intended application)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound, undecanenitrile, and tridecanenitrile (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrile compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the nitriles) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14] It serves as an indicator of cell membrane integrity and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Human cell line

  • Cell culture medium

  • Nitrile compounds

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:

    • Spontaneous LDH release: Cells in culture medium only.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Vehicle control: Cells treated with the solvent used for the nitriles.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in cytotoxicity assessment, the following diagrams have been generated using the Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (Nitriles) treatment Treatment with Nitriles compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_step MTT or LDH Assay incubation->assay_step readout Absorbance Reading assay_step->readout calculation IC50 Calculation readout->calculation results Comparative Cytotoxicity calculation->results

Caption: Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_entry Cellular Uptake and Metabolism cluster_toxicity Mechanism of Toxicity nitrile Aliphatic Nitrile cell_membrane Cell Membrane nitrile->cell_membrane Passive Diffusion cyp450 Cytochrome P450 Enzymes cell_membrane->cyp450 cyanide Cyanide (CN⁻) cyp450->cyanide Metabolic Release cytochrome_c Cytochrome c Oxidase cyanide->cytochrome_c Inhibition etc Electron Transport Chain cytochrome_c->etc Disruption atp ATP Production etc->atp Decreased cell_death Cell Death atp->cell_death

Caption: Postulated signaling pathway of nitrile-induced cytotoxicity.

Conclusion

This guide provides a foundational understanding of the cytotoxicity of this compound and related long-chain aliphatic nitriles. While direct comparative in vitro data is sparse, the provided experimental protocols for MTT and LDH assays offer a standardized approach for researchers to generate robust and comparable cytotoxicity profiles. The general mechanism of toxicity for aliphatic nitriles often involves the metabolic release of cyanide, leading to the inhibition of cellular respiration. Further research is warranted to elucidate the specific structure-activity relationships for long-chain nitriles and to expand the in vitro toxicological database for these industrially relevant compounds.

References

Performance of Dodecanenitrile-Derived Surfactants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of surfactants derived from dodecanenitrile, primarily dodecylamine and its derivatives, with other common alternatives. The information presented is supported by available experimental data to aid in the selection of appropriate surfactants for research and drug development applications.

Executive Summary

This compound, a twelve-carbon aliphatic nitrile, serves as a key intermediate in the synthesis of various surfactants. Through chemical reduction, it is readily converted to dodecylamine (DDA), a primary amine, and can be further modified to produce secondary amines like didodecylamine. These amine-based surfactants, belonging to the cationic class (when protonated in acidic to neutral solutions), exhibit distinct performance characteristics compared to other commonly used anionic and quaternary ammonium cationic surfactants. This guide focuses on a comparative analysis of their critical micelle concentration (CMC) and surface tension at CMC, two key indicators of surfactant efficiency and effectiveness.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for this compound-derived surfactants and common alternatives. It is important to note that the performance of surfactants can be influenced by experimental conditions such as temperature, pH, and the presence of electrolytes.

Surfactant TypeSpecific SurfactantCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γCMC) (mN/m)
This compound-Derived (Cationic) Dodecylamine Hydrochloride (DDA·HCl)~1.2 x 10⁻³ mol/LNot explicitly available, but noted to be strongly surface-active[1]
This compound-Derived (Cationic) DidodecylamineNot explicitly available; anticipated to have a low CMC due to its dual hydrophobic chains[2]Not explicitly available
Alternative Cationic (Quaternary Ammonium) Dodecyltrimethylammonium Bromide (DTAB)14.6 - 16[3]~39
Alternative Anionic Sodium Dodecyl Sulfate (SDS)8.23[3]37.9[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. Below are standard protocols for determining the Critical Micelle Concentration (CMC) and surface tension.

Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry (Wilhelmy Plate Method)

Principle: The surface tension of a liquid is measured by the force exerted on a thin platinum plate (Wilhelmy plate) at the liquid-air interface. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant. The CMC is identified as the concentration at the inflection point of the surface tension versus log of concentration curve.[5][6]

Apparatus:

  • Tensiometer (e.g., Krüss, Biolin Scientific)

  • Wilhelmy plate (platinum)

  • Precision balance

  • Glassware: beakers, volumetric flasks, pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water or a relevant buffer. A series of dilutions are then prepared from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension (approx. 72 mN/m at 25°C).

  • Measurement:

    • Place a known volume of the lowest concentration surfactant solution in a clean sample vessel.

    • Lower the Wilhelmy plate until it just touches the surface of the liquid.

    • The instrument measures the force required to maintain the plate at the interface, which is then used to calculate the surface tension.

    • Repeat the measurement for each concentration, moving from the lowest to the highest concentration to minimize contamination.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show two linear regions. The first region shows a decrease in surface tension with increasing concentration, and the second region (above the CMC) shows a plateau where the surface tension is relatively constant.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph. The surface tension at the CMC (γCMC) is the value of the surface tension in the plateau region.

Mandatory Visualizations

Synthesis of Dodecylamine from this compound

The primary route for producing dodecylamine-based surfactants is through the chemical reduction of this compound. This process can be achieved through catalytic hydrogenation.

Synthesis_Workflow This compound This compound Hydrogenation Catalytic Hydrogenation (e.g., H2, Ni catalyst) This compound->Hydrogenation Reduction Dodecylamine Dodecylamine Hydrogenation->Dodecylamine

Synthesis of Dodecylamine from this compound.
Experimental Workflow for CMC Determination

The process of determining the Critical Micelle Concentration (CMC) involves a systematic series of measurements and data analysis.

CMC_Workflow cluster_prep Solution Preparation cluster_measurement Tensiometry Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Create a Series of Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine Intersection of Two Linear Regions E->F G Identify CMC and γCMC F->G

Workflow for CMC determination by tensiometry.
Cationic Surfactant-Induced Apoptosis Signaling Pathway

Cationic surfactants, including dodecylamine derivatives, can induce programmed cell death (apoptosis) in cancer cells, often through the permeabilization of lysosomal membranes.[7][8][9]

Apoptosis_Pathway cluster_cell Cancer Cell CAD Cationic Amphiphilic Drug (e.g., Dodecylamine derivative) Lysosome Lysosome CAD->Lysosome Accumulation LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Induces Hydrolases Release of Lysosomal Hydrolases (e.g., Cathepsins) LMP->Hydrolases Mitochondria Mitochondria Hydrolases->Mitochondria Damage Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Execution

Cationic surfactant-induced apoptosis pathway.

References

A Comparative Guide to Analytical Cross-Reactivity in Dodecanenitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of Dodecanenitrile, with a focus on potential cross-reactivity from structurally similar compounds. In the context of analytical chemistry, "cross-reactivity" refers to the interference of other compounds in the measurement of the target analyte, which can lead to inaccurate quantification and false-positive results. Understanding and mitigating these interferences is critical for robust method development and validation in research and drug development settings.

While this compound is primarily used as a fragrance ingredient and not a pharmaceutical agent, its analysis is pertinent in toxicological assessments and in the quality control of consumer products.[1] This guide focuses on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2]

Comparison of Analytical Methods

Gas Chromatography (GC) is the primary method for separating this compound from complex mixtures. The choice of detector is crucial for sensitivity and selectivity.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detector (GC-FID)
Principle Separation by GC followed by detection based on the mass-to-charge ratio of ionized molecules and their fragments.Separation by GC followed by detection based on the ionization of organic compounds in a hydrogen flame.
Selectivity High. Provides structural information, allowing for the differentiation of compounds with similar retention times but different mass spectra.Moderate. Responds to most organic compounds, making it susceptible to interference from co-eluting species.
Sensitivity High. Can detect compounds at picogram levels.High. Excellent for quantitative analysis of the target analyte when interferences are minimal.
Compound Identification Confirmatory. Mass spectra are unique fingerprints of molecules.Presumptive. Based on retention time only, which is not unique to a single compound.
Primary Application Identification and quantification of known and unknown compounds.Routine quantitative analysis of known compounds in a relatively clean matrix.

Potential Cross-Reactivity in this compound Analysis

Analytical cross-reactivity (interference) in the GC-MS analysis of this compound can arise from compounds with similar chemical properties, leading to overlapping chromatographic peaks or shared mass spectral fragments. The primary concern is with other long-chain alkyl nitriles and compounds with similar retention times.

Table of Potential Interfering Compounds

The following table lists compounds that have the potential to interfere with the analysis of this compound due to structural similarity.

Compound Chemical Formula Molecular Weight ( g/mol ) Reason for Potential Interference
This compound C12H23N181.32Target Analyte
UndecanenitrileC11H21N167.29Structurally similar, may have close retention time.
TridecanenitrileC13H25N195.35Structurally similar, may have close retention time.
DodecanalC12H24O184.32Similar carbon chain length, potential for close elution.
DodecanolC12H26O186.34Similar carbon chain length, potential for close elution.
DodecaneC12H26170.33Similar carbon chain length and volatility.[3]

Experimental Protocols

Sample Preparation

For the analysis of this compound in a simple matrix (e.g., a fragrance oil), a direct dilution with a suitable organic solvent is typically sufficient.

  • Solvent: Dichloromethane, hexane, or ethyl acetate.

  • Procedure:

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

    • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A typical GC-MS method for the analysis of this compound is outlined below.[2][4]

Table: GC-MS Parameters

Parameter Value
GC System Agilent 7890B or equivalent
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow 1.0 mL/min
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Mass Scan Range m/z 40-400

Mandatory Visualizations

GC-MS Analytical Workflow

GC-MS Analytical Workflow for this compound GC-MS Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Organic Solvent Sample->Dilution 1 Vial Transfer to Autosampler Vial Dilution->Vial 2 Injector GC Injector (Vaporization) Vial->Injector Column GC Column (Separation) Injector->Column 3 IonSource MS Ion Source (Ionization & Fragmentation) Column->IonSource 4 MassAnalyzer Mass Analyzer (Filtering by m/z) IonSource->MassAnalyzer 5 Detector Detector (Signal Acquisition) MassAnalyzer->Detector 6 Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram MassSpectrum Mass Spectrum (Identification) Chromatogram->MassSpectrum Peak Selection Quantification Peak Integration & Quantification Chromatogram->Quantification Peak Integration

Caption: Workflow for this compound analysis by GC-MS.

Logical Relationship for Mitigating Analytical Cross-Reactivity

Mitigating Analytical Cross-Reactivity Mitigating Analytical Cross-Reactivity Start Potential Interference Identified MethodOptimization Method Optimization Start->MethodOptimization Chromatographic Resolution Validation Method Validation MethodOptimization->Validation Specificity Checks Outcome Interference Resolved? Validation->Outcome Report Report Results with Limitations Outcome->Report No RoutineAnalysis Routine Analysis Outcome->RoutineAnalysis Yes

Caption: Decision tree for addressing analytical interference.

References

Benchmarking Dodecanenitrile Synthesis: A Comparative Guide to Industrial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the primary industrial synthesis routes for dodecanenitrile, a key intermediate in the production of pharmaceuticals, surfactants, and corrosion inhibitors. By presenting objective comparisons of performance metrics and detailed experimental data, this document aims to inform strategic decisions in chemical synthesis and process development.

Executive Summary

The industrial production of this compound is dominated by two principal synthetic pathways: the catalytic ammonolysis of lauric acid and the nucleophilic substitution of 1-bromododecane. This guide evaluates these methods based on key performance indicators such as product yield, purity, reaction conditions, and catalyst efficiency. While both routes are viable, the catalytic ammonolysis of lauric acid generally presents a more atom-economical and cost-effective approach, particularly at an industrial scale. However, the nucleophilic substitution method offers an alternative that can be advantageous under specific laboratory or process conditions.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the two primary synthesis methods of this compound.

ParameterCatalytic Ammonolysis of Lauric AcidNucleophilic Substitution of 1-Bromododecane
Starting Materials Lauric Acid, Ammonia1-Bromododecane, Sodium Cyanide
Catalyst Metal salts (e.g., Zinc & Molybdenum)[1]Phase-Transfer Catalyst (e.g., TBAB)
Typical Yield High (specific values vary with catalyst and conditions)> 90% (for similar reactions)
Reported Purity High (determined by Gas Chromatography)[1]High (purified by vacuum distillation)
Reaction Temperature 160°C - 280°C[1]80°C - 90°C
Reaction Pressure 1-4 kg/cm ²[1]Atmospheric
Reaction Time 3 - 6 hours[1]2 - 4 hours
Key Advantages Atom economical, utilizes renewable feedstock (lauric acid).Milder reaction conditions.
Key Disadvantages Requires elevated temperatures and pressures.Use of highly toxic cyanide salts.

Experimental Protocols

Catalytic Ammonolysis of Lauric Acid

This protocol is based on a pressure catalysis method described for high-purity this compound synthesis.[1]

Materials:

  • Lauric Acid (1 kg)

  • Catalyst (Zinc and Molybdenum metal salts, 0.1-1% of lauric acid mass)

  • Ammonia Gas

  • Nitrogen Gas

Equipment:

  • Ammoniation Reactor

  • Heating and stirring apparatus

  • Gas flow controller

  • Pressure gauge

Procedure:

  • Charge the ammoniation reactor with 1 kg of lauric acid and the specified amount of catalyst (e.g., 0.5% of lauric acid mass).

  • Seal the reactor and introduce nitrogen gas to create an inert atmosphere.

  • Heat the mixture to 160°C - 200°C while stirring to melt the lauric acid.

  • Introduce ammonia gas at a controlled flow rate (e.g., 20-100 L/min).

  • Gradually increase the temperature and pressure according to a programmed schedule. For example, maintain an initial stage at 160°C - 220°C and 1-2 kg/cm ² for 1-2 hours, followed by a later stage at 260°C - 280°C and 2-4 kg/cm ² for 2-4 hours.

  • The total reaction time is typically between 3 and 6 hours.

  • After the reaction is complete, cool the reactor and vent the excess ammonia.

  • The final product, this compound, is obtained and can be analyzed for purity using gas chromatography.

Nucleophilic Substitution of 1-Bromododecane (Phase-Transfer Catalysis)

While a specific industrial protocol for this compound via this route is not detailed in the search results, a general procedure for the synthesis of nitriles from alkyl halides using phase-transfer catalysis can be adapted.

Materials:

  • 1-Bromododecane

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

  • Water

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In the round-bottom flask, dissolve sodium cyanide (1.1 equivalents) in water to create the aqueous phase.

  • Add the organic solvent (e.g., toluene), followed by 1-bromododecane (1.0 equivalent) and the phase-transfer catalyst (e.g., 0.02 equivalents of TBAB).

  • Heat the biphasic mixture to 80°C - 90°C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final high-purity product.

Process Workflow and Synthesis Pathway Visualization

The following diagrams illustrate the logical flow of the benchmarking process and the chemical synthesis pathways for this compound.

Benchmarking Workflow for this compound Synthesis cluster_0 Data Acquisition cluster_1 Analysis and Comparison cluster_2 Output Generation A Identify Industrial Synthesis Routes B Gather Quantitative Performance Data (Yield, Purity, Conditions) A->B C Collect Detailed Experimental Protocols B->C D Structure Data in Comparative Tables C->D E Analyze Reaction Parameters and Catalyst Efficiency D->E F Evaluate Advantages and Disadvantages E->F G Create Comparison Guide F->G H Visualize Workflows and Pathways (Graphviz) G->H I Publish Findings for Audience H->I

Caption: Benchmarking workflow for this compound synthesis methods.

This compound Synthesis Pathways cluster_0 Route 1: Catalytic Ammonolysis cluster_1 Route 2: Nucleophilic Substitution A1 Lauric Acid (C11H23COOH) A_cat Catalyst (e.g., ZnO, Mo salts) A1->A_cat A2 Ammonia (NH3) A2->A_cat A3 This compound (C11H23CN) A_cat->A3 B1 1-Bromododecane (C12H25Br) B_cat Phase-Transfer Catalyst (e.g., TBAB) B1->B_cat B2 Sodium Cyanide (NaCN) B2->B_cat B3 This compound (C11H23CN) B_cat->B3

References

Safety Operating Guide

Proper Disposal of Dodecanenitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of dodecanenitrile is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Overview

This compound is classified as a hazardous substance, and understanding its properties is the first step in safe handling and disposal.

Table 1: this compound Hazard Information

Hazard ClassificationGHS StatementsSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Skin IrritationH315: Causes skin irritationWarning
Serious Eye IrritationCauses serious eye irritationWarning
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long-lasting effectsWarning

Data sourced from various Safety Data Sheets (SDS).[1][2][3]

Immediate safety precautions include wearing appropriate Personal Protective Equipment (PPE), such as nitrile gloves, safety goggles, and a lab coat.[1][3] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Immediate Waste Containment:

  • Segregation: Do not mix this compound waste with other solvent streams unless explicitly permitted by your institution's hazardous waste management plan. It is incompatible with acids, strong bases, reducing agents, and oxidizing agents.[4]

  • Container Selection: Use a designated, chemically resistant, and sealable waste container. The container must be in good condition, free of leaks, and clearly labeled.

  • Collection of Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent materials used for spills, must be collected in a suitable, closed container for disposal.[1][5]

2. Labeling of Waste Containers:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Hazard Communication: The label should also include the appropriate hazard pictograms (e.g., harmful, irritant).

3. Temporary Storage in the Laboratory:

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry secondary containment area away from incompatible materials.[4]

  • Container Integrity: Keep the waste container tightly closed except when adding waste. This is a critical step to prevent the release of harmful vapors.

4. Managing Spills:

  • Personnel Safety: In the event of a spill, ensure the area is evacuated of all non-essential personnel.[6][7] The cleanup should be performed by trained personnel wearing appropriate PPE.

  • Containment and Cleanup: For small spills, absorb the this compound with an inert, non-combustible material such as sand, earth, vermiculite, or diatomaceous earth.[4][6] Sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal.[1] Do not allow the spill to enter drains or waterways.[4][5][6]

5. Professional Disposal:

  • Licensed Disposal Service: The final and most critical step is to arrange for the disposal of the this compound waste through a licensed professional waste disposal company.[1][6][7][8] Do not attempt to dispose of this chemical via standard laboratory drains or as regular trash.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Dodecanenitrile_Disposal_Workflow cluster_prep Waste Generation & Initial Handling cluster_containment Containment & Labeling cluster_storage Temporary On-Site Storage cluster_disposal Final Disposal A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Chemically Resistant Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Label with 'Hazardous Waste' and Chemical Name E->F G Store in Designated, Ventilated, & Secure Area F->G H Use Secondary Containment G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Complete Disposal Manifest I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Dodecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like Dodecanenitrile. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, fostering a secure research environment.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[1]. Adherence to the following procedures is critical to mitigate risks.

Personal Protective Equipment (PPE)

PPE CategoryEquipment SpecificationStandard/Regulation
Eye & Face Protection Chemical safety goggles or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166[2].
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Gloves must be inspected prior to use and disposed of if contaminated[1][3].Follow manufacturer's specifications for chemical compatibility.
Body Protection Laboratory coat or chemical-resistant coveralls to prevent skin exposure[1][4].Wear appropriate protective clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK) is required if engineering controls are insufficient, during spill cleanup, or if irritation is experienced[2][5].Use in accordance with OSHA 29 CFR 1910.134.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood or a local exhaust ventilation system is highly recommended to control vapor exposure[4].

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[6].

  • Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

2. Handling Procedure:

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing[2].

  • Aerosol and Dust Avoidance: Handle the compound carefully to avoid the formation of aerosols or dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday[1].

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse[1][4].

3. Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][7].

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and reducing agents[7].

Emergency and Disposal Plan

Emergency Procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1][4].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms develop[1].
Ingestion Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention[1][4].

Spill Response:

  • Minor Spills: Restrict access to the area. Wear full PPE as specified in the table above. Absorb the spill with an inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal. Avoid generating dust[4].

  • Major Spills: Evacuate the area and follow your institution's emergency response procedures.

Disposal Plan:

  • Waste Classification: this compound and its containers are considered hazardous waste[1].

  • Disposal Method: Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains[4]. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated PPE: Dispose of contaminated gloves and other PPE as hazardous waste in accordance with applicable laws and good laboratory practices.

Dodecanenitrile_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem Begin Experiment cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon Experiment Complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff dispose_container Store in Sealed Container cleanup_waste->dispose_container Dispose of Waste cleanup_wash Wash Hands cleanup_doff->cleanup_wash dispose_label Label as Hazardous Waste dispose_container->dispose_label dispose_collection Arrange for Professional Disposal dispose_label->dispose_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

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